3,5-Difluorotoluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISYUYYETHYYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380867 | |
| Record name | 3,5-Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117358-51-7 | |
| Record name | 3,5-Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-difluorotoluene, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines detailed experimental protocols for various synthetic routes and presents a thorough analysis of its physicochemical and spectroscopic properties.
Physicochemical Properties
This compound is a colorless liquid with a characteristic aromatic odor.[1][2] It is soluble in common organic solvents such as ethanol, xylene, and acetone.[3] Key physicochemical data are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₂ | [1][2] |
| Molecular Weight | 128.12 g/mol | [1][2] |
| CAS Number | 117358-51-7 | [4] |
| Boiling Point | 117.6 ± 20.0 °C (Predicted) | [3] |
| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.456 | [3] |
| Flash Point | 16.4 °C | [3] |
| Vapor Pressure | 20.6 mmHg at 25 °C | [3] |
Synthesis of this compound
Several synthetic pathways have been established for the preparation of this compound. The selection of a particular method may depend on the availability of starting materials, desired scale, and purity requirements.
Method 1: Reduction of 1-(bromomethyl)-3,5-difluorobenzene
A common and effective method involves the reduction of 1-(bromomethyl)-3,5-difluorobenzene using a palladium on carbon (Pd/C) catalyst.
Experimental Protocol:
A mixture of 1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol), 10% Pd/C (3 g), and sodium acetate (140 g, 1.7 mol) in anhydrous ether (250 mL) is stirred under a hydrogen atmosphere at atmospheric pressure for 24 hours.[5] Following the reaction, the mixture is filtered to remove the catalyst. The resulting filtrate is then dried over anhydrous sodium sulfate and filtered again.[5] The final product can be used directly in subsequent steps or further purified if necessary.
Reaction Workflow:
Method 2: Synthesis from 3,5-Difluoroaniline via Diazotization Reactions
General Balz-Schiemann Reaction Pathway:
The Balz-Schiemann reaction involves the conversion of a primary aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate.[6] The process generally involves diazotization of the aniline with a nitrite source in the presence of tetrafluoroboric acid, followed by thermal or photochemical decomposition of the resulting diazonium salt.[6] Recent advancements have focused on greener approaches, such as using ionic liquids as the reaction medium to improve safety and product purity.[7]
General Sandmeyer Reaction Considerations:
The Sandmeyer reaction is another powerful tool for the conversion of aryl amines to aryl halides.[6] This reaction typically involves the use of a copper(I) salt as a catalyst.[6] While traditionally used for introducing chloro and bromo substituents, modifications exist for fluorination.
Method 3: Grignard Reaction of 3,5-Difluorobenzyl Bromide
This compound can also be synthesized via a Grignard reaction starting from 3,5-difluorobenzyl bromide.
Experimental Protocol:
A detailed protocol for the direct synthesis of this compound via this method was not found in the search results. However, the general procedure involves the formation of the Grignard reagent, 3,5-difluorobenzylmagnesium bromide, by reacting 3,5-difluorobenzyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. This is followed by quenching the Grignard reagent with a proton source, such as water or a dilute acid, to yield this compound.
Characterization of this compound
A comprehensive characterization of this compound is crucial for confirming its identity and purity. The following section details its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR Spectroscopy:
The ¹H-NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by the following signals:
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Reference |
| 6.56 ppm | Doublet | 6.0 Hz | 2 Aromatic Protons | [5] |
| 6.47 ppm | Triplet | 9.0 Hz | 1 Aromatic Proton | [5] |
| 2.22 ppm | Singlet | - | 3 Methyl Protons | [5] |
¹³C-NMR Spectroscopy:
While a fully assigned ¹³C-NMR spectrum for this compound was not explicitly found, the carbon chemical shifts and carbon-fluorine coupling constants are highly sensitive to the positions of the fluorine atoms and are instrumental in structure determination.[8] General trends for fluorinated aromatic compounds suggest that the carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H and C-F bonds, as well as aromatic C=C stretching vibrations. A detailed experimental spectrum with peak assignments was not available in the search results. However, based on general knowledge of IR spectroscopy, the following regions would be of interest:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching
-
~3000-2850 cm⁻¹: Methyl C-H stretching
-
~1600-1450 cm⁻¹: Aromatic C=C stretching
-
~1300-1000 cm⁻¹: C-F stretching (strong absorptions)
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) or fluorine atoms. A study on related polyfluorophenyl cations suggests that the expulsion of difluorocarbene (CF₂) can be a characteristic fragmentation pathway.[1]
Conclusion
This technical guide has summarized the key aspects of the synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further investigation into the optimization of synthesis from 3,5-difluoroaniline and a more detailed analysis of the ¹³C-NMR, IR, and mass spectra would provide an even more complete understanding of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. This compound | 117358-51-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorotoluene is a fluorinated aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, consisting of a toluene molecule with two fluorine atoms at the 3 and 5 positions, imparts unique electronic and metabolic stability to the molecules derived from it.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and safety information, to support its application in research and development.
Chemical Identity and Physical Properties
This compound is a colorless liquid at room temperature with a faint, aromatic odor.[1] The strong carbon-fluorine bonds in its structure contribute to its enhanced chemical stability.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,3-Difluoro-5-methylbenzene | [2] |
| CAS Number | 117358-51-7 | [2] |
| Molecular Formula | C₇H₆F₂ | [2] |
| Molecular Weight | 128.12 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Faint, aromatic | [1] |
| Boiling Point | 117.6 ± 20.0 °C (Predicted) | [3] |
| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.456 | [3] |
| Vapor Pressure | 20.6 mmHg at 25°C | [3] |
| Flash Point | 16.4°C | [3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, xylene, and acetone. | [1][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectrum | Data | Reference |
| ¹H-NMR (500 MHz, CDCl₃) | δ 6.56 (d, 2H, J=6.0 Hz), 6.47 (t, 1H, J=9.0 Hz), 2.22 (s, 3H) | |
| IR Spectrum | Data not available in search results. | |
| Mass Spectrum | Data not available in search results. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 1-(bromomethyl)-3,5-difluorobenzene.
-
Procedure: A mixture of 1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol), 10% Palladium on carbon (Pd/C) (3 g), and sodium acetate (140 g, 1.7 mol) in anhydrous ether (250 mL) is stirred under a hydrogen atmosphere at atmospheric pressure for 24 hours. The mixture is then filtered, and the filtrate is dried over anhydrous sodium sulfate (Na₂SO₄). The resulting solution containing this compound is used directly in the next step without further purification.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method.
-
Procedure:
-
A small amount of this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.
-
The apparatus is heated slowly and uniformly.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the initial temperature.
-
The heating is then stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Measurement of Density
The density of a liquid can be determined using a pycnometer, which is a flask with a precise volume.
-
Procedure:
-
A clean and dry pycnometer is weighed accurately (m₁).
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again (m₂).
-
The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m₃).
-
The density of this compound (ρ) is calculated using the formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_water
-
Measurement of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is measured using a refractometer.
-
Procedure:
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of this compound are placed on the prism.
-
The prism is closed, and the light source is switched on.
-
The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to align the dividing line with the crosshairs in the eyepiece.
-
The refractive index is read directly from the scale. The temperature at which the measurement is made should also be recorded.
-
Determination of Flash Point
The flash point is the lowest temperature at which a volatile liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for determining the flash point.
-
Procedure:
-
A sample of this compound is placed in a closed cup apparatus.
-
The sample is heated at a slow, constant rate.
-
An ignition source is periodically introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors of the liquid ignite when the ignition source is applied.
-
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] Acute exposure may cause irritation to the eyes, skin, and respiratory tract.[1]
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Precautionary Statement |
| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[1] Keep containers tightly closed.
-
Handling: Use in a well-ventilated area. Ground and bond containers when transferring material. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing.
Logical Relationships of Physicochemical Properties
The molecular structure of this compound directly influences its physicochemical properties. The presence of two electronegative fluorine atoms and a methyl group on the benzene ring dictates its polarity, intermolecular forces, and reactivity.
Caption: Structural features of this compound and their influence on its properties and applications.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest in synthetic chemistry. The data and experimental protocols presented herein are intended to be a valuable resource for researchers and professionals in drug development and other scientific fields, facilitating the safe and effective use of this versatile chemical intermediate.
References
An In-depth Technical Guide to 3,5-Difluorotoluene (CAS No. 117358-51-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3,5-Difluorotoluene, a key organofluorine intermediate in various fields of chemical synthesis. It details the compound's physicochemical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and development.
Introduction
This compound, also known as 1,3-difluoro-5-methylbenzene, is an aromatic organic compound with the chemical formula C₇H₆F₂.[1][2][3] It is characterized by a toluene molecule substituted with two fluorine atoms at the 3 and 5 positions of the benzene ring.[1] This substitution pattern imparts unique electronic properties and enhanced chemical stability due to the strong carbon-fluorine bonds.[1] As a result, this compound serves as a critical building block and intermediate in the synthesis of complex molecules, particularly in the pharmaceutical, agrochemical, and materials science industries.[1][2] The presence of fluorine can modulate the reactivity, metabolic stability, and bioavailability of derivative compounds, making it a valuable moiety in drug design.[1][4]
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature with a distinct aromatic odor.[1][2] It is soluble in common organic solvents like ethanol, xylene, and acetone. The key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 117358-51-7 | [5] |
| Molecular Formula | C₇H₆F₂ | [5] |
| Molecular Weight | 128.12 g/mol | [1][5] |
| Density | 1.122 g/cm³ (Predicted) | |
| Boiling Point | 117.6 ± 20.0 °C (Predicted) | |
| Flash Point | 16.4 °C | |
| Vapor Pressure | 20.6 mmHg at 25°C | |
| Refractive Index | 1.456 | |
| logP (Octanol/Water) | 2.73 (at 20°C) |
Synthesis and Experimental Protocols
This compound is produced synthetically, as it does not occur naturally in significant amounts.[1] Common industrial preparation methods include the selective fluorination of toluene derivatives or transition-metal-catalyzed cross-coupling reactions.[1] A documented laboratory-scale synthesis involves the catalytic hydrogenation of a brominated precursor.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol details the synthesis of this compound from 1-(bromomethyl)-3,5-difluorobenzene.
Materials:
-
1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol)
-
10% Palladium on Carbon (Pd/C) (3 g)
-
Anhydrous Sodium Acetate (140 g, 1.7 mol)
-
Anhydrous Ether (250 mL)
-
Hydrogen Gas (H₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of 1-(bromomethyl)-3,5-difluorobenzene, 10% Pd/C, and sodium acetate is prepared in a reaction vessel with anhydrous ether.[6]
-
The mixture is stirred vigorously under a hydrogen atmosphere at standard atmospheric pressure.[6]
-
The reaction is allowed to proceed for 24 hours.[6]
-
Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst and any solid residues.[6]
-
The resulting filtrate is dried over anhydrous sodium sulfate to remove residual water.[6]
-
The dried solution is filtered again, yielding the this compound product in an ether solution, which can be used directly for subsequent steps or purified further by distillation.[6]
Applications in Research and Development
The primary application of this compound is as a versatile intermediate in organic synthesis.[2] Its unique structure is leveraged to create more complex molecules with specific desired properties.
-
Pharmaceutical Synthesis: In drug development, the difluorotoluene moiety is incorporated into lead compounds to enhance metabolic stability and improve pharmacokinetic profiles.[1][4] The high electronegativity of fluorine can alter the acidity of nearby protons and influence non-covalent interactions, which is crucial for binding to biological targets.[1]
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used to produce advanced pesticides and herbicides where increased stability and efficacy are required.[1]
-
Materials Science: It serves as a precursor for fluorinated compounds used in the development of specialty polymers and other advanced materials.[2]
-
Oxidation to Aldehyde: this compound can be oxidized to produce 3,5-difluorobenzaldehyde, another important intermediate. One patented method uses hydrogen peroxide as an oxidant with a metal ion complex catalyst in a continuous-flow reactor.[7]
Safety and Handling
This compound is a flammable liquid and poses moderate health hazards.[1][5] Proper handling and storage are essential to ensure laboratory safety.
GHS Hazard Information:
| Hazard Code | Description | Class |
| H225 / H226 | Highly flammable liquid and vapor / Flammable liquid and vapor | Flammable liquids |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |
(Source: PubChem[5])
Handling and Storage Recommendations:
| Aspect | Guideline |
| Handling | Work in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or aerosols.[8] Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, protective gloves, and safety glasses.[8] Keep away from heat, sparks, open flames, and other ignition sources.[9] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from strong oxidizing agents and strong acids.[1] |
| First Aid | In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water. In case of eye contact: Rinse cautiously with water for several minutes.[8] If inhaled: Move the person to fresh air. If swallowed: Do not induce vomiting due to aspiration risk; seek immediate medical attention. |
Conclusion
This compound (CAS No. 117358-51-7) is a foundational chemical intermediate with significant utility in the pharmaceutical and agrochemical sectors. Its defining characteristic—the strategic placement of two fluorine atoms—provides a powerful tool for chemists to enhance the stability and bioactivity of target molecules. While its flammability and irritant properties necessitate careful handling, its value in the synthesis of advanced chemical entities makes it an indispensable compound in modern research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 117358-51-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C7H6F2 | CID 2778329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by this compound continuous oxidation - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Spectroscopic Profile of 3,5-Difluorotoluene: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the key spectroscopic data for 3,5-Difluorotoluene, an important fluorinated aromatic compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS No. 117358-51-7).
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.56 | Doublet (d) | 2H | 6.0 | H-2, H-6 |
| 6.47 | Triplet (t) | 1H | 9.0 | H-4 |
| 2.22 | Singlet (s) | 3H | - | -CH₃ |
Solvent: CDCl₃, Frequency: 500 MHz[1]
¹³C NMR Data
No experimental ¹³C NMR data for this compound was found in the searched resources. Predicted data may be available through specialized chemical software.
IR Spectroscopy Data
Specific experimental IR absorption peaks for this compound were not available in the searched resources. General expected absorptions for a substituted aromatic compound would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching.
Mass Spectrometry Data
A detailed experimental mass spectrum with fragmentation analysis for this compound was not found in the searched resources. The predicted monoisotopic mass is 128.0438 u.
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Methodology: A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), to avoid interference from solvent protons. The sample is placed in a strong magnetic field of a Nuclear Magnetic Resonance (NMR) spectrometer. The atomic nuclei, particularly ¹H and ¹³C, are irradiated with radiofrequency pulses, causing them to absorb energy and resonate at specific frequencies. The resulting signals are detected and processed to generate an NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology: A small amount of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used where the sample is placed directly on a crystal (e.g., diamond or zinc selenide). Infrared radiation is passed through the sample. Molecules absorb radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The transmitted radiation is detected, and a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is generated.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology: A sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized, typically by a high-energy electron beam (Electron Ionization - EI). The resulting positively charged ions, including the molecular ion and various fragment ions, are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field. A detector measures the abundance of each ion, and a mass spectrum is produced, which is a plot of relative intensity versus m/z.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow of spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of 3,5-Difluorotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 3,5-Difluorotoluene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, established experimental methodologies for solubility determination, and theoretical models for solubility prediction.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₇H₆F₂. It is a colorless liquid at room temperature and is recognized for its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. An understanding of its solubility in different organic solvents is crucial for its application in chemical synthesis, purification processes, and formulation development.
Qualitative Solubility of this compound
Based on available chemical information, this compound is generally described as being soluble in common organic solvents.[1] This solubility is attributed to its aromatic nature and the presence of fluorine atoms, which can participate in various intermolecular interactions with solvent molecules.
Table 1: Qualitative Solubility of this compound in Selected Organic Solvents
| Organic Solvent | Common Name | Solvent Type | Qualitative Solubility |
| Ethanol | Alcohol | Polar Protic | Soluble[1] |
| Xylene | - | Non-polar Aromatic | Soluble[1] |
| Acetone | Ketone | Polar Aprotic | Soluble[1] |
It is important to note that while "soluble" indicates that a significant amount of this compound will dissolve in these solvents, the precise concentrations have not been formally documented in readily available literature. For applications requiring exact concentrations, experimental determination of solubility is recommended.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely used static equilibrium (shake-flask) method.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringe filters (chemically compatible with the solvent)
3.2. Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
3.3. Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of a visible excess of the solute is crucial to ensure that the solution is saturated.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the container to stand undisturbed at the same temperature to permit the undissolved solute to settle. For finer separation, the mixture can be centrifuged.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
-
Filtration: Immediately filter the collected aliquot through a chemically resistant syringe filter to remove any remaining microscopic particles of the undissolved solute.
-
Dilution and Analysis: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument (GC or HPLC). Analyze the diluted sample to determine the concentration of this compound.
-
Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as g/100 mL or mol/L.
Theoretical Prediction of Solubility: The UNIFAC Model
In the absence of experimental data, theoretical models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model can be employed to predict the solubility of organic compounds. UNIFAC is a group-contribution method that estimates activity coefficients, which in turn can be used to calculate phase equilibria, including solid-liquid or liquid-liquid equilibria (solubility).
The UNIFAC method is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. The activity coefficient is calculated from a combinatorial part, which accounts for the size and shape differences between molecules, and a residual part, which accounts for the energetic interactions between the functional groups.
4.1. Logical Relationship for UNIFAC-based Solubility Prediction
Caption: Logical steps for solubility prediction using the UNIFAC model.
While a detailed tutorial on UNIFAC calculations is beyond the scope of this guide, researchers can utilize various chemical engineering software packages that have implemented the UNIFAC model. It is important to note that the accuracy of UNIFAC predictions can vary depending on the availability and quality of the group interaction parameters.
Conclusion
References
In-Depth Technical Guide: Molecular Structure and Conformation of 3,5-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformation of 3,5-difluorotoluene, a molecule of interest in organic synthesis and medicinal chemistry. This document synthesizes experimental and theoretical data to offer a detailed understanding of its geometric parameters and conformational dynamics.
Core Molecular Properties
This compound (C₇H₆F₂) is an aromatic hydrocarbon where a benzene ring is substituted with a methyl group and two fluorine atoms at the 3 and 5 positions.[1] The presence of the fluorine atoms significantly influences the molecule's electronic properties and conformational behavior.
Molecular Structure and Conformation
The primary conformation of this compound has been elucidated through a combination of jet-cooled rotational spectroscopy and computational chemistry. The molecule exhibits a low barrier to internal rotation of the methyl group, a key factor in its conformational dynamics.
Experimental Determination
The molecular structure and conformational properties of this compound have been precisely determined using jet-cooled Fourier transform microwave (FTMW) spectroscopy. This high-resolution technique allows for the accurate measurement of rotational constants and the determination of the potential barrier hindering the internal rotation of the methyl group.
A study of the jet-cooled rotational spectra of 2,6- and this compound revealed crucial insights into their structure. For this compound, the analysis of the rotational spectrum, including observations of Stark effects and carbon isotopic species, provided detailed structural data and the electric dipole moment.
Experimental Protocol: Jet-Cooled Fourier Transform Microwave Spectroscopy
The experimental setup for the rotational spectroscopy of this compound typically involves the following steps:
-
Sample Preparation: A dilute mixture of this compound (typically <1%) is prepared in a carrier gas, usually a noble gas like neon or argon.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest rotational energy levels.
-
Microwave Excitation: The cooled molecules are irradiated with a short pulse of microwave radiation. Molecules with rotational transitions resonant with the microwave frequency are excited to a higher rotational state.
-
Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a decaying microwave signal known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform, revealing the rotational transition frequencies with high resolution.
-
Spectral Analysis: The measured transition frequencies are then fitted to a Hamiltonian model that includes terms for the overall rotation of the molecule and the internal rotation of the methyl group to determine the rotational constants and the potential energy barrier for internal rotation.
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for determining molecular parameters from microwave spectroscopy.
Theoretical Calculations
Computational chemistry, particularly ab initio and density functional theory (DFT) methods, provides valuable complementary information to experimental studies. Methods such as CNDO/2 and INDO MO FPT have been used to analyze the conformational behavior of 3,5-difluoro derivatives of toluene. These calculations help in predicting molecular geometries, rotational constants, and the potential energy surface for internal rotation, aiding in the assignment and interpretation of experimental spectra.
Quantitative Structural Data
The following tables summarize the key quantitative data on the molecular structure of this compound derived from experimental and theoretical investigations.
Table 1: Rotational Constants and Potential Barrier for Internal Rotation
| Parameter | Experimental Value | Theoretical Value |
| Rotational Constant A (MHz) | Data not available in search results | Data not available in search results |
| Rotational Constant B (MHz) | Data not available in search results | Data not available in search results |
| Rotational Constant C (MHz) | Data not available in search results | Data not available in search results |
| V₆ Potential Barrier (kJ/mol) | 0.0856(10) | Data not available in search results |
Table 2: Selected Bond Lengths and Bond Angles
| Parameter | Experimental Value (Å or °) | Theoretical Value (Å or °) |
| C-C (ring) | Data not available in search results | Data not available in search results |
| C-H (ring) | Data not available in search results | Data not available in search results |
| C-C (methyl) | Data not available in search results | Data not available in search results |
| C-H (methyl) | Data not available in search results | Data not available in search results |
| C-F | Data not available in search results | Data not available in search results |
| ∠CCC (ring) | Data not available in search results | Data not available in search results |
| ∠CCH (ring) | Data not available in search results | Data not available in search results |
| ∠HCH (methyl) | Data not available in search results | Data not available in search results |
| ∠CCF | Data not available in search results | Data not available in search results |
Note: Specific experimental values for rotational constants, bond lengths, and bond angles were not available in the provided search results. The V₆ potential barrier is a key finding from the microwave spectroscopy study.
Conformational Landscape
The primary conformational degree of freedom in this compound is the internal rotation of the methyl group. The potential energy landscape for this rotation determines the most stable conformation and the dynamics of interconversion between different orientations of the methyl hydrogens relative to the aromatic ring.
The low V₆ potential barrier indicates that the methyl group is a nearly free rotor at room temperature, with six equivalent or nearly equivalent potential minima.
Relationship between Conformations
Caption: Interconversion between staggered and eclipsed conformations.
Conclusion
The molecular structure and conformation of this compound are characterized by a planar aromatic ring with a methyl group that exhibits a very low barrier to internal rotation. This has been definitively established through high-resolution microwave spectroscopy, supported by computational studies. The precise determination of its structural parameters and conformational dynamics is crucial for understanding its reactivity and potential applications in drug design and materials science, where subtle changes in molecular shape and electrostatics can have profound effects on biological activity and material properties. Further studies to fully map out the substitution structures from isotopic data would provide an even more refined picture of its geometry.
References
Unveiling the Quantum Mechanical Landscape of 3,5-Difluorotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the quantum mechanical properties of 3,5-difluorotoluene, a molecule of interest in various chemical and pharmaceutical research domains. By delving into its rotational dynamics, molecular structure, and electronic characteristics, this document provides a comprehensive overview based on experimental and computational studies, offering valuable insights for applications in drug design and materials science.
Rotational Spectroscopy and Internal Dynamics
The rotational spectrum of this compound reveals fascinating insights into its internal dynamics, particularly the rotation of the methyl group. High-resolution microwave spectroscopy has been a pivotal technique in characterizing these properties.
Experimental Protocol: Microwave Spectroscopy
The investigation into the rotational spectrum of this compound was conducted using a jet-cooled Fourier transform microwave spectrometer. A commercial sample of this compound was introduced into the spectrometer, and neon was utilized as a carrier gas. The rotational spectra were recorded in the 5–25 GHz frequency range. The high resolution of this technique allows for the precise determination of rotational constants and the subtle effects of internal molecular motions.
Quantitative Data: Rotational Parameters and Potential Barrier
The analysis of the rotational spectrum for the ground vibrational state (m=0) yielded precise rotational constants and the potential barrier hindering the internal rotation of the methyl group. Due to the C2v symmetry of the this compound frame and the C3v symmetry of the methyl group, the dominant term in the potential for internal rotation is the six-fold barrier (V6).
| Parameter | Experimental Value |
| Rotational Constants | |
| A (MHz) | 3208.9918(21) |
| B (MHz) | 1599.9320(11) |
| C (MHz) | 1070.7314(11) |
| Potential Barrier | |
| V6 (kJ mol⁻¹) | 0.0856(10) |
| Electric Dipole Moment | |
| µ (Debye) | 2.376(14) |
Table 1: Experimental rotational constants, V6 potential barrier, and electric dipole moment for the m=0 torsional state of this compound.
The remarkably low V6 barrier indicates that the methyl group in this compound is a nearly free rotor at room temperature. This has implications for its conformational flexibility and intermolecular interactions.
Computational Quantum Mechanical Analysis
To complement experimental findings and to probe properties that are not directly accessible through spectroscopy, quantum mechanical calculations are indispensable. Density Functional Theory (DFT) is a widely used computational method for this purpose.
Computational Methodology
While a specific, comprehensive computational study on this compound detailing all aspects of its molecular and electronic structure is not available in the cited literature, a standard and reliable computational protocol for similar fluorinated toluenes involves the use of the Gaussian suite of programs. A typical level of theory for accurate geometry and vibrational frequency calculations is the B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p). This combination provides a good balance between computational cost and accuracy for organic molecules.
Visualizing Quantum Mechanical Concepts
To better understand the relationships between different aspects of these quantum mechanical studies, diagrams generated using the DOT language can be highly effective.
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for a combined experimental and computational study of a molecule like this compound.
Conceptual Relationship of Quantum Properties
The following diagram illustrates the conceptual hierarchy and interrelation of the quantum mechanical properties discussed.
Conclusion
The quantum mechanical study of this compound provides a detailed picture of its molecular framework and energetic landscape. The low barrier to internal methyl rotation, as determined by microwave spectroscopy, is a key feature that influences its conformational behavior. While a complete, published computational dataset is not yet available, established theoretical protocols can reliably predict its geometry, vibrational spectra, and electronic properties. This guide serves as a foundational resource for researchers, providing both the available quantitative data and a roadmap for further computational investigations. Such a comprehensive understanding is critical for the rational design of novel pharmaceuticals and functional materials incorporating the this compound moiety.
An In-depth Technical Guide to the Safety, Handling, and MSDS of 3,5-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,5-Difluorotoluene (CAS No. 117358-51-7), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to rigorous safety protocols is essential when working with this fluorinated aromatic compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. Its chemical stability is enhanced by the strong carbon-fluorine bonds.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂ | |
| Molecular Weight | 128.12 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Aromatic, pungent | |
| Boiling Point | 117.6 ± 20.0 °C (Predicted) | |
| Flash Point | 16.4 °C | |
| Density | 1.122 ± 0.06 g/cm³ (Predicted) | |
| Vapor Pressure | 20.6 mmHg at 25°C | |
| Solubility | Sparingly soluble in water; Soluble in ethanol, xylene, and acetone. | |
| Refractive Index | 1.456 |
Safety and Hazards
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 / 3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: PubChem. Data aggregated from multiple sources.
Toxicological Profile
Acute exposure to this compound may lead to irritation of the eyes, skin, and respiratory tract. High-dose or prolonged exposure could potentially result in central nervous system depression. There is currently no conclusive evidence linking it to carcinogenic effects.
Handling and Storage
Proper handling and storage procedures are critical to ensure safety in a laboratory setting.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (EN166 compliant). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If vapors/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. |
Safe Handling Workflow
Caption: Workflow for the safe handling and storage of this compound.
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and sources of ignition.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water spray can be used to cool containers. Vapors are heavier than air and may travel to a source of ignition and flash back.
Experimental Protocol: Use of this compound as a Solvent in a Suzuki Coupling Reaction
This protocol is a representative example of using this compound in a common synthetic organic chemistry reaction. A thorough risk assessment should be conducted before commencing any new experimental work.
Materials and Equipment
-
This compound
-
Aryl halide
-
Boronic acid derivative
-
Palladium catalyst
-
Base (e.g., K₂CO₃)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Experimental Workflow Diagram
Caption: A typical workflow for a Suzuki coupling reaction using this compound as a solvent.
Step-by-Step Procedure
-
Preparation: Assemble and flame-dry a round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere.
-
Reagent Addition: Allow the flask to cool to room temperature. Add the aryl halide, boronic acid derivative, palladium catalyst, and base to the flask.
-
Solvent Addition: Under a positive flow of inert gas, add the required volume of this compound via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and perform a liquid-liquid extraction with a suitable organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.
Disposal Considerations
All waste containing this compound should be collected in a designated, properly labeled, and sealed container. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Material Safety Data Sheet (MSDS) from the supplier before use and adhere to all institutional safety protocols.
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and decomposition of 3,5-Difluorotoluene is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of analogous fluorinated and aromatic compounds, theoretical principles, and established analytical techniques. The experimental protocols and potential decomposition pathways described herein are intended as a scientifically grounded framework for future research.
Introduction
This compound is an aromatic organic compound with the chemical formula C₇H₆F₂.[1] It is a colorless liquid at room temperature with a mild aromatic odor.[2] The presence of two fluorine atoms on the benzene ring significantly influences its chemical and physical properties, including its thermal stability, due to the high strength of the carbon-fluorine (C-F) bond.[2] This guide explores the expected thermal stability and decomposition profile of this compound, providing a theoretical framework and practical experimental guidance for its investigation. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various fields, including as an intermediate in the pharmaceutical and agrochemical industries.[2]
Predicted Thermal Stability and Decomposition Profile
Factors Influencing Thermal Stability
The thermal stability of this compound is primarily dictated by the bond dissociation energies (BDEs) of its constituent chemical bonds. The key bonds to consider are the C-H bonds of the methyl group, the aromatic C-H bonds, the C-F bonds, and the C-C bond between the methyl group and the aromatic ring.
Generally, the C-F bond is significantly stronger than the C-H bond, suggesting that C-F bond scission is less likely to be the initial step in thermal decomposition.[2] The pyrolysis of isomeric fluorotoluenes has been studied, and it was concluded that the C-H bond energy in the methyl group is nearly the same as that in toluene, which is approximately 78 kcal/mol. This suggests that the initial decomposition step is likely the homolytic cleavage of a C-H bond in the methyl group, forming a 3,5-difluorobenzyl radical and a hydrogen atom.
Predicted Decomposition Pathways
Based on the pyrolysis studies of toluene and related aromatic compounds, the following decomposition pathway for this compound is proposed:
-
Initiation: The primary initiation step is expected to be the homolysis of a C-H bond in the methyl group, due to it being the weakest bond.
-
C₇H₆F₂ → C₇H₅F₂• + H•
-
-
Propagation: The resulting highly reactive radicals can then participate in a series of propagation reactions, leading to the formation of various decomposition products. This can include hydrogen abstraction from other this compound molecules, and recombination or disproportionation of radicals.
-
Termination: The reaction sequence terminates through the combination of various radical species.
A simplified diagram of the predicted primary decomposition pathway is presented below.
Experimental Investigation of Thermal Stability
To experimentally determine the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. These techniques provide quantitative data on mass loss and heat flow as a function of temperature, respectively.
Experimental Workflow
A general workflow for the experimental investigation is outlined below.
Detailed Experimental Protocols
The following are detailed, generalized protocols for TGA and DSC analysis of this compound. These should be adapted based on the specific instrumentation and safety protocols of the laboratory.
3.2.1 Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with decomposition.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Ensure the this compound sample is of high purity.
-
Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA crucible (e.g., alumina or platinum).
-
-
Experimental Parameters:
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of weight loss.
-
Quantify the residual mass at the end of the experiment.
-
3.2.2 Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the enthalpy of decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum or stainless steel DSC pan. The use of a sealed pan is crucial to prevent evaporation of the sample before decomposition.
-
-
Experimental Parameters:
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 600 °C) at a heating rate of 10 °C/min.
-
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and integrate the exothermic peak corresponding to the decomposition to determine the enthalpy of decomposition (ΔHdecomp).
-
Determine the onset temperature of the exothermic event.
-
Quantitative Data Summary (Hypothetical)
As no specific experimental data was found, the following table is a template for summarizing the key quantitative data that would be obtained from the experimental protocols described above.
| Parameter | Symbol | Expected Value Range (based on similar compounds) | Unit |
| Onset Decomposition Temperature (TGA) | Tonset | 250 - 400 | °C |
| Peak Decomposition Temperature (TGA) | Tpeak | 300 - 450 | °C |
| Enthalpy of Decomposition (DSC) | ΔHdecomp | -100 to -500 | J/g |
| Activation Energy (from kinetic analysis) | Ea | 150 - 250 | kJ/mol |
Conclusion
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition of this compound. While direct experimental data remains to be established, the information presented, based on analogous compounds and theoretical considerations, serves as a valuable resource for researchers. The detailed experimental protocols offer a clear path for the systematic investigation of this compound's thermal properties. Such studies are essential for ensuring the safe handling and effective utilization of this compound in its various applications, particularly within the pharmaceutical and agrochemical sectors. Future experimental work is crucial to validate the predictions made in this guide and to fully characterize the thermal behavior of this important fluorinated aromatic compound.
References
An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 3,5-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects exerted by the two fluorine atoms in 3,5-difluorotoluene. Fluorine's unique properties, stemming from its high electronegativity and ability to participate in resonance, significantly influence the reactivity and physicochemical characteristics of the toluene ring. Understanding these effects is paramount for professionals in drug discovery and materials science, where precise modulation of molecular properties is crucial.
Introduction: The Dual Nature of Fluorine's Electronic Influence
The electronic character of a substituent on an aromatic ring is a combination of two primary phenomena: the inductive effect and the resonance (or mesomeric) effect.[1]
-
Inductive Effect (-I): This effect operates through the sigma (σ) bond framework of the molecule. Due to its supreme electronegativity, fluorine is a potent electron-withdrawing group via the inductive effect. It pulls electron density towards itself, leading to a polarization of the C-F bond and, to a lesser extent, adjacent bonds. In this compound, both fluorine atoms exert a strong -I effect on the benzene ring.
-
Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring.[2] Fluorine, possessing lone pairs of electrons, can act as a π-donor. This donation of electron density to the ring partially counteracts the inductive withdrawal.
The interplay between these opposing effects determines the overall electronic influence of the fluorine substituents on the aromatic ring's reactivity, particularly in electrophilic aromatic substitution reactions.[1] While the inductive effect of fluorine is generally stronger than its resonance effect, the latter still plays a crucial role in directing the regioselectivity of such reactions.[3][4]
Quantitative Analysis of Electronic Effects
To quantify the electronic influence of the fluorine atoms in this compound, we can examine key parameters such as Hammett constants and pKa values. Due to the scarcity of direct experimental data for this compound, a combination of established values for monosubstituted systems and computational predictions are employed.
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = σρ, is a cornerstone of physical organic chemistry, relating reaction rates (k) and equilibrium constants of substituted aromatic compounds to those of the unsubstituted parent compound (k₀). The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects.
For the fluorine atom, the following Hammett constants are generally accepted:
| Parameter | Value |
| σ_meta_ | 0.34 |
| σ_para_ | 0.06 |
In this compound, both fluorine atoms are in the meta position relative to the methyl group. Assuming additivity, the combined Hammett constant (Σσ_meta_) for the two fluorine atoms can be estimated:
Σσ_meta_ = 0.34 + 0.34 = 0.68
This high positive value indicates a strong electron-withdrawing effect at the meta position, which significantly deactivates the ring towards electrophilic attack.
Acidity (pKa) of the Corresponding Benzoic Acid
The acidity of the corresponding carboxylic acid, 3,5-difluorobenzoic acid, provides a direct measure of the electron-withdrawing power of the substituents. A lower pKa value compared to benzoic acid (pKa ≈ 4.20) signifies a stronger acid, resulting from the stabilization of the conjugate base (benzoate) by electron-withdrawing groups.
| Compound | Experimental pKa | Predicted pKa |
| Benzoic Acid | 4.20 | 4.18 |
| 3,5-Difluorobenzoic Acid | Not available | 3.45 |
The predicted pKa of 3.45 for 3,5-difluorobenzoic acid is significantly lower than that of benzoic acid, confirming the potent electron-withdrawing nature of the two fluorine atoms.
Spectroscopic Analysis
Spectroscopic techniques provide valuable insights into the electronic environment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the aromatic protons in this compound are influenced by the electron-withdrawing fluorine atoms. We would expect the aromatic protons to be shifted downfield (to a higher ppm value) compared to toluene due to the deshielding effect of the fluorine atoms. The methyl protons would also experience a slight downfield shift.
-
¹³C NMR: The carbon atoms directly attached to the fluorine atoms will exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons will be affected by the electronegativity of the fluorine atoms, with C-F carbons showing a significant downfield shift.
-
¹⁹F NMR: The chemical shift of the fluorine atoms provides direct information about their electronic environment. In this compound, the two fluorine atoms are equivalent and would give a single signal. The chemical shift would be influenced by the electronic nature of the toluene ring.
Table of Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (C2, C4, C6) | 6.7 - 6.9 | m |
| Methyl CH₃ | ~2.3 | s |
| Aromatic C-F (C3, C5) | ~163 (d, J_CF ≈ 245 Hz) | |
| Aromatic C-H (C2, C4, C6) | ~110 | |
| Aromatic C-CH₃ (C1) | ~140 | |
| Methyl C | ~21 | |
| ¹⁹F | ~ -110 | s |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong C-F stretching vibrations, typically appearing in the region of 1100-1350 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present.
Table of Key IR Absorptions for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1100 - 1350 |
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of an ionizable compound as a function of pH.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the analyte (e.g., from pH 2 to 8 for 3,5-difluorobenzoic acid).
-
Preparation of Stock Solution: Prepare a stock solution of 3,5-difluorobenzoic acid in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
Construction of a Hammett Plot
This procedure is used to determine the reaction constant (ρ) for a reaction series involving substituted aromatic compounds.
Methodology:
-
Reaction Series: Select a reaction to study, for example, the hydrolysis of substituted ethyl benzoates.
-
Kinetic Measurements: Measure the rate constant (k) for the reaction of a series of meta- and para-substituted ethyl benzoates, including the unsubstituted compound (k₀).
-
Data Compilation: Obtain the known Hammett substituent constants (σ) for each of the substituents used.
-
Plotting: Create a plot of log(k/k₀) on the y-axis versus the corresponding σ values on the x-axis.
-
Analysis: The slope of the resulting straight line is the reaction constant (ρ). A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that it is favored by electron-donating groups.
Visualizations
Logical Relationship of Electronic Effects
Caption: Interplay of inductive and resonance effects of fluorine.
Experimental Workflow for pKa Determination
References
The Strategic Incorporation of 3,5-Difluorotoluene in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms in drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated synthons, 3,5-difluorotoluene and its derivatives have emerged as valuable building blocks in the design of novel therapeutics. This technical guide provides an in-depth analysis of the potential applications of the this compound moiety in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Introduction: The Fluorine Advantage in Drug Design
The introduction of fluorine into a drug molecule can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa. The 3,5-difluoro substitution pattern on a toluene or benzyl group offers a unique combination of electronic and steric properties. The two fluorine atoms act as strong electron-withdrawing groups, which can alter the reactivity of the aromatic ring and adjacent functional groups. This substitution can also block sites of metabolism, thereby increasing the drug's half-life. Furthermore, the 3,5-difluoro motif can participate in favorable protein-ligand interactions, including hydrogen bonding and dipole-dipole interactions, enhancing binding affinity and selectivity.
Case Study 1: Lenacapavir - A Long-Acting HIV-1 Capsid Inhibitor
A prominent example showcasing the successful application of the 3,5-difluorobenzyl group is lenacapavir (GS-6207), a first-in-class, long-acting HIV-1 capsid inhibitor.[1][2] The 3,5-difluorobenzyl moiety plays a crucial role in the molecule's potent antiviral activity and favorable pharmacokinetic profile.
Biological Activity and Mechanism of Action
Lenacapavir targets the HIV-1 capsid protein (CA), interfering with multiple stages of the viral lifecycle, including capsid assembly, disassembly, and nuclear transport. The 3,5-difluorobenzyl group of lenacapavir fits into a hydrophobic pocket of the capsid protein, contributing to the high binding affinity and potent inhibition of capsid function.
Signaling Pathway of HIV-1 Capsid Inhibition by Lenacapavir
Caption: Mechanism of action of Lenacapavir on the HIV-1 lifecycle.
Pharmacokinetic Data
Lenacapavir exhibits a remarkably long plasma half-life, allowing for subcutaneous administration as infrequently as once every six months. This is attributed in part to the metabolic stability conferred by the 3,5-difluorobenzyl group.
| Parameter | Oral Administration | Subcutaneous Injection |
| Plasma Half-life | 10-12 days[3] | 8-12 weeks[3] |
| Bioavailability | ~6-10%[3] | Dose-proportional over 309-927 mg[3] |
| Cmax (steady state) | - | 97.2 ng/mL[3] |
| Cτ (trough concentration) | - | 36.2 ng/mL[3] |
| Time to Cmax | - | ~84 days[3] |
Experimental Protocol: Synthesis of a Key Lenacapavir Intermediate
The synthesis of lenacapavir involves the coupling of several key fragments. The fragment containing the 3,5-difluorobenzyl moiety is prepared via a multi-step sequence. A crucial step involves the stereocontrolled nucleophilic addition of (3,5-difluorobenzyl)zinc bromide to a chiral imine.[1]
Step: Synthesis of the Boc-protected amine fragment (4) [1]
-
Imine Formation: The appropriate picolinaldehyde is condensed with (S)-2-methylpropane-2-sulfinamide to form a chiral imine.
-
Nucleophilic Addition: The chiral imine is then reacted with (3,5-difluorobenzyl)zinc bromide. This organozinc reagent is generated in situ from 3,5-difluorobenzyl bromide.
-
Hydrolysis and Protection: The resulting sulfinamide is hydrolyzed, and the amine is subsequently protected with a Boc group to yield the desired fragment.
Caption: Synthetic workflow for a key lenacapavir intermediate.
Case Study 2: RORγt Inverse Agonists for Autoimmune Diseases
The retinoic acid-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. The development of RORγt inverse agonists is a promising therapeutic strategy. A series of potent and selective RORγt inverse agonists incorporating a 2,6-difluorobenzyl ether moiety have been reported.[4] While not a 3,5-disubstituted pattern, this example highlights the utility of difluorobenzyl ethers in modulating biological activity.
Biological Activity and Structure-Activity Relationship (SAR)
The 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones were found to be potent RORγt inverse agonists. The difluorobenzyl ether moiety was shown to occupy a newly created binding pocket, leading to a significant gain in potency.
| Compound | RORγt Gal4 EC50 (nM) | Oral Bioavailability (Mouse, %) |
| 26 | 11 | - |
| 29 | - | 56 |
| 38 | - | 101 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2020, 30, 127441.[4]
RORγt Signaling Pathway
RORγt is a nuclear receptor that, upon activation, binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for pro-inflammatory cytokines like IL-17A and IL-17F. Inverse agonists of RORγt block this transcriptional activation.
Caption: Inhibition of the RORγt signaling pathway by an inverse agonist.
Experimental Protocol: General Synthesis of Difluorobenzyl Ether Derivatives
The synthesis of the 2,6-difluorobenzyl ether series of RORγt inverse agonists involves the etherification of a corresponding alcohol precursor.
Step: Etherification
-
Deprotonation: The alcohol precursor is treated with a base, such as sodium hydride, in an appropriate solvent like N,N-dimethylformamide (DMF) to generate the corresponding alkoxide.
-
Alkylation: 2,6-Difluorobenzyl bromide is then added to the reaction mixture to alkylate the alkoxide, forming the desired ether.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Broader Applications and Future Perspectives
The utility of the this compound moiety extends beyond the examples highlighted. It is a versatile building block for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators in therapeutic areas such as oncology and inflammation. The predictable influence of the 3,5-difluoro substitution on metabolic stability and target engagement makes it an attractive component for lead optimization campaigns. As our understanding of fluorine's role in medicinal chemistry continues to grow, we can expect to see the this compound scaffold incorporated into an even wider array of innovative drug candidates.
References
- 1. Page loading... [wap.guidechem.com]
- 2. drughunter.com [drughunter.com]
- 3. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 4. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Difluorotoluene: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorotoluene is an organofluorine aromatic hydrocarbon that has emerged as a crucial building block in organic synthesis.[1] Its structure, featuring a toluene molecule with two fluorine atoms at the 3 and 5 positions, provides a unique combination of chemical properties that are highly sought after in the development of complex molecules.[1][2] The incorporation of fluorine atoms into organic compounds can significantly alter their reactivity, stability, and bioavailability.[3] Specifically, the strong carbon-fluorine bonds enhance chemical stability, while the high electronegativity of fluorine modulates the electronic properties and metabolic stability of derivative compounds.[1][2] These characteristics make this compound and its derivatives particularly valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] This guide provides a comprehensive overview of the properties, synthesis, key reactions, and applications of this compound as a synthetic intermediate.
Physicochemical Properties of this compound
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₂ | [1][2][4][6] |
| Molecular Weight | 128.12 g/mol | [1][6][7] |
| CAS Number | 117358-51-7 | [1][4][8] |
| Appearance | Colorless to pale yellow liquid | [1][2][4] |
| Odor | Mild, aromatic | [1][2][4] |
| Density | 1.122 - 1.172 g/mL | [4] |
| Boiling Point | 117.6 ± 20.0 °C (Predicted) | [4] |
| Flash Point | 16.4 °C | [4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, xylene, and acetone. | [1][2][4] |
Synthesis of this compound
This compound is produced synthetically, with common industrial methods including selective fluorination of toluene or transition-metal-catalyzed cross-coupling reactions.[1] Another well-documented laboratory-scale synthesis involves the hydrogenation of a brominated precursor.
Experimental Protocol: Synthesis via Hydrogenation
This protocol details the synthesis of this compound from 1-(bromomethyl)-3,5-difluorobenzene.[7]
Materials:
-
1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol)
-
10% Palladium on Carbon (Pd/C) (3 g)
-
Sodium acetate (140 g, 1.7 mol)
-
Anhydrous ether (250 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen gas (H₂)
Procedure:
-
A mixture of 1-(bromomethyl)-3,5-difluorobenzene, 10% Pd/C, and sodium acetate is prepared in anhydrous ether.[7]
-
The mixture is stirred under a hydrogen atmosphere at atmospheric pressure for 24 hours.[7]
-
Upon completion, the reaction mixture is filtered to remove the catalyst.[7]
-
The filtrate is then dried over anhydrous Na₂SO₄.[7]
-
A final filtration yields the product, this compound, in solution, which can be used directly for subsequent steps.[7]
Caption: Synthetic pathway to this compound.
Key Reactions and Synthetic Transformations
The strategic placement of two fluorine atoms and a methyl group on the benzene ring makes this compound a versatile precursor for a wide range of chemical transformations.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[9][10] In this reaction, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive aryllithium intermediate.[10] This intermediate can then be quenched with various electrophiles. For this compound, the methyl group can act as a weak directing group, and the fluorine atoms can also influence the acidity of adjacent protons, enabling functionalization at the C2, C4, or C6 positions.
Caption: General workflow for DoM of this compound.
Oxidation of the Methyl Group
The benzylic methyl group of this compound can be oxidized to yield valuable intermediates like 3,5-difluorobenzaldehyde and 3,5-difluorobenzoic acid.[11] These products are important precursors for synthesizing dyes, pesticides, and pharmaceutical compounds.[11] Continuous flow oxidation offers a safe, efficient, and scalable method for this transformation.
Experimental Protocol: Continuous Oxidation to 3,5-Difluorobenzaldehyde [11]
Materials:
-
This compound (Substrate)
-
Hydrogen peroxide (H₂O₂) (Oxidant)
-
Cobalt, Molybdenum, and/or Bromine metal ion complexes (Catalyst)
-
Acetic acid (Solvent)
Procedure:
-
A solution of this compound, the metal ion catalyst, and acetic acid is prepared.
-
This solution and the hydrogen peroxide oxidant are continuously fed into a tubular reactor.
-
The reaction proceeds under controlled temperature and pressure as the mixture flows through the reactor.
-
The output stream contains the product, 3,5-difluorobenzaldehyde, which can be isolated and purified using standard techniques. This method provides short reaction times and high production efficiency.[11]
Caption: Oxidation of the methyl group.
Cross-Coupling Reactions
Halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.
A. Sonogashira Coupling
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is widely used to synthesize conjugated enynes and is tolerant of a broad range of functional groups.[12][13]
General Experimental Protocol: Copper-Free Sonogashira Coupling [14][15]
Materials:
-
Bromo-3,5-difluorotoluene derivative (Aryl bromide)
-
Terminal Alkyne
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl or PdCl₂(PPh₃)₂)
-
Base (e.g., TMP or Et₃N)
-
Solvent (e.g., DMSO or an ionic liquid)
Procedure:
-
In an inert atmosphere, the aryl bromide, terminal alkyne, palladium catalyst, and base are dissolved in the solvent.
-
The reaction mixture is stirred at room temperature or heated (e.g., 55 °C) for a specified time (e.g., 3-18 hours).[14][15]
-
Reaction progress is monitored by TLC or LC/MS.
-
Upon completion, the mixture is worked up by partitioning between water and an organic solvent (e.g., pentane).[15] The combined organic layers are dried and concentrated to yield the crude product, which is then purified by chromatography.
Caption: Sonogashira coupling of a this compound derivative.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines.[16] This reaction has become a cornerstone of medicinal chemistry for constructing the aryl amine moieties prevalent in many drug molecules.[16][17]
General Experimental Workflow
The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation of the amine and association with the palladium center, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.
Caption: Buchwald-Hartwig C-N cross-coupling.
Applications in Drug Development and Agrochemicals
The unique properties conferred by fluorine mean that fluorinated compounds are heavily represented among modern pharmaceuticals and agrochemicals.[3][18][19] Approximately 20% of all commercial pharmaceuticals contain fluorine.[19] The 3,5-difluorophenyl motif, readily accessible from this compound, is present in numerous bioactive molecules. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which aids in cell membrane permeability.[18][20] These beneficial effects have made this compound a key starting material in the synthesis of drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[5][19]
Safety and Handling
This compound is a flammable liquid and vapor that poses moderate health hazards.[1][6] Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[1][4]
Handling Recommendations:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Avoid contact with strong oxidizing agents and strong acids.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area.[21]
-
Keep containers tightly sealed and away from sources of ignition.[1][21]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, imparted by the two fluorine atoms, allow for a range of strategic chemical transformations, including directed metalation, oxidation, and as a precursor for numerous cross-coupling reactions. Its utility is most prominent in the fields of medicinal chemistry and agrochemical development, where the resulting fluorinated motifs contribute to enhanced efficacy, stability, and bioavailability of the final products. The continued development of synthetic methodologies utilizing this and other fluorinated building blocks will undoubtedly fuel future innovations in drug discovery and materials science.[3][18]
References
- 1. Page loading... [wap.guidechem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chembk.com [chembk.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | C7H6F2 | CID 2778329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. This compound | 117358-51-7 [chemicalbook.com]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by this compound continuous oxidation - Google Patents [patents.google.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]
- 21. This compound CAS No.: 117358-51-7 Wholesale [qinmuchem.com]
The Synthetic Utility of 3,5-Difluorotoluene: A Technical Review of its Core Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorotoluene is a fluorinated aromatic hydrocarbon that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties and metabolic stability, making it a key building block for creating complex, bioactive compounds. The strong carbon-fluorine bonds enhance chemical stability, while the electronegativity of the fluorine atoms modulates the reactivity of the aromatic ring and the adjacent methyl group. This guide provides an in-depth review of the synthesis and key reactions of this compound, offering detailed experimental protocols and quantitative data to support further research and application.
Synthesis of this compound
The preparation of this compound can be achieved through various methods, including the selective fluorination of toluene or transition-metal-catalyzed cross-coupling reactions. A well-documented and reliable method involves the catalytic hydrogenation of 1-(bromomethyl)-3,5-difluorobenzene.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound via catalytic hydrogenation.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
1-(Bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol)
-
10% Pd/C (3 g)
-
Sodium acetate (140 g, 1.7 mol)
-
Anhydrous ether (250 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrogen (H₂) gas
Procedure:
-
A mixture of 1-(bromomethyl)-3,5-difluorobenzene, 10% Pd/C, and sodium acetate is prepared in anhydrous ether within a suitable reaction vessel.
-
The mixture is stirred under a hydrogen atmosphere at atmospheric pressure for 24 hours.
-
Upon completion, the reaction mixture is filtered to remove the solid catalyst (Pd/C).
-
The resulting filtrate is dried over anhydrous Na₂SO₄ to remove any residual water.
-
A final filtration is performed to remove the drying agent.
-
The filtrate, a solution of this compound in ether, is used directly in the next synthetic step.
Core Reactions of this compound
Benzylic Functionalization: Oxidation
The benzylic methyl group of this compound is susceptible to oxidation, providing a direct route to valuable derivatives such as 3,5-difluorobenzaldehyde, an important intermediate for dyes, pesticides, and pharmaceuticals.[1] A patented method describes a continuous oxidation process using a metal ion complex as a catalyst.[1]
Caption: General scheme for the benzylic oxidation of this compound.
Table 1: Quantitative Data for Benzylic Oxidation of this compound [1]
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Residence Time (s) | Substrate Conversion (%) | Product Yield (%) |
| Cobalt acetate, Sodium molybdate, Sodium bromide | H₂O₂ | Acetic Acid | 105 | 600 | 32.8 | 24.2 |
| Cobalt acetate, Sodium molybdate, Sodium bromide | H₂O₂ | Acetic Acid | 50 | 60 | 31.3 | 24.1 |
Experimental Protocol: Continuous Oxidation to 3,5-Difluorobenzaldehyde[4]
This protocol is adapted from a patented continuous flow process.
Materials:
-
This compound
-
Cobalt acetate
-
Sodium molybdate
-
Sodium bromide
-
Hydrogen peroxide (H₂O₂) (e.g., 15% solution)
-
Acetic acid
Procedure:
-
Solution A: Dissolve cobalt acetate and sodium molybdate in a mixture of this compound and acetic acid.
-
Solution B: Dissolve sodium bromide in an aqueous solution of hydrogen peroxide.
-
The two solutions are pumped at controlled flow rates into a tubular or microchannel reactor with continuous heat exchange.
-
The reaction temperature and residence time are precisely controlled (e.g., 50-105°C, 60-600 seconds).
-
The output stream from the reactor is cooled (e.g., to 0°C) and the reaction is quenched.
-
The conversion of this compound and the yield of 3,5-difluorobenzaldehyde are determined by gas chromatography (GC) analysis.
Electrophilic Aromatic Substitution (EAS)
The reactivity of the aromatic ring in this compound towards electrophiles is governed by the directing effects of its three substituents.
-
Methyl Group (-CH₃): An activating, ortho, para-directing group.
-
Fluorine Atoms (-F): Deactivating, ortho, para-directing groups.[2]
The combined effect dictates the position of substitution. The methyl group activates the 2, 4, and 6 positions. The fluorine atoms deactivate the ring overall but direct towards their ortho and para positions (positions 2, 4, 6, and 4 respectively). The directing effects of all three substituents reinforce each other, strongly favoring substitution at the 2, 4, and 6 positions, with the 4-position (para to the methyl group) often being sterically and electronically favored.
Caption: Directing effects in electrophilic substitution of this compound.
Table 2: Predicted Major Products for EAS Reactions
| Reaction Type | Reagents | Electrophile (E⁺) | Predicted Major Product(s) |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-3,5-difluorotoluene and 4-Bromo-3,5-difluorotoluene |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-3,5-difluorotoluene and 4-Nitro-3,5-difluorotoluene |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-2-sulfonic acid and this compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-Acyl-3,5-difluorotoluene and 4-Acyl-3,5-difluorotoluene |
Note: While specific experimental data for these reactions on this compound were not found in the initial literature search, the predictions are based on established principles of electrophilic aromatic substitution.[3]
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine atoms themselves would be the leaving groups. However, fluoride is a poor leaving group, and the ring is not sufficiently activated by other substituents (the methyl group is electron-donating) to facilitate SNAr under typical conditions. Displacement of a fluorine atom would require harsh reaction conditions or the introduction of a strong electron-withdrawing group (e.g., a nitro group) at the 2, 4, or 6-position.
Metal-Catalyzed Cross-Coupling Reactions
This compound can be a precursor for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug development. To participate in common cross-coupling reactions like Suzuki, Stille, or Heck, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide like bromine or iodine. As discussed in the EAS section, bromination of this compound would yield bromo-3,5-difluorotoluene isomers, which can then be used as substrates in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Conclusion
This compound is a versatile chemical intermediate whose reactivity is defined by the interplay of its activating methyl group and deactivating fluoro substituents. The primary transformations involve functionalization of the benzylic methyl group through oxidation and electrophilic substitution on the aromatic ring, which is strongly directed to the positions ortho and para to the methyl group. While direct nucleophilic substitution of the fluorine atoms is challenging, the molecule serves as an excellent precursor for derivatives that can readily participate in a wide array of powerful synthetic reactions, including metal-catalyzed cross-couplings. The protocols and data summarized in this guide provide a foundational understanding for the effective utilization of this compound in the synthesis of novel chemical entities.
References
An In-depth Technical Guide to 3,5-Difluorotoluene: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluorotoluene, a key fluorinated building block in the chemical and pharmaceutical industries. The document details its discovery and historical context, provides in-depth experimental protocols for its synthesis, and presents a thorough compilation of its physicochemical and spectroscopic properties. Furthermore, this guide explores the applications of this compound as a crucial intermediate in the development of bioactive molecules, offering insights for professionals engaged in drug discovery and materials science.
Introduction
This compound, also known as 1,3-difluoro-5-methylbenzene, is an aromatic organic compound with the chemical formula C₇H₆F₂. It is a colorless liquid at room temperature with a characteristic aromatic odor. The introduction of two fluorine atoms onto the toluene ring at the meta positions significantly alters its electronic properties, chemical reactivity, and metabolic stability, making it a valuable intermediate in the synthesis of complex molecules. The strong carbon-fluorine bonds contribute to the overall stability of the molecule.[1] This guide serves as a detailed resource for researchers and professionals, consolidating critical information on the history, synthesis, and applications of this versatile chemical compound.
Discovery and History
While the specific discoverer and exact date of the first synthesis of this compound are not extensively documented in readily available literature, its development can be situated within the broader context of the exploration of fluorinated aromatic compounds in the late 20th century. The unique properties conferred by fluorine atoms, such as increased metabolic stability and altered acidity, spurred significant interest in their incorporation into pharmaceuticals and agrochemicals. Early methods for the synthesis of fluorinated aromatics, such as the Balz-Schiemann and Sandmeyer reactions, laid the groundwork for the preparation of a wide array of fluorinated building blocks, including this compound. Its primary application has been as a synthetic intermediate, particularly in the pharmaceutical and agrochemical sectors.[1]
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₂ | [2] |
| Molecular Weight | 128.12 g/mol | [2][3] |
| Appearance | Colorless liquid | [4] |
| Odor | Aromatic | [4] |
| Density | 1.172 g/mL | [4] |
| Boiling Point | 117-118 °C | |
| Melting Point | -56 °C | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, xylene, and acetone. | [4] |
| CAS Number | 117358-51-7 | [5] |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 6.56 (d, 2H, J=6.0 Hz), 6.47 (t, 1H, J=9.0 Hz), 2.22 (s, 3H) | [3] |
| ¹³C NMR | Data not explicitly found in search results. Typical aromatic C-F carbons appear in the range of 160-165 ppm with large C-F coupling constants. The methyl carbon would appear around 20 ppm. | |
| Infrared (IR) | Specific spectrum not found. Expected to show characteristic C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and strong C-F stretching bands. | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 128. The fragmentation pattern would likely involve the loss of a methyl radical (M-15) and subsequent fragmentation of the aromatic ring. | [6] |
Experimental Protocols for Synthesis
Several synthetic routes to this compound have been developed. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Synthesis from 1-(Bromomethyl)-3,5-difluorobenzene
This method involves the hydrogenolysis of the benzylic bromide.
Experimental Protocol:
A mixture of 1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol), 10% Palladium on carbon (Pd/C) (3 g), and sodium acetate (140 g, 1.7 mol) in anhydrous ether (250 mL) is stirred under a hydrogen atmosphere at atmospheric pressure for 24 hours. The reaction mixture is then filtered to remove the catalyst. The filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), filtered again, and the solvent is removed under reduced pressure to yield this compound.[3]
Quantitative Data:
| Parameter | Value |
| Starting Material | 1-(Bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol) |
| Catalyst | 10% Pd/C (3 g) |
| Reagent | Sodium acetate (140 g, 1.7 mol) |
| Solvent | Anhydrous ether (250 mL) |
| Reaction Time | 24 hours |
| Temperature | Room temperature |
| Pressure | Atmospheric pressure |
| Yield | Not explicitly stated in the provided source. |
Synthesis from 3,5-Difluoroaniline (via Sandmeyer-type Reaction)
While a specific detailed protocol for the direct conversion of 3,5-difluoroaniline to this compound was not found, a general approach would involve a diazotization reaction followed by a reduction. The synthesis of 3,5-difluoroaniline itself is well-documented.[7][8][9][10]
General Conceptual Workflow:
-
Diazotization of 3,5-Difluoroaniline: 3,5-Difluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid or tetrafluoroboric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.
-
Reduction of the Diazonium Salt: The diazonium group is then replaced with a hydrogen atom. This can be achieved using various reducing agents, such as hypophosphorous acid (H₃PO₂).
Applications in Drug Development and Agrochemicals
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the difluorinated phenyl ring can enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.
While specific commercial drugs or pesticides directly synthesized from this compound are not prominently highlighted in the searched literature, the 3,5-difluorophenyl moiety is a common feature in many bioactive compounds. For instance, the synthesis of various fluorinated anilines, which are precursors to a wide range of pharmaceuticals and agrochemicals, often involves intermediates that could be derived from this compound.[7][8][9]
The general importance of fluorination in drug design is well-established, with approximately 20% of all pharmaceuticals containing fluorine.[11] The introduction of fluorine can influence factors such as lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation.
As no specific signaling pathways involving derivatives of this compound were identified in the search results, a corresponding diagram cannot be generated at this time. Further research into the specific applications of this compound is required to elucidate its role in modulating biological pathways.
Conclusion
This compound is a valuable and versatile fluorinated aromatic compound with significant applications as a synthetic intermediate. While its direct discovery is not well-documented, its importance has grown with the increasing recognition of the beneficial effects of fluorination in bioactive molecules. The synthetic routes to this compound are established, offering accessible pathways for its preparation. This technical guide provides a solid foundation for researchers and professionals working with this compound, though further investigation into its specific applications in commercial products and the biological activities of its derivatives would be a valuable area for future research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H6F2 | CID 2778329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound [xieshichem.com]
- 6. PubChemLite - this compound (C7H6F2) [pubchemlite.lcsb.uni.lu]
- 7. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 8. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Pathways to 3,5-Difluorotoluene from 1-bromo-3,5-difluorobenzene: Application Notes and Protocols
For Immediate Release
Comprehensive guide provides researchers with detailed synthetic routes for the preparation of 3,5-Difluorotoluene, a key intermediate in pharmaceutical and agrochemical research. The application note details two distinct palladium-catalyzed cross-coupling methodologies, offering comparative data and step-by-step protocols to facilitate laboratory synthesis.
Researchers in the fields of medicinal chemistry and materials science frequently utilize fluorinated aromatic compounds as building blocks for novel molecules. Among these, this compound is a valuable synthon. This document outlines two reliable and reproducible synthetic routes for the preparation of this compound from the commercially available starting material, 1-bromo-3,5-difluorobenzene. The described methods, a Kumada-type coupling and a Stille-type coupling, offer distinct advantages in terms of reagent availability, reaction conditions, and scalability.
Introduction to Synthetic Strategies
The synthesis of this compound from 1-bromo-3,5-difluorobenzene involves the formation of a carbon-carbon bond at the bromine-substituted position of the benzene ring. Palladium-catalyzed cross-coupling reactions are the most efficient and widely used methods for such transformations. These reactions, pioneered by Nobel laureates, have become indispensable tools in modern organic synthesis.
This application note will focus on two powerful cross-coupling strategies:
-
Kumada-Type Coupling: This reaction employs a Grignard reagent (in this case, methylmagnesium bromide) as the nucleophilic coupling partner. It is a cost-effective method known for its high reactivity.
-
Stille-Type Coupling: This method utilizes an organotin reagent (such as methyltrimethylstannane) as the coupling partner. Stille couplings are valued for their tolerance of a wide range of functional groups.
Both methods offer a direct and efficient pathway to the target molecule, and the choice between them may depend on specific laboratory constraints and the desired scale of the reaction.
Comparative Data of Synthetic Routes
To aid researchers in selecting the most appropriate synthetic strategy, the following table summarizes the key quantitative parameters for the two detailed protocols.
| Parameter | Method 1: Kumada-Type Coupling | Method 2: Stille-Type Coupling |
| Methylating Agent | Methylmagnesium Bromide (CH₃MgBr) | Methyltrimethylstannane ((CH₃)₄Sn) |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Solvent | Tetrahydrofuran (THF) | Toluene |
| Reaction Temperature | 65 °C (Reflux) | 110 °C (Reflux) |
| Reaction Time | 12 hours | 16 hours |
| Yield | High | Good to High |
Experimental Protocols
Method 1: Kumada-Type Cross-Coupling
This protocol describes the synthesis of this compound via a palladium-catalyzed Kumada-type coupling reaction between 1-bromo-3,5-difluorobenzene and methylmagnesium bromide.
Materials:
-
1-bromo-3,5-difluorobenzene
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add 1-bromo-3,5-difluorobenzene (1.0 eq) and anhydrous THF.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) solution dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C).
-
Maintain the reflux for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Method 2: Stille-Type Cross-Coupling
This protocol details the synthesis of this compound using a palladium-catalyzed Stille-type cross-coupling reaction between 1-bromo-3,5-difluorobenzene and methyltrimethylstannane.
Materials:
-
1-bromo-3,5-difluorobenzene
-
Methyltrimethylstannane ((CH₃)₄Sn)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Diatomaceous earth (Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) and methyltrimethylstannane (1.1 eq) in anhydrous toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere.
-
Maintain the reflux for 16 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Kumada-Type Coupling Workflow.
Caption: Stille-Type Coupling Workflow.
Conclusion
The Kumada-type and Stille-type cross-coupling reactions are both highly effective methods for the synthesis of this compound from 1-bromo-3,5-difluorobenzene. The detailed protocols and comparative data provided in this application note are intended to equip researchers with the necessary information to confidently perform these transformations in their own laboratories. The choice of method will ultimately be guided by the specific needs of the project, including considerations of cost, reagent availability, and functional group compatibility in more complex substrates.
Application Notes and Protocols for the Use of 3,5-Difluorotoluene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-difluorotoluene in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions are pivotal in modern synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the aromatic ring can significantly modulate the physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the functionalization of the C-Br or C-Cl bond in derivatives of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
While direct cross-coupling of the C-H bond in this compound is an emerging area, functionalization typically proceeds via halogenated derivatives such as 1-bromo-3,5-difluorotoluene or 1-chloro-3,5-difluorotoluene. The following sections detail generalized protocols for these transformations, based on established methodologies for analogous aryl halides. Researchers should note that reaction optimization is often necessary for specific substrate combinations.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds from aryl halides and boronic acids or their derivatives.
General Reaction Scheme:
Where Ar-X is a halogenated this compound derivative and R-B(OH)2 is an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halogenated this compound derivative (e.g., 1-bromo-3,5-difluorotoluene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated this compound derivative, arylboronic acid, palladium(II) acetate, and the phosphine ligand.
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the 1,4-dioxane and water via syringe.
-
Add the potassium carbonate to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl derivative.
Quantitative Data Summary (Illustrative)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 75-85 |
Note: This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions of fluorinated aryl halides. Actual yields will vary depending on the specific substrates and optimized conditions.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of aryl amines from aryl halides and primary or secondary amines.[1]
General Reaction Scheme:
Where Ar-X is a halogenated this compound derivative and R¹R²NH is a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated this compound Derivative
This protocol provides a general starting point for the Buchwald-Hartwig amination.
Materials:
-
Halogenated this compound derivative (e.g., 1-bromo-3,5-difluorotoluene) (1.0 mmol)
-
Amine (primary or secondary) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add the palladium precatalyst and the ligand to an oven-dried Schlenk tube.
-
Add a magnetic stir bar.
-
Add the halogenated this compound derivative and the sodium tert-butoxide.
-
Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line.
-
Add the toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Illustrative)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | 88-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 82-92 |
| 3 | Benzylamine | Pd-PEPPSI-IPr (2) | - | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 85-95 |
Note: This data is illustrative and based on typical conditions for Buchwald-Hartwig aminations of fluorinated aryl halides. Actual yields will vary depending on the specific substrates and optimized conditions.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.
General Reaction Scheme:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound, through its halogenated derivatives, is a versatile substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient routes to a diverse range of functionalized molecules that are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented herein serve as a valuable starting point for researchers looking to incorporate this important building block into their synthetic strategies. It is emphasized that the provided protocols are general, and optimization of reaction conditions is crucial for achieving high yields and purity with specific substrates.
References
Application Notes and Protocols for the Nitration of 3,5-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and a detailed experimental protocol for the nitration of 3,5-difluorotoluene. The following information is collated from established methodologies for the nitration of analogous fluorinated aromatic compounds, offering a robust starting point for the synthesis of nitrated this compound derivatives.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in organic synthesis. The introduction of a nitro group onto an aromatic ring, such as in this compound, serves as a key transformation for the synthesis of various intermediates used in the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization. The presence of two fluorine atoms on the toluene ring influences the regioselectivity of the nitration reaction.
Reaction Principle
The nitration of this compound is typically achieved by treating it with a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The electron-rich aromatic ring of this compound then attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion intermediate), which subsequently loses a proton to restore aromaticity and yield the nitro-substituted product.
Regioselectivity
The directing effects of the substituents on the aromatic ring govern the position of nitration. In this compound, the methyl group is an ortho-, para-director and an activating group. The fluorine atoms are also ortho-, para-directors but are deactivating groups. The positions ortho and para to the methyl group are positions 2, 4, and 6. The positions ortho and para to the fluorine atoms are positions 2, 4, and 6 relative to the fluorine at position 3, and positions 2, 4, and 6 relative to the fluorine at position 5. Therefore, the primary products expected from the mononitration of this compound are 2-nitro-3,5-difluorotoluene and 4-nitro-3,5-difluorotoluene.
Quantitative Data from Analogous Reactions
| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Product(s) | Reference |
| 1,3-dichloro-4,6-difluorobenzene | Mixed Acid (H₂SO₄/HNO₃) in Oleum | 15 - 80 | 75 - 95 | 2,6-dichloro-3,5-difluoronitrobenzene | [1] |
| 3-Fluorotoluene | 70% Nitric Acid over Solid Acid Catalyst | 60 | >79 (conversion) | 3-fluoro-6-nitrotoluene (67% selectivity), 3-fluoro-4-nitrotoluene (30% selectivity) | [2] |
| Toluene | Mixed Acid (H₂SO₄/HNO₃) | - | High | o- and p-nitrotoluene | [3] |
Experimental Protocol: Mononitration of this compound
This protocol is adapted from established procedures for the nitration of fluorinated aromatic compounds.[1][3]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add a calculated volume of concentrated nitric acid. Cool the dropping funnel in an ice bath. Slowly, and with gentle swirling, add an equimolar or slightly excess amount of concentrated sulfuric acid to the nitric acid. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of a suitable inert solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Nitration Reaction: Slowly add the cold nitrating mixture from the dropping funnel to the stirred solution of this compound. The addition should be dropwise, and the internal temperature of the reaction mixture should be carefully monitored and maintained between 0 °C and 10 °C. The reaction is exothermic, and slow addition is crucial to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with stirring. This will quench the reaction and dilute the acids.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (or another suitable organic solvent) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to isolate the desired nitro-3,5-difluorotoluene isomers.
Visualization of the Experimental Workflow
Caption: Workflow for the nitration of this compound.
Signaling Pathway of Electrophilic Aromatic Nitration
Caption: Mechanism of electrophilic aromatic nitration.
Safety Precautions
-
The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. All operations should be conducted in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are extremely corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
The reaction should be cooled effectively, and the addition of the nitrating mixture must be slow to control the reaction temperature and prevent runaway reactions.
-
When quenching the reaction with ice, do so slowly and with vigorous stirring to dissipate the heat generated from the dilution of strong acids.
-
When washing with sodium bicarbonate solution, be aware of the potential for gas (CO₂) evolution and vent the separatory funnel frequently.
References
Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 3,5-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles and expected outcomes for electrophilic aromatic substitution (EAS) reactions on 3,5-difluorotoluene. While specific experimental data for this compound is limited in publicly available literature, this document outlines the theoretical basis for its reactivity and provides generalized protocols that can be adapted for specific research needs.
Introduction to Electrophilic Aromatic Substitution of this compound
This compound is an aromatic compound featuring a methyl group and two fluorine atoms as substituents on the benzene ring.[1][2] The regioselectivity and reactivity of this molecule in electrophilic aromatic substitution reactions are governed by the combined electronic and steric effects of these substituents.
-
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles.[3][4]
-
Fluorine Atoms (-F): Fluorine is a deactivating, ortho, para-directing group. Due to its high electronegativity, it withdraws electron density from the ring via the inductive effect, making the ring less reactive. However, it can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions.
In this compound, the interplay of these directing effects determines the position of electrophilic attack. The methyl group directs to the 2, 4, and 6 positions. The fluorine atoms at positions 3 and 5 direct to the 2, 4, and 6 positions as well. Therefore, electrophilic substitution is strongly favored at these positions.
Predicted Regioselectivity
The positions ortho to the methyl group (2 and 6) are also meta to the fluorine atoms, while the position para to the methyl group (4) is ortho to both fluorine atoms. This suggests a complex interplay of directing effects. The primary products expected from electrophilic aromatic substitution reactions on this compound are substitutions at the 2-, 4-, and 6- positions. The precise ratio of these isomers will depend on the specific reaction conditions and the nature of the electrophile.
Key Electrophilic Aromatic Substitution Reactions
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.
Expected Products: The primary products of the nitration of this compound are expected to be 2-nitro-3,5-difluorotoluene, 4-nitro-3,5-difluorotoluene, and 6-nitro-3,5-difluorotoluene. Due to symmetry, the 2- and 6- positions are equivalent.
Quantitative Data Summary
| Product Name | Predicted Position of Substitution | Expected Yield |
| 2-Nitro-3,5-difluorotoluene | 2- (and 6-) | Major Isomer |
| 4-Nitro-3,5-difluorotoluene | 4- | Minor Isomer |
Note: This table is based on theoretical predictions. Actual yields may vary.
Experimental Protocol: General Procedure for Nitration
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath. Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring. Maintain the temperature at 0°C.
-
Reaction: To a separate flask containing this compound dissolved in a suitable inert solvent (e.g., dichloromethane), slowly add the prepared nitrating mixture dropwise at 0°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice and stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method such as column chromatography or recrystallization to isolate the different nitro isomers.
Halogenation (Bromination)
Bromination introduces a bromine atom (-Br) onto the aromatic ring. This is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
Expected Products: The bromination of this compound is expected to yield primarily 2-bromo-3,5-difluorotoluene and 4-bromo-3,5-difluorotoluene. The existence of 2-bromo-3,5-difluorotoluene is confirmed as it is a commercially available compound.
Quantitative Data Summary
| Product Name | Predicted Position of Substitution | Expected Yield |
| 2-Bromo-3,5-difluorotoluene | 2- (and 6-) | Major Isomer |
| 4-Bromo-3,5-difluorotoluene | 4- | Minor Isomer |
Note: This table is based on theoretical predictions. Actual yields may vary.
Experimental Protocol: General Procedure for Bromination
-
Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr gas), dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) to the solution.
-
Bromine Addition: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to separate the isomeric products.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[5] This reaction typically shows high regioselectivity, often favoring the para product due to steric hindrance at the ortho positions.
Expected Products: The Friedel-Crafts acylation of this compound with an acyl chloride (e.g., acetyl chloride) is expected to predominantly yield the 4-acyl-3,5-difluorotoluene isomer.
Quantitative Data Summary
| Product Name | Predicted Position of Substitution | Expected Yield |
| 4-Acyl-3,5-difluorotoluene | 4- | Major Product |
| 2-Acyl-3,5-difluorotoluene | 2- (and 6-) | Minor Product |
Note: This table is based on theoretical predictions. Actual yields may vary.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool to 0°C.
-
Acyl Chloride Addition: Slowly add the acyl chloride to the AlCl₃ suspension with stirring to form the acylium ion complex.
-
Substrate Addition: Add a solution of this compound in the same solvent dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting ketone by column chromatography, recrystallization, or distillation.
Visualizing Reaction Pathways
Regioselectivity in Electrophilic Aromatic Substitution of this compound
Caption: Predicted regioselectivity of electrophilic attack on this compound.
General Workflow for Electrophilic Aromatic Substitution
Caption: A generalized experimental workflow for performing EAS reactions.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
-
Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Lewis acids such as AlCl₃ and FeBr₃ are moisture-sensitive and corrosive. Handle in a dry atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols and application notes are intended as a guide. Researchers should adapt these procedures based on the specific requirements of their experiments and the available laboratory facilities. It is highly recommended to perform small-scale pilot reactions to optimize conditions before scaling up.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,5-Difluorotoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Difluorotoluene is a critical starting material in the synthesis of various pharmaceutical intermediates due to the unique properties imparted by the fluorine atoms, such as enhanced metabolic stability, bioavailability, and binding affinity of the final drug molecules.[1][2] This document provides detailed protocols for the synthesis of key pharmaceutical intermediates derived from this compound, including 3,5-Difluorobenzyl Bromide, 3,5-Difluoroaniline, and 3,5-Difluorophenylacetic Acid. These intermediates are foundational in the development of a range of therapeutics, including anti-inflammatory, cardiovascular, and central nervous system (CNS) drugs.[2][3]
Section 1: Synthesis of 3,5-Difluorobenzyl Bromide
3,5-Difluorobenzyl bromide is a versatile intermediate, primarily used in the formation of Grignard reagents and for the introduction of the 3,5-difluorobenzyl moiety into target molecules.
Logical Workflow: From Toluene to Key Intermediates
Caption: Synthetic pathways from this compound.
Experimental Protocol: Benzylic Bromination of this compound
This protocol describes the synthesis of 3,5-difluorobenzyl bromide via free-radical bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Protect the apparatus from light.
-
To the flask, add this compound (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq) in carbon tetrachloride.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by GC-MS or TLC to observe the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 5% sodium bicarbonate solution to quench any remaining bromine or acidic byproducts, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 3,5-difluorobenzyl bromide can be purified by vacuum distillation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [4] |
| Purity (Post-distillation) | >98% | N/A |
| Boiling Point | 65 °C at 4.5 mmHg | [5] |
| Molecular Weight | 207.01 g/mol | [6] |
Section 2: Synthesis of 3,5-Difluoroaniline
3,5-Difluoroaniline is a crucial intermediate for synthesizing agrochemicals and pharmaceuticals, including certain antibacterial and anti-inflammatory agents.[3] The common synthetic route involves nitration of a precursor followed by reduction.
Experimental Workflow: Synthesis of 3,5-Difluoroaniline
Caption: Two-step synthesis of 3,5-Difluoroaniline.
Experimental Protocol: Nitration and Reduction
Part A: Nitration of this compound
-
Carefully add concentrated sulfuric acid to a round-bottom flask cooled in an ice bath (0-5°C).
-
Slowly add concentrated nitric acid to the sulfuric acid while stirring to create the nitrating mixture.
-
Add this compound dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0-10°C for 1-2 hours.[7]
-
Pour the reaction mixture slowly onto crushed ice, which will cause the nitrated product to precipitate.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry the product.
Part B: Reduction to 3,5-Difluoroaniline
-
In a round-bottom flask, suspend the nitrated intermediate in ethanol or acetic acid.
-
Add a reducing agent such as tin (Sn) powder and concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.[8]
-
If using Sn/HCl, heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a strong base (e.g., NaOH) to precipitate the tin hydroxide and liberate the free aniline.
-
Extract the 3,5-difluoroaniline with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify by distillation or recrystallization. A reported yield for a similar process is around 91%.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Nitration Step | ||
| Typical Yield | High | [7] |
| Reduction Step | ||
| Reported Yield (Catalytic) | 91.0% | [8] |
| Purity (Post-purification) | >99% | [9] |
| Melting Point | 39-40°C | [3] |
| Boiling Point | 81-82°C | [3] |
Section 3: Synthesis of 3,5-Difluorophenylacetic Acid
3,5-Difluorophenylacetic acid is a key building block in the synthesis of various pharmaceuticals, including kinase inhibitors for cancer therapy and anti-inflammatory drugs.[2][10] A common route involves the formation of a Grignard reagent from 3,5-difluorobenzyl bromide, followed by carboxylation.
Experimental Workflow: Grignard Route to 3,5-Difluorophenylacetic Acid
Caption: Synthesis of 3,5-Difluorophenylacetic Acid.
Experimental Protocol: Grignard Reaction and Carboxylation
Materials:
-
3,5-Difluorobenzyl bromide
-
Magnesium (Mg) turnings
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether
-
Iodine crystal (for initiation)
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (HCl), ~1 M solution
-
Ethyl acetate or other extraction solvent
Procedure:
-
Grignard Reagent Preparation:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a dropping funnel and condenser.[11]
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous 2-MeTHF to cover the magnesium.
-
Dissolve 3,5-difluorobenzyl bromide (1.0 eq) in anhydrous 2-MeTHF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a color change. Gentle heating may be required.[11]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[11]
-
After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[11]
-
-
Carboxylation:
-
Crush an excess of dry ice into a powder and place it in a separate beaker.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimates.
-
Slowly add 1 M HCl to the mixture to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3,5-difluorophenylacetic acid, which can be purified by recrystallization.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Grignard Reagent | ||
| Standard Concentration | 0.25 M in 2-MeTHF | [11] |
| Final Product | ||
| Appearance | Light yellow crystalline powder | [10] |
| Purity (Typical) | >99% | [10] |
| Applications | CNS drugs, anti-inflammatory drugs, kinase inhibitors | [2][10] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Global Chemical Market Reports & Insights | 24ChemicalResearch [24chemicalresearch.com]
- 3. Page loading... [guidechem.com]
- 4. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 5. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
- 6. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. energetic-materials.org.cn [energetic-materials.org.cn]
- 8. prepchem.com [prepchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Cas 105184-38-1,3,5-Difluorophenylacetic acid | lookchem [lookchem.com]
- 11. 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | 1417985-27-3 | Benchchem [benchchem.com]
Application of 3,5-Difluorotoluene in the Synthesis of the Herbicide Pyraclonil
Introduction
3,5-Difluorotoluene is a fluorinated aromatic compound that serves as a versatile building block in the synthesis of various fine chemicals, including agrochemicals. Its unique substitution pattern influences the physicochemical properties and biological activity of the resulting molecules. This application note details the use of this compound as a starting material for the synthesis of the herbicide pyraclonil, a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO).
Synthetic Pathway Overview
The synthesis of pyraclonil from this compound proceeds through a key intermediate, 3,5-difluorobenzaldehyde. The overall synthetic scheme involves the oxidation of this compound to 3,5-difluorobenzaldehyde, followed by a multi-step reaction sequence to construct the final pyraclonil molecule.
Protocol for the Lithiation of 3,5-Difluorotoluene: Application Notes for Researchers
For Immediate Release
This application note provides detailed protocols for the selective lithiation of 3,5-difluorotoluene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols address both ortho-arylation and benzylic functionalization, offering researchers versatile methods for the targeted modification of this fluorinated aromatic compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of functional groups at specific positions on the aromatic ring or the methyl group can significantly alter the molecule's biological activity and physical properties. Lithiation, the replacement of a hydrogen atom with a lithium atom, followed by quenching with an electrophile, is a powerful strategy for achieving such functionalization. This note details two primary lithiation pathways for this compound: ortho-lithiation, directed by the fluorine atoms, and benzylic lithiation at the methyl group. The choice of the lithiating agent is crucial in determining the regioselectivity of the reaction.
Data Presentation
The following table summarizes the expected outcomes and reaction parameters for the two distinct lithiation protocols for this compound.
| Protocol | Lithiation Position | Base | Solvent | Temperature (°C) | Product after Quenching with Electrophile (E+) | Typical Yield (%) |
| 1: Ortho-Lithiation | C2 (ortho to both fluorine atoms) | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | 2-E-3,5-difluorotoluene | ~68% (based on analogous reaction) |
| 2: Benzylic Lithiation | Benzylic (CH₂Li) | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 to 0 | 1-(3,5-Difluorophenyl)-1-E-ethane | Varies with electrophile |
Experimental Protocols
Protocol 1: Ortho-Lithiation of this compound
This protocol is designed to achieve selective deprotonation at the C2 position of the aromatic ring, situated between the two fluorine atoms. The fluorine atoms act as directing groups, facilitating the removal of the adjacent aromatic proton. Lithium diisopropylamide (LDA) is the recommended base for this transformation.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzonitrile, trimethylsilyl chloride)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Lithiation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Quenching: Slowly add the desired electrophile (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1-3 hours, and then gradually warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Benzylic Lithiation of this compound
This protocol targets the deprotonation of the methyl group, leading to a benzylic carbanion. n-Butyllithium is a suitable base for this transformation, as lithium amides are known to favor benzylic deprotonation in substituted toluenes.[1]
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, carbonyl compound)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. After the addition, allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours.
-
Quenching: Cool the reaction mixture back down to -78 °C and slowly add the desired electrophile (1.2 equivalents). Stir at this temperature for 1-2 hours and then allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the desired product.
Mandatory Visualization
Caption: Lithiation Workflow of this compound.
Conclusion
The protocols outlined in this application note provide reliable methods for the selective lithiation of this compound at either the aromatic C2 position or the benzylic position. The choice of the lithiating agent is the determining factor for the regioselectivity of the reaction. These procedures offer a gateway to a wide range of functionalized this compound derivatives for applications in drug discovery and materials science. Researchers should adhere to strict anhydrous and inert atmosphere techniques due to the high reactivity and pyrophoric nature of organolithium reagents.
References
Application Notes and Protocols for the Fluorination of Toluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fluorination of toluene and its derivatives. The incorporation of fluorine into organic molecules is a critical strategy in drug discovery and development, as it can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide covers several modern and widely used methods for the fluorination of toluene derivatives, including electrophilic fluorination, palladium-catalyzed fluorination, and photoredox catalysis.
Electrophilic Fluorination of Toluene Derivatives
Electrophilic fluorination is a common and effective method for the direct introduction of fluorine onto an aromatic ring.[3] This approach utilizes reagents with a weakened N-F bond, rendering the fluorine atom electrophilic.[3] Two of the most widely used and commercially available electrophilic fluorinating agents are Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI).[3][4]
The reaction mechanism of electrophilic aromatic fluorination is a subject of ongoing discussion, with evidence supporting both a polar SEAr (electrophilic aromatic substitution) mechanism and a single-electron transfer (SET) pathway.[5][6] The operative mechanism can be influenced by the substrate and reaction conditions.[5]
Data Presentation: Electrophilic Fluorination of Toluene Derivatives
The following table summarizes the results of electrophilic fluorination of various toluene derivatives with Selectfluor® and NFSI under different conditions.
| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | Toluene | Selectfluor® | MeCN | 80 | 24 | o-Fluorotoluene, p-Fluorotoluene | 45 (o/p ratio not specified) | [7] |
| 2 | Toluene | NFSI | neat | 100 | 2 | o-Fluorotoluene, p-Fluorotoluene | 30 (o/p ratio 1:1.5) | [7] |
| 3 | 4-Nitrotoluene | Selectfluor® | MeCN | 80 | 24 | No reaction | - | [7] |
| 4 | 2,4,6-Trimethoxytoluene | Selectfluor® | MeCN | RT | 1 | 2-Fluoro-1,3,5-trimethoxy-4-methylbenzene | 85 | [8] |
| 5 | m-Xylene | NFSI | neat | 100 | 2 | 2-Fluoro-1,3-dimethylbenzene, 4-Fluoro-1,3-dimethylbenzene | 40 (mixture of isomers) | [7] |
Experimental Protocols: Electrophilic Fluorination
Protocol 1: General Procedure for Electrophilic Fluorination of Toluene Derivatives with Selectfluor® in Acetonitrile.
-
To a solution of the toluene derivative (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add Selectfluor® (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated toluene derivative.
Protocol 2: Solvent-Free Electrophilic Fluorination of Toluene Derivatives with NFSI.
-
In a vial, mix the toluene derivative (1.0 mmol) and NFSI (1.1 mmol, 1.1 equiv.).
-
Heat the mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 2 hours).[7]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Purify the product directly by column chromatography on silica gel.
Visualization: Electrophilic Fluorination Workflow and Mechanism
Caption: General experimental workflow for electrophilic fluorination.
Caption: Competing mechanisms in electrophilic aromatic fluorination.
Palladium-Catalyzed Fluorination of Toluene Derivatives
Palladium catalysis has emerged as a powerful tool for the C-H fluorination of arenes, offering alternative selectivities compared to classical electrophilic methods.[9] These reactions can proceed through various pathways, including the formation of a high-valent Pd(IV)-F intermediate.[10] This methodology allows for the fluorination of less activated arenes and can be directed by specific functional groups.
Data Presentation: Palladium-Catalyzed Fluorination
| Entry | Substrate | Catalyst | Fluoride Source | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | Pd(OAc)₂ | AgF | (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Toluene | 100 | 24 | 25 | [11] |
| 2 | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ | CsF | tBuXPhos | Toluene | 110 | 18 | 65 | [11] |
| 3 | Toluene-4-boronic acid | Pd(terpy)(OTf)₂ | Selectfluor® | 2-Cl-phen | DCE | 80 | 12 | 55 | [9] |
Experimental Protocol: Palladium-Catalyzed C-H Fluorination
Protocol 3: General Procedure for Palladium-Catalyzed Fluorination of Aryl Bromides.
-
To an oven-dried vial, add the aryl bromide (0.5 mmol), palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 2.5 mol%), and ligand (e.g., tBuXPhos, 5 mol%).
-
Add the fluoride source (e.g., CsF, 2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene, 2 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 18 hours).
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the fluorinated product.
Visualization: Palladium-Catalyzed Fluorination Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed C-H fluorination.
Photoredox-Catalyzed Fluorination of Toluene Derivatives
Visible-light photoredox catalysis has become a prominent method for C-F bond formation under mild conditions.[12] This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer processes, leading to the formation of radical intermediates that can be fluorinated.[12] This strategy is particularly useful for late-stage fluorination in complex molecules.
Data Presentation: Photoredox-Catalyzed Fluorination
| Entry | Substrate | Photocatalyst | Fluorinating Agent | Solvent | Light Source | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Toluene | [Ru(phen)₃]Cl₂ | CF₃SO₂Cl | MeCN/H₂O | Household light bulb | 24 | 78 (for trifluoromethylation) |[12] | | 2 | Benzene | 3-Cyano-1-methylquinolinium perchlorate | TEAF•4HF | MeCN | 500W Xenon lamp | 0.8 | 20 |[12] | | 3 | Phenylacetic Acid | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Selectfluor® | MeCN/H₂O | Blue LED | 12 | 85 (decarboxylative fluorination) |[13] |
Experimental Protocol: Photoredox-Catalyzed Deoxyfluorination
Protocol 4: General Procedure for Photoredox-Catalyzed Deoxyfluorination of a Phenylacetic Acid Derivative.
-
To a vial, add the phenylacetic acid derivative (0.2 mmol), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and the fluorinating agent (e.g., Selectfluor®, 1.5 equiv.).
-
Add the solvent mixture (e.g., MeCN/H₂O, 1:1, 2 mL).
-
Degas the solution by sparging with an inert gas (e.g., argon) for 15 minutes.
-
Place the vial in front of a visible light source (e.g., blue LED lamp) and stir at room temperature for the specified time (e.g., 12 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Visualization: Photoredox Catalysis Cycle
Caption: Simplified photoredox catalytic cycle for fluorination.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 8. REF Case study search [impact.ref.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Difluorotoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of scalable synthetic routes for key derivatives of 3,5-difluorotoluene, a crucial building block in the development of pharmaceuticals and agrochemicals. The following protocols are intended to serve as a guide for the kilogram-scale synthesis of 3,5-difluoroaniline, 3,5-difluorobenzyl bromide, and 3,5-difluorophenylacetic acid.
Introduction to this compound Derivatives
This compound and its derivatives are important intermediates in the synthesis of complex organic molecules. The presence of two fluorine atoms on the phenyl ring can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[1] These characteristics make the 3,5-difluorophenyl moiety a valuable component in the design of novel therapeutic agents and other specialized chemicals.
General Considerations for Scale-Up Synthesis
Transitioning a chemical synthesis from the laboratory bench to a pilot plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[2][3][4]
-
Process Safety: A thorough risk assessment should be conducted for all unit operations. This includes evaluating potential hazards associated with reactants, intermediates, and products, as well as managing exotherms and pressure changes in large-scale reactors.
-
Equipment Selection: The choice of reactors, distillation apparatus, filtration systems, and dryers should be appropriate for the scale of the reaction and the properties of the materials being handled.
-
Process Control: Critical process parameters such as temperature, pressure, pH, and reagent addition rates must be carefully monitored and controlled to ensure consistent product quality and yield.
-
Work-up and Purification: Procedures for quenching reactions, extracting products, and purifying the final compound need to be adapted for large volumes. This may involve the use of specialized equipment for liquid-liquid extraction, crystallization, and filtration.
-
Quality by Design (QbD): Implementing QbD principles from the early stages of process development can help to identify and mitigate potential issues related to manufacturing and product quality.[3]
Logical Workflow for Pharmaceutical Process Development and Scale-Up
The following diagram illustrates a typical workflow for the development and scale-up of a pharmaceutical manufacturing process.
Caption: General workflow for pharmaceutical process development and scale-up.
Application and Signaling Pathway of a this compound Derivative
3,5-Difluorophenylacetic acid is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5] Sorafenib targets several kinases involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels).[5][6][7][8][9]
The primary signaling pathway inhibited by Sorafenib is the RAF/MEK/ERK pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth.[6] Additionally, Sorafenib inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are crucial for angiogenesis.[6][7][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. seed.nih.gov [seed.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. ijera.com [ijera.com]
- 5. nbinno.com [nbinno.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinPGx [clinpgx.org]
- 8. youtube.com [youtube.com]
- 9. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Functional Polymers Using 3,5-Difluorotoluene Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and potential applications of functional polymers derived from 3,5-difluorotoluene monomers. The unique properties conferred by the fluorine atoms make these polymers promising candidates for various applications, particularly in the field of drug development and biomedical materials.
Introduction
Fluorinated polymers represent a unique class of materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of fluorine atoms into a polymer backbone can significantly alter its physical, chemical, and biological characteristics. This compound, with its activated fluorine atoms, is a versatile monomer for the synthesis of functional poly(arylene ether)s through nucleophilic aromatic substitution (SNAr) polymerization. These polymers are of particular interest to drug development professionals due to their potential for creating novel drug delivery systems, biocompatible coatings, and advanced diagnostic tools.
The strategic placement of fluorine atoms in the 3 and 5 positions of the toluene ring enhances the electrophilicity of the ipso-carbons, making them susceptible to nucleophilic attack by phenoxides. This reactivity allows for the formation of stable ether linkages, creating a robust polymer backbone. The methyl group on the toluene ring can also be a site for further functionalization, allowing for the attachment of targeting ligands, drugs, or imaging agents.
Applications in Drug Development
Fluorinated polymers offer several advantages in drug delivery and biomedical applications:
-
Enhanced Drug Stability: The hydrophobic nature of fluorinated polymers can protect encapsulated drugs from degradation, extending their shelf life and circulation time in the body.[1]
-
Improved Biocompatibility: Fluoropolymers often exhibit low protein adsorption and reduced inflammatory responses, making them suitable for implants and long-term drug delivery devices.[2][3]
-
Controlled Drug Release: The physicochemical properties of the polymer can be tuned to control the rate of drug release, allowing for sustained and targeted delivery.[4]
-
Targeted Delivery: The polymer backbone or side chains can be functionalized with targeting moieties to direct drug-loaded nanoparticles to specific cells or tissues, minimizing off-target effects.
-
Imaging and Diagnostics: The incorporation of imaging agents into the polymer structure can enable the visualization and tracking of the drug delivery system in vivo.
Experimental Protocols
The following section details the experimental protocols for the synthesis and characterization of functional polymers from this compound.
Synthesis of Poly(arylene ether) from this compound and a Bisphenol
This protocol describes a general method for the synthesis of a poly(arylene ether) via nucleophilic aromatic substitution polymerization of this compound with a bisphenol, such as Bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark trap with condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Assemble a three-necked flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen/argon inlet.
-
Charging the Reactor: To the flask, add Bisphenol A (1 equivalent), this compound (1 equivalent), and anhydrous potassium carbonate (1.1 equivalents).
-
Solvent Addition: Add a mixture of N,N-dimethylacetamide (DMAc) and toluene (typically in a 4:1 to 2:1 volume ratio) to the flask to achieve a solids concentration of 20-30% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the system is anhydrous.
-
Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-180 °C to initiate the polymerization. The reaction is typically allowed to proceed for 8-24 hours under a continuous flow of inert gas. The viscosity of the solution will increase as the polymer chains grow.
-
Precipitation and Purification: After the desired polymerization time, cool the viscous solution to room temperature. Dilute the polymer solution with additional DMAc if necessary. Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot deionized water to remove any remaining salts and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization of the Synthesized Polymer
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹⁹F NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the degree of polymerization.
Gel Permeation Chromatography (GPC):
-
GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Data Presentation
The following table summarizes representative quantitative data for poly(arylene ether)s synthesized from difluorinated aromatic monomers. Note that these are typical values and the actual properties of polymers derived from this compound may vary depending on the specific reaction conditions and the comonomer used.
| Property | Typical Value Range | Characterization Method |
| Number-Average Molecular Weight (Mn) | 20,000 - 80,000 g/mol | GPC |
| Weight-Average Molecular Weight (Mw) | 40,000 - 150,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 150 - 250 °C | DSC |
| 5% Weight Loss Temperature (Td5) | > 450 °C in N₂ | TGA |
| Dielectric Constant (at 1 MHz) | 2.5 - 3.5 | Dielectric Spectroscopy |
Visualizations
Experimental Workflow for Polymer Synthesis
Caption: Workflow for the synthesis and characterization of poly(arylene ether)s.
Logical Relationship for SNAr Polymerization
Caption: Key steps in the nucleophilic aromatic substitution polymerization.
References
- 1. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. Fluorinated Polymer Self-Assembled Nanomaterials: Advances and Biomedical Applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Difluorotoluene in the Design of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of the 3,5-difluorotoluene moiety in the design of potent and selective enzyme inhibitors. The unique electronic properties of the fluorine atoms in this scaffold significantly influence protein-ligand interactions, offering advantages in potency, selectivity, and metabolic stability. This document details specific applications in the inhibition of p38 MAP kinase and furin, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Rationale for Incorporating the 3,5-Difluorophenyl Moiety
The 3,5-difluorophenyl group is an attractive structural motif in medicinal chemistry for several reasons:
-
Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby basic functional groups, influencing their ionization state at physiological pH and potentially enhancing interactions with the target protein.
-
Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, forming favorable interactions with the enzyme's active site.
-
Lipophilicity and Metabolic Stability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve cell permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, making the moiety resistant to metabolic degradation and increasing the compound's half-life.
-
Conformational Control: The substitution pattern can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the enzyme.
Application Example 1: p38α Mitogen-Activated Protein (MAP) Kinase Inhibitors
The p38α MAP kinase is a critical enzyme in the inflammatory response, making it a key target for the development of anti-inflammatory drugs.[1] A series of potent p38α inhibitors have been developed incorporating a 2,6-diamino-3,5-difluoropyridinyl moiety, which is structurally related to this compound.[2]
Quantitative Data: Inhibition of p38α MAP Kinase
| Compound | Structure | p38α IC50 (nM) | LPS-induced TNFα in mice (% inhibition at 10 mg/kg) |
| Pyridinylimidazole 11 | 2,6-Diamino-3,5-difluoropyridinyl substituted pyridinylimidazole | Potent (specific value not publicly available) | High |
Table 1: Inhibitory activity of a representative 2,6-diamino-3,5-difluoropyridinyl-substituted pyridinylimidazole against p38α MAP kinase and its in vivo efficacy.[2]
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles (General Scheme)
This protocol outlines a general synthetic approach for the preparation of p38 MAP kinase inhibitors containing the 2,6-diamino-3,5-difluoropyridinyl core.[2]
Materials:
-
Substituted pyridinylimidazole, -pyrrole, -oxazole, -thiazole, or -triazole precursor
-
2,6-Diamino-3,5-difluoropyridine
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Anhydrous solvent (e.g., Dioxane)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a solution of the heterocyclic precursor (1.0 eq) in anhydrous dioxane, add 2,6-diamino-3,5-difluoropyridine (1.2 eq), palladium catalyst (0.1 eq), and potassium carbonate (2.0 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2,6-diamino-3,5-difluoropyridinyl substituted heterocycle.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: p38α MAP Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds against p38α.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
ATP (at Km concentration for p38α)
-
Substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)
-
Test compounds (dissolved in DMSO)
-
[γ-³²P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant p38α enzyme, and the substrate peptide.
-
Add the test compounds to the wells (final DMSO concentration should be ≤1%).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Detect the kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's instructions to measure the generated signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization
References
Application Note: Quantitative Analysis of 3,5-Difluorotoluene in Reaction Mixtures by Gas Chromatography and High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorotoluene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate quantification of this analyte in complex reaction mixtures is crucial for process optimization, yield determination, and quality control. This document provides detailed analytical methods for the quantitative determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) as the primary method and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) as an alternative method.
Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a robust and highly efficient technique for the separation and quantification of volatile and semi-volatile compounds. The use of a Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for the analysis of hydrocarbons and their substituted analogues like this compound.
Experimental Protocol: GC-FID
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., 1,3,5-Trifluorobenzene or Undecane) of a known concentration. The choice of internal standard should be based on its resolution from this compound and other components in the reaction mixture.
-
Dilute to the mark with a suitable solvent (e.g., Methanol, Dichloromethane, or Ethyl Acetate). The solvent should be chosen based on the solubility of the reaction components and its compatibility with the GC system.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Column | Agilent CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.[1] |
| Injector | Split/Splitless Inlet |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 180°C, hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
3. Calibration:
-
Prepare a series of calibration standards of this compound with the internal standard in the chosen diluent.
-
The concentration range for the calibration curve should bracket the expected concentration of this compound in the prepared samples. A typical range would be from 1 µg/mL to 100 µg/mL.
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should be ≥ 0.999.
Data Presentation: GC-FID Method Validation Summary
The following table summarizes the typical performance characteristics of the GC-FID method for the quantification of this compound. These values are based on data from similar halogenated aromatic compounds and serve as a guideline.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 200 µg/mL[2] |
| Limit of Detection (LOD) | 0.15 - 0.4 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)
For reaction mixtures where the components are not sufficiently volatile for GC analysis, or if a complementary technique is required, HPLC with UV detection offers a reliable alternative.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Follow the same procedure as for the GC-FID method: accurately weigh the reaction mixture, add an appropriate internal standard (e.g., 2,4-Difluorotoluene, if separable), and dilute with a suitable solvent.
-
The diluent in this case should be the mobile phase or a solvent miscible with the mobile phase (e.g., Acetonitrile or Methanol).
-
Filter the sample through a 0.45 µm PTFE or PVDF syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Shimadzu VP Series HPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Wavelength | 254 nm (or the λmax of this compound) |
3. Calibration:
-
Prepare a series of calibration standards of this compound with the internal standard in the mobile phase.
-
The concentration range should be appropriate for the expected sample concentrations and the detector response.
-
Analyze each standard in triplicate and construct a calibration curve as described for the GC-FID method.
Data Presentation: HPLC-UV Method Validation Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method for the quantification of this compound, based on data for similar aromatic compounds.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 |
| Range | 5 - 250 µg/mL |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Visualization of Experimental Workflows
To facilitate the understanding of the analytical procedures, the following diagrams illustrate the key steps in each method.
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Conclusion
The presented GC-FID and HPLC-UV methods provide robust and reliable approaches for the quantification of this compound in reaction mixtures. The choice of method will depend on the specific characteristics of the sample matrix and the available instrumentation. It is recommended to perform a full method validation in the target matrix to ensure the accuracy and precision of the results for your specific application.
References
- 1. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Directed Ortho-Metalation of 3,5-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a nearby ortho-proton by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then react with a variety of electrophiles to introduce a wide range of substituents.
3,5-Difluorotoluene is a valuable building block in medicinal chemistry and materials science. The fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for designing novel therapeutic agents and functional materials. The directed ortho-metalation of this compound allows for the precise introduction of substituents at the 2- and 6-positions, providing access to a diverse array of 2,6-disubstituted-3,5-difluorotoluene derivatives.
This document provides detailed application notes and protocols for the directed ortho-metalation of this compound, including reaction conditions, experimental procedures, and applications in drug development.
Principle of the Reaction
In the directed ortho-metalation of this compound, the fluorine atoms act as moderate directing metalation groups.[1] The electron-withdrawing nature of the fluorine atoms increases the acidity of the ortho-protons at the C2 and C6 positions, facilitating their removal by a strong base. The methyl group at the C1 position can also influence the regioselectivity of the metalation. While benzylic metalation (deprotonation of the methyl group) is a potential side reaction, ortho-lithiation is generally favored when using alkyllithium bases.[2]
The overall process can be summarized in two main steps:
-
Ortho-Lithiation: this compound is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures. This results in the formation of a 2-lithio-3,5-difluorotoluene intermediate.
-
Electrophilic Quench: The generated aryllithium species is then quenched with an appropriate electrophile to introduce the desired functional group at the 2-position. This can be repeated to achieve 2,6-disubstitution.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.
-
Glassware should be oven-dried or flame-dried before use to remove any moisture.
-
Organolithium reagents are highly reactive and pyrophoric. Handle with extreme caution using appropriate personal protective equipment.
-
Temperatures should be carefully controlled using a suitable cooling bath (e.g., dry ice/acetone or liquid nitrogen).
Protocol 1: Synthesis of 2-Iodo-3,5-difluorotoluene
This protocol describes the mono-iodination of this compound at the ortho-position.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 128.12 | 1.28 g | 10.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 |
| Iodine (I₂) | 253.81 | 3.05 g | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aqueous NH₄Cl | - | 20 mL | - |
| Saturated aqueous Na₂S₂O₃ | - | 20 mL | - |
| Diethyl ether | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.28 g, 10.0 mmol) and anhydrous THF (40 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (3.05 g, 12.0 mmol) in anhydrous THF (10 mL).
-
Slowly add the iodine solution to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with diethyl ether (2 x 25 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (20 mL) to remove excess iodine, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 2-iodo-3,5-difluorotoluene.
Expected Yield: 75-85%
Data Presentation
Table 1: Directed Ortho-Metalation of this compound with Various Electrophiles
| Entry | Electrophile | Product | Yield (%) |
| 1 | I₂ | 2-Iodo-3,5-difluorotoluene | 80 |
| 2 | DMF | 2,4-Difluoro-6-methylbenzaldehyde | 75 |
| 3 | (CH₃)₃SiCl | 2-(Trimethylsilyl)-3,5-difluorotoluene | 90 |
| 4 | CO₂ | 2,4-Difluoro-6-methylbenzoic acid | 70 |
Yields are approximate and may vary depending on reaction conditions and purification methods.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the directed ortho-metalation of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-substituted-3,5-difluorotoluene.
Applications in Drug Development
The 2,6-disubstituted-3,5-difluorotoluene scaffold is of significant interest in drug discovery due to the advantageous properties imparted by the fluorine atoms. Fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa values.
While specific drugs containing the 2,6-disubstituted-3,5-difluorotoluene core are not yet prevalent in the market, this structural motif is actively being explored in the development of new therapeutic agents. For instance, derivatives of 2,6-difluorotoluene have been investigated as intermediates in the synthesis of antibacterial and antifungal agents.[3] The ability to readily functionalize the 2- and 6-positions allows for the systematic exploration of the structure-activity relationship (SAR) of lead compounds, aiding in the optimization of their pharmacological profiles.
The synthetic accessibility of these compounds via directed ortho-metalation makes them attractive starting materials for the generation of compound libraries for high-throughput screening in various disease areas. The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluorotoluene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Two primary and well-documented methods for the synthesis of this compound are:
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Catalytic Hydrogenation of 1-(bromomethyl)-3,5-difluorobenzene: This method involves the dehalogenation of a benzyl bromide derivative using a palladium catalyst under a hydrogen atmosphere.
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Balz-Schiemann Reaction of 3,5-Difluoroaniline: This classic method for introducing fluorine onto an aromatic ring involves the diazotization of an aniline precursor followed by thermal decomposition of the resulting diazonium salt.
Q2: Which synthesis route is recommended for higher yield and purity?
A2: The choice of synthesis route often depends on the available starting materials, scalability, and safety considerations. The catalytic hydrogenation of 1-(bromomethyl)-3,5-difluorobenzene is often favored for its relatively clean reaction profile and good yields. The Balz-Schiemann reaction, while effective, can sometimes lead to side products and requires careful handling of potentially explosive diazonium salt intermediates.
Q3: What are the main safety precautions to consider during the synthesis of this compound?
A3: Key safety precautions include:
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Handling of Reagents: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
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Balz-Schiemann Reaction: Diazonium salts can be explosive when isolated and dry. It is crucial to handle them with care and, when possible, use them in situ. Thermal decomposition should be controlled to avoid runaway reactions.[1]
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Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction setup is properly sealed and purged with an inert gas before introducing hydrogen. Palladium on carbon (Pd/C) catalyst can be pyrophoric when dry and exposed to air. Handle the catalyst under a moist or inert atmosphere.
Troubleshooting Guides
Route 1: Catalytic Hydrogenation of 1-(bromomethyl)-3,5-difluorobenzene
This section provides troubleshooting for the synthesis of this compound via the catalytic hydrogenation of 1-(bromomethyl)-3,5-difluorobenzene.
Q: Why is the yield of this compound low in the catalytic hydrogenation reaction?
A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart: Low Yield in Catalytic Hydrogenation
Caption: Troubleshooting logic for low yield in catalytic hydrogenation.
Detailed Troubleshooting Q&A:
Q: My reaction is incomplete, and I still have a significant amount of starting material (1-(bromomethyl)-3,5-difluorobenzene). What should I do?
A:
-
Check for Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the palladium catalyst. Common poisons include sulfur compounds, halides (other than the reactant), and strong coordinating agents.[2] Purify the starting material and use high-purity solvents and hydrogen.
-
Ensure Sufficient Hydrogen Supply: Check for leaks in your hydrogenation apparatus. Ensure the hydrogen balloon or cylinder is supplying a positive pressure of hydrogen throughout the reaction. For reactions run at atmospheric pressure, ensure efficient stirring to maximize gas-liquid interface.
-
Verify Catalyst Activity: The Pd/C catalyst may be old or inactive. Use a fresh batch of catalyst. Ensure the catalyst was handled properly to avoid deactivation by air exposure.
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Increase Reaction Time or Temperature: If the reaction is sluggish, increasing the reaction time or temperature (within reasonable limits to avoid side reactions) can help drive it to completion.
Q: I am observing unexpected byproducts in my reaction mixture. What could they be and how can I avoid them?
A:
-
Hydrodefluorination: Although less common under mild conditions, over-reduction can lead to the loss of fluorine atoms from the aromatic ring. This can be minimized by using a less active catalyst, lower hydrogen pressure, or lower temperature.
-
Self-Benzylation: The starting benzyl bromide can react with the product, this compound, or another molecule of the starting material, leading to the formation of diarylmethane-type dimers. This is more likely if the reaction temperature is too high or if there are basic impurities present. Ensure the reaction is run under neutral or slightly acidic conditions.
Route 2: Balz-Schiemann Reaction of 3,5-Difluoroaniline
This section provides troubleshooting for the synthesis of this compound via the Balz-Schiemann reaction of 3,5-Difluoroaniline.
Q: The yield of this compound from my Balz-Schiemann reaction is very low. What are the common causes?
A: Low yields in the Balz-Schiemann reaction are a common issue. The following flowchart and Q&A provide a guide to troubleshooting.
Troubleshooting Flowchart: Low Yield in Balz-Schiemann Reaction
Caption: Troubleshooting logic for low yield in the Balz-Schiemann reaction.
Detailed Troubleshooting Q&A:
Q: How can I ensure my diazotization of 3,5-difluoroaniline is efficient?
A:
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Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.[3] Ensure the reaction mixture is adequately cooled throughout the addition of sodium nitrite.
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Acid Concentration: A sufficient excess of acid is necessary to prevent the coupling of the diazonium salt with the unreacted aniline, which leads to the formation of diazoamino compounds (azo compounds).[4]
Q: My diazonium salt does not seem to be decomposing properly to the desired product. What can I do?
A:
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Optimize Thermal Decomposition: The thermal decomposition of the diazonium tetrafluoroborate requires heating. The optimal temperature can vary depending on the substrate. If the temperature is too low, the decomposition will be incomplete. If it is too high, it can lead to charring and the formation of byproducts. A gradual increase in temperature is often recommended.
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Consider Photochemical Decomposition: In some cases, photolysis can be an alternative to thermal decomposition and may proceed under milder conditions.[2]
Q: I have identified byproducts such as 3,5-difluorophenol and colored azo compounds. How can I minimize their formation?
A:
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Minimizing Phenol Formation: The formation of phenols occurs when the diazonium salt reacts with water. It is crucial to use anhydrous or nearly anhydrous conditions, especially during the decomposition step.
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Preventing Azo Compound Formation: As mentioned, maintaining a sufficient excess of acid during diazotization is key to suppressing the formation of azo compounds.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Catalytic Hydrogenation of 1-(bromomethyl)-3,5-difluorobenzene | Balz-Schiemann Reaction of 3,5-Difluoroaniline |
| Starting Material | 1-(bromomethyl)-3,5-difluorobenzene | 3,5-Difluoroaniline |
| Key Reagents | Pd/C, H₂, Sodium Acetate, Ether | NaNO₂, HBF₄ |
| Typical Yield | ~90% (for the hydrogenation step)[5] | 40-60% (can be variable) |
| Reaction Conditions | Atmospheric pressure H₂, Room temperature, 24h[4] | Diazotization at 0-5°C, then thermal decomposition |
| Advantages | High yield, clean reaction, mild conditions | Utilizes a common precursor for fluorinated aromatics |
| Disadvantages | Starting material may not be readily available | Lower yields, potential for explosive intermediates, side product formation |
| Purification | Filtration to remove catalyst, followed by extraction and drying | Extraction, washing to remove acids and salts, distillation |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
Workflow Diagram: Catalytic Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation of 1-(bromomethyl)-3,5-difluorobenzene.
Methodology:
A mixture of 1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol), 10% Pd/C (3 g), and sodium acetate (140 g, 1.7 mol) in anhydrous ether (250 mL) is stirred under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at atmospheric pressure for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is then dried over anhydrous sodium sulfate, filtered again, and the solvent can be removed by rotary evaporation to yield the crude product. Further purification can be achieved by distillation.[4]
Protocol 2: Synthesis of this compound via Balz-Schiemann Reaction
Workflow Diagram: Balz-Schiemann Reaction
Caption: Experimental workflow for the Balz-Schiemann reaction of 3,5-difluoroaniline.
Methodology:
3,5-Difluoroaniline is dissolved in an aqueous solution of fluoroboric acid (HBF₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature. The resulting precipitate of the diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, and dried under vacuum. The dry diazonium salt is then carefully heated until the decomposition (evolution of nitrogen gas) is complete. The resulting crude this compound is then purified by steam distillation or extraction followed by fractional distillation.[1][6][7]
References
- 1. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazotisation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
purification of 3,5-Difluorotoluene by distillation and chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-difluorotoluene by distillation and chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Distillation of this compound
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | - Superheating of the liquid. - Lack of boiling chips or inadequate stirring. | - Use a heating mantle for even heat distribution. - Add fresh boiling chips or a magnetic stir bar before heating.[1] - For vacuum distillation, ensure vigorous stirring with a magnetic stirrer as boiling chips are ineffective under vacuum.[2] |
| Product Degradation / Darkening | - Distillation temperature is too high, causing decomposition. This compound has a boiling point of approximately 117-118°C at atmospheric pressure. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[3][4] - Monitor the pot temperature closely and avoid excessive heating. |
| Poor Separation of Isomers | - Inefficient fractionating column. - Distillation rate is too fast. - Presence of azeotropes (less common for isomers). | - Use a fractionating column with a higher number of theoretical plates. - Slow down the distillation rate by reducing the heat input to allow for better equilibrium between liquid and vapor phases. - Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Low Recovery of Product | - Leaks in the distillation apparatus, especially under vacuum. - Hold-up in the distillation column and condenser. - Inefficient condensation. | - Check all joints and connections for leaks, especially when performing vacuum distillation. Ensure joints are properly greased.[2] - Use a smaller distillation apparatus for small-scale purifications to minimize hold-up. - Ensure a sufficient flow of coolant through the condenser. For low-boiling distillates under vacuum, consider using a colder coolant. |
| Pressure Fluctuations (Vacuum Distillation) | - Inconsistent vacuum source. - Leaks in the system. - Outgassing of components. | - Use a reliable vacuum pump with a pressure regulator. - Thoroughly check for and seal any leaks in the glassware and tubing. - Degas the crude material before starting the distillation, if necessary. |
Chromatography of this compound
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from other Isomers (e.g., 2,4- or 2,6-Difluorotoluene) | - Inappropriate stationary phase. - Suboptimal mobile phase composition. | - Gas Chromatography (GC): Use a chiral selective stationary phase, such as CP-Chirasil-Dex CB, which has been shown to separate fluorotoluene isomers.[5] - High-Performance Liquid Chromatography (HPLC): Consider using a pentafluorophenyl (PFP) or a porous graphitic carbon (PGC) column, which often provide unique selectivity for halogenated compounds and isomers.[6] |
| Peak Tailing | - Active sites on the silica gel (if using normal phase). - Column overload. - Inappropriate mobile phase pH (for ionizable impurities). | - Add a small amount of a polar modifier (e.g., triethylamine for basic impurities, acetic acid for acidic impurities) to the mobile phase to block active sites. - Reduce the amount of sample loaded onto the column.[7] - Adjust the mobile phase pH to suppress the ionization of any acidic or basic impurities. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase. - Column overload. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Decrease the concentration of the sample being injected.[8] |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure the mobile phase is well-mixed and degassed.[9] Check the pump for leaks or bubbles. - Use a column oven to maintain a constant temperature.[9] - Flush the column with a strong solvent or replace it if it's old or has been exposed to harsh conditions. |
| Low Recovery from the Column | - Irreversible adsorption of the compound onto the stationary phase. - Sample precipitation on the column. | - Change the stationary phase or the mobile phase to reduce strong interactions. - Ensure the sample is fully dissolved in the mobile phase before injection. |
Frequently Asked Questions (FAQs)
Distillation
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Q1: At what temperature should I distill this compound?
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A1: The atmospheric boiling point of this compound is around 117-118°C. If you are performing a simple or fractional distillation at atmospheric pressure, the head temperature should be in this range. For vacuum distillation, the boiling point will be significantly lower depending on the pressure.
-
-
Q2: When should I use vacuum distillation to purify this compound?
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A2: Vacuum distillation is recommended if your sample contains high-boiling impurities that require high temperatures for removal at atmospheric pressure, which could lead to the degradation of this compound. It is also beneficial for preventing the decomposition of any heat-sensitive compounds in your mixture.[3][4]
-
-
Q3: How can I improve the separation of this compound from its isomers by distillation?
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A3: To improve the separation of isomers, which often have very close boiling points, you should use a fractional distillation setup with a column that has a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column). A slow and steady distillation rate is also crucial for achieving good separation.
-
-
Q4: What are the key safety precautions for distilling this compound?
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A4: this compound is a flammable liquid.[10] All distillations should be performed in a well-ventilated fume hood, away from ignition sources.[11][12] Use a heating mantle as a heat source, not a Bunsen burner. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] When performing vacuum distillation, ensure the glassware has no cracks and use a safety shield.
-
Chromatography
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Q5: What is the best chromatographic method to separate this compound from its positional isomers?
-
Q6: What mobile phases are suitable for the flash chromatography of this compound?
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A6: For normal-phase flash chromatography on silica gel, a non-polar solvent system like hexanes/ethyl acetate or hexanes/dichloromethane would be a suitable starting point. The optimal ratio will depend on the impurities present and should be determined by thin-layer chromatography (TLC) first.
-
-
Q7: Can I use reverse-phase HPLC to purify this compound?
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A7: Yes, reverse-phase HPLC can be used. A C18 column with a mobile phase of acetonitrile/water or methanol/water is a common starting point. For better separation of fluorinated compounds, a fluorinated stationary phase might offer better selectivity. Pairing a regular C8 or C18 column with a fluorinated eluent like trifluoroethanol can also improve separation.[13][14]
-
-
Q8: How can I detect this compound during chromatography?
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A8: this compound is a UV-active compound due to its aromatic ring, so it can be detected using a UV detector in HPLC. For GC, a flame ionization detector (FID) or a mass spectrometer (MS) can be used.
-
Experimental Protocols
Fractional Distillation at Atmospheric Pressure
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Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds capacity). Fit the flask with a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
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Sample Charging: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.
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Heating: Begin heating the flask gently with a heating mantle. If using a stir bar, start the stirrer.
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Distillation: As the liquid boils, the vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, with the condensate moving up the column gradually. The temperature at the distillation head should stabilize at the boiling point of the first fraction.
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Fraction Collection: Collect any low-boiling impurities as a forerun. Once the temperature at the distillation head stabilizes at the boiling point of this compound (around 117-118°C), change the receiving flask to collect the purified product.
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Shutdown: Stop the distillation when only a small amount of residue remains in the distilling flask to avoid overheating and potential decomposition of the residue. Turn off the heat and allow the apparatus to cool down before dismantling.
Gas Chromatography (GC) for Isomer Separation
This protocol is based on a method for separating fluorotoluene isomers.[5]
-
Instrument and Column:
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Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
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Column: Agilent CP-Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm film thickness.
-
-
GC Conditions:
-
Carrier Gas: Nitrogen at 100 kPa.
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Injector Temperature: 150°C.
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Detector Temperature: 150°C.
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Oven Temperature Program: Isothermal at 30°C.
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Injection Mode: Split injection with a ratio of approximately 1:20.
-
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Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as methanol.
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Injection and Analysis: Inject a small volume (e.g., 0.2 µL) of the prepared sample into the GC. The isomers will be separated on the column and detected by the FID. The retention times for 2-, 3-, and 4-fluorotoluene will be distinct under these conditions.
Visualizations
References
- 1. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. buschvacuum.com [buschvacuum.com]
- 5. agilent.com [agilent.com]
- 6. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 7. microbiozindia.com [microbiozindia.com]
- 8. epruibiotech.com [epruibiotech.com]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. This compound | C7H6F2 | CID 2778329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. arishtam.com [arishtam.com]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,5-Difluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common laboratory and industrial scale syntheses for this compound and its precursors typically involve:
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Diazotization of 3,5-difluoroaniline followed by a Sandmeyer or Balz-Schiemann type reaction. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate intermediate, is a traditional method for introducing fluorine to an aromatic ring.[1][2]
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Reduction of a 1-halo-3,5-difluorobenzene derivative. For instance, the reduction of 1-(bromomethyl)-3,5-difluorobenzene can yield this compound.[3]
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Direct fluorination of toluene. While conceptually simple, this method can be challenging to control and may lead to a mixture of products.[4]
Q2: What are the primary byproducts observed in the Balz-Schiemann synthesis of aryl fluorides?
A2: In the Balz-Schiemann reaction, the primary byproducts from the decomposition of the diazonium tetrafluoroborate are nitrogen gas (N₂) and boron trifluoride (BF₃).[1][2] Depending on the reaction conditions and the purity of the starting materials, other impurities may arise.
Q3: Are there significant safety concerns when synthesizing this compound via diazotization?
A3: Yes, the diazonium salt intermediates formed during the synthesis of 3,5-difluoroaniline and its subsequent conversion can be explosive, especially when isolated and dried.[5] It is crucial to handle these intermediates with care, often keeping them in solution and avoiding their accumulation.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of this compound in a Balz-Schiemann Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete diazotization of the starting aniline. | Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of the diazotizing agent (e.g., sodium nitrite) to prevent premature decomposition of the diazonium salt. Verify the stoichiometry of the reagents. |
| Premature decomposition of the diazonium salt. | Maintain a low temperature throughout the diazotization and handling of the diazonium salt solution. |
| Inefficient thermal decomposition of the diazonium tetrafluoroborate. | Optimize the decomposition temperature. While heating is required, excessive temperatures can lead to charring and the formation of tarry byproducts.[8] The use of specific solvents like low- or non-polar solvents can improve pyrolysis.[9] |
| Side reactions of the aryl cation intermediate. | The highly reactive aryl cation can react with other nucleophiles present in the reaction mixture. Ensure the reaction is clean and free from contaminating nucleophiles. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Source and Mitigation Strategy |
| Biaryl compounds | These can form during Sandmeyer-type reactions through radical mechanisms.[10] Mitigation: Use of copper(I) catalysts can promote the desired substitution over radical coupling. Careful control of reaction conditions is key. |
| Phenolic compounds | Reaction of the diazonium salt with water. Mitigation: Ensure anhydrous conditions during the formation and decomposition of the diazonium salt, especially for the Balz-Schiemann reaction. |
| Unreacted starting materials (e.g., 3,5-difluoroaniline) | Incomplete reaction. Mitigation: Increase reaction time or temperature (with caution). Verify the purity and reactivity of your reagents. Purification via distillation is often effective in removing unreacted starting materials.[11] |
| Isomeric difluorotoluenes | Can arise from impurities in the starting materials or from side reactions during direct fluorination methods. Mitigation: Use highly pure starting materials. For direct fluorination, optimization of catalysts and reaction conditions is critical to achieve regioselectivity. |
Quantitative Data Summary
| Synthetic Route | Key Reactants | Typical Yield | Common Byproducts | Reference |
| Balz-Schiemann Reaction | 3,5-Difluoroaniline, NaNO₂, HBF₄ | Varies, can be up to ~90% for similar compounds | Nitrogen, Boron trifluoride | [1] |
| Reduction of 1-(bromomethyl)-3,5-difluorobenzene | 1-(bromomethyl)-3,5-difluorobenzene, Pd/C, H₂ | Not explicitly stated, but used as a synthetic step | Not explicitly stated | [3] |
| De-diazotization of 2-halo-4,6-difluoroaniline | 2-halo-4,6-difluoroaniline, NaNO₂, Isopropyl alcohol | ~92% for the resulting 1-halo-3,5-difluorobenzene | Nitrogen, Acetone, Sodium-halogen salt | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 1-(bromomethyl)-3,5-difluorobenzene [3]
-
A mixture of 1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol), 10% Pd/C (3 g), and sodium acetate (140 g, 1.7 mol) in anhydrous ether (250 mL) is prepared.
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The mixture is stirred under a hydrogen atmosphere at atmospheric pressure for 24 hours.
-
The reaction mixture is then filtered to remove the catalyst.
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The filtrate is dried over anhydrous Na₂SO₄, filtered again, and the resulting solution of this compound can be used directly in the next step or purified further.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 7. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Regioselective Functionalization of 3,5-Difluorotoluene
Welcome to the technical support center for the regioselective functionalization of 3,5-difluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenge lies in controlling the position of the incoming functional group. The two fluorine atoms are strong ortho, para-directors but are deactivating, while the methyl group is a weak ortho, para-director and activating. This interplay of electronic and steric effects can lead to mixtures of isomers, making it difficult to achieve high regioselectivity. The three possible sites for electrophilic substitution are C2, C4, and C6.
Q2: How do the substituents on this compound influence regioselectivity in electrophilic aromatic substitution?
A2: The fluorine atoms at C3 and C5 deactivate the ring towards electrophilic attack due to their strong inductive electron-withdrawing effect (-I). However, they also possess a lone pair that can be donated into the ring through resonance (+M effect), directing electrophiles to the ortho and para positions (C2, C4, C6). The methyl group at C1 is an activating group and also an ortho, para-director. Therefore, the substitution pattern is a result of the combined directing effects of these groups.
Q3: What is the expected regioselectivity for common electrophilic aromatic substitution reactions?
A3:
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Nitration: Nitration of this compound is expected to yield a mixture of isomers. The directing effects of the fluorine and methyl groups can lead to substitution at the C2, C4, and C6 positions.
-
Bromination: Similar to nitration, bromination can result in a mixture of products. Controlling the reaction conditions is crucial to favor a specific isomer.
-
Friedel-Crafts Acylation: This reaction is often challenging on deactivated rings. The presence of two fluorine atoms makes Friedel-Crafts reactions on this compound difficult to achieve with high yields and selectivity.
Q4: Can directed ortho-metalation (DoM) be used for the regioselective functionalization of this compound?
A4: Directed ortho-metalation (DoM) is a powerful strategy to achieve regioselectivity.[1] By introducing a directing metalation group (DMG) onto the molecule, it is possible to direct lithiation to a specific ortho position.[1] For this compound, a common approach would be to first introduce a DMG, perform the ortho-lithiation, and then quench with an electrophile.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination, Nitration)
| Potential Cause | Suggested Solution |
| Reaction temperature is too high. | Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product. |
| Inappropriate solvent. | The polarity of the solvent can influence the stability of the intermediates and thus the regioselectivity. Screen a range of solvents with varying polarities. |
| Lewis acid catalyst is too strong or used in excess. | For reactions like Friedel-Crafts, a milder Lewis acid or a stoichiometric amount might be necessary to avoid side reactions and improve selectivity. |
| Steric hindrance. | The choice of electrophile can influence selectivity. Bulkier electrophiles may favor substitution at the less sterically hindered position. |
Issue 2: Low Yield in Friedel-Crafts Acylation
| Potential Cause | Suggested Solution |
| Deactivation of the aromatic ring by fluorine atoms. | The strong deactivating effect of the two fluorine atoms can significantly slow down the reaction.[1] Consider using a more reactive acylating agent or a stronger Lewis acid, but be mindful of potential side reactions. |
| Complexation of the Lewis acid with the product. | In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[1] Using a stoichiometric amount of the Lewis acid is often necessary. |
| Reaction conditions are not optimal. | Optimize the reaction temperature and time. In some cases, prolonged reaction times at a moderate temperature may be required. |
Issue 3: Difficulty in Achieving Selective ortho-Lithiation
| Potential Cause | Suggested Solution |
| No or weak directing group. | The methyl group itself is not a strong enough directing group for efficient ortho-lithiation. Introduce a potent directing metalation group (DMG) such as an amide, carbamate, or oxazoline.[1] |
| Incorrect choice of organolithium reagent. | The choice of butyllithium (n-BuLi, s-BuLi, t-BuLi) can affect the efficiency and selectivity of the lithiation. s-BuLi or t-BuLi are often more effective for deprotonating less acidic protons. |
| Inappropriate solvent or temperature. | Lithiation reactions are typically carried out in ethereal solvents like THF or diethyl ether at low temperatures (-78 °C) to prevent side reactions. The presence of additives like TMEDA can enhance the reactivity of the organolithium reagent. |
Quantitative Data Summary
| Reaction | Reagents and Conditions | Product(s) | Regioselectivity (approx. ratio) | Yield (%) | Reference |
| Nitration of Toluene | HNO₃, H₂SO₄ | 2-Nitrotoluene, 4-Nitrotoluene, 3-Nitrotoluene | o:p:m ≈ 58:38:4 | - | [2] |
| Bromination of 2,6-Difluorotoluene | 3 eq. Br₂, 30 eq. Fe, RT | 3,5-Dibromo-2,6-difluorotoluene | High selectivity for bromination at the para position to fluorine | 90 | |
| Friedel-Crafts Acylation of Toluene | CH₃COCl, AlCl₃, 60°C | 4-Methylacetophenone | Almost exclusively para | - | [3] |
Note: Data for this compound is limited in the literature. The provided data for related compounds can offer insights into expected reactivity and selectivity.
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation (DoM) and Electrophilic Quench
This protocol describes a general workflow for the regioselective functionalization of an aromatic compound via DoM.
-
Introduction of a Directing Metalation Group (DMG): If not already present, a suitable DMG (e.g., by converting the methyl group to a benzylic amide) is introduced onto the this compound scaffold.
-
Lithiation: The DMG-substituted this compound is dissolved in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C. An organolithium reagent (e.g., n-BuLi or s-BuLi, typically 1.1-1.5 equivalents) is added dropwise. The reaction is stirred at -78 °C for a specified time (e.g., 1-2 hours) to allow for complete deprotonation.
-
Electrophilic Quench: The desired electrophile (e.g., an alkyl halide, aldehyde, ketone, CO₂, etc.) is added to the solution of the lithiated species at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl or water). The aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method such as column chromatography, recrystallization, or distillation.
Visualizations
Caption: General workflow for electrophilic aromatic substitution of this compound.
Caption: Workflow for regioselective functionalization via Directed ortho-Metalation (DoM).
References
Technical Support Center: Optimizing Suzuki Coupling with 3,5-Difluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 3,5-difluorophenylboronic acid. The electron-withdrawing nature of the fluorine atoms in this reagent can present unique challenges, but with careful optimization of reaction conditions, high yields of the desired biaryl products can be achieved.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my Suzuki coupling reaction with 3,5-difluorophenylboronic acid?
A1: Low conversion is a common issue and can stem from several factors, particularly when using an electron-deficient boronic acid. Potential causes include:
-
Inefficient Oxidative Addition: The palladium catalyst may not be efficiently activating the aryl halide. This can be particularly problematic with less reactive aryl chlorides or sterically hindered substrates.
-
Slow Transmetalation: The electron-deficient nature of 3,5-difluorophenylboronic acid can slow down the transmetalation step of the catalytic cycle. The choice of base is critical to facilitate the formation of the active boronate species.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, forming palladium black. This can be caused by impurities, insufficient ligand protection, or high temperatures.
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions or in the presence of excess water.
Q2: What are the recommended starting conditions for a Suzuki coupling with 3,5-difluorophenylboronic acid?
A2: A good starting point for optimization is to use a robust catalyst system known to be effective for challenging couplings. Consider the following conditions:
| Component | Recommendation | Notes |
| Catalyst | Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos) or a pre-catalyst (e.g., XPhos Pd G3/G4) | Buchwald ligands are electron-rich and bulky, which can accelerate both oxidative addition and reductive elimination. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for particularly challenging substrates. |
| Ligand-to-Palladium Ratio | 1:1 to 2:1 | An excess of ligand can help stabilize the catalyst. |
| Base | K₃PO₄ or Cs₂CO₃ | These bases are generally effective for electron-deficient boronic acids. |
| Base Equivalents | 2-3 equivalents | |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A biphasic solvent system is often beneficial. |
| Temperature | 80-110 °C | The optimal temperature will depend on the specific substrates and catalyst system. |
| Reaction Time | 2-24 hours | Monitor reaction progress by TLC or LC-MS. |
Q3: How can I minimize the formation of homocoupling and protodeboronation byproducts?
A3: Homocoupling of the boronic acid and its premature decomposition are common side reactions. To mitigate these:
-
Degas Thoroughly: Oxygen can promote homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Use a More Stable Boronic Acid Derivative: Consider converting the 3,5-difluorophenylboronic acid to its pinacol ester derivative. Boronic esters are generally more stable to protodeboronation and can be used under anhydrous conditions.[1]
-
Control Water Content: While some water is often necessary for the reaction to proceed, an excess can lead to protodeboronation. If using anhydrous conditions, ensure your reagents and solvents are dry.
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.
Troubleshooting Guide
Problem 1: Low Yield of Desired Product
If you are experiencing low yields, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the issue.
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Problem 2: Catalyst Turns Black (Catalyst Decomposition)
A color change of the reaction mixture to black often indicates the formation of palladium black, a sign of catalyst decomposition.
-
Potential Cause: Insufficiently degassed solvent or reagents.
-
Solution: Improve the degassing procedure. Purge the solvent with an inert gas for an extended period or use the freeze-pump-thaw method.
-
-
Potential Cause: The ligand is not robust enough for the reaction conditions.
-
Solution: Switch to a more sterically hindered and electron-rich ligand, such as a Buchwald-type ligand, which can better stabilize the palladium center.
-
-
Potential Cause: The reaction temperature is too high.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Problem 3: Inconsistent Results
Lack of reproducibility can be frustrating. Here are some factors to consider:
-
Reagent Quality: The purity of the boronic acid, aryl halide, and base can vary between batches. Use reagents from a reliable source and consider purifying them if necessary.
-
Water Content: The amount of water in the solvent and reagents can significantly impact the reaction. For anhydrous reactions, ensure all components are rigorously dried. For biphasic systems, maintain a consistent solvent ratio.
-
Base Particle Size: The surface area of solid bases like K₃PO₄ can affect the reaction rate. Grinding the base to a fine powder before use can improve consistency.[2]
Experimental Protocols
General Procedure for Suzuki Coupling with 3,5-Difluorophenylboronic Acid
This protocol provides a starting point for the reaction. The specific quantities and conditions should be optimized for your particular substrates.
Caption: Standard experimental workflow for a Suzuki coupling reaction.
Detailed Steps:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3,5-difluorophenylboronic acid (1.2-1.5 mmol), base (e.g., K₃PO₄, 3.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 5 mol% Pd), and ligand (e.g., SPhos, 0.06 mmol).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for a successful Suzuki coupling with an electron-deficient boronic acid. The following diagram illustrates the general catalytic cycle and highlights where different components play a role.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition (Ar-X addition): Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can accelerate this rate-limiting step.
-
Transmetalation (Ar'-B(OH)₂ addition): A suitable base is crucial to activate the boronic acid to form a more nucleophilic boronate species, which then transfers the aryl group to the palladium center.
-
Reductive Elimination (Ar-Ar' formation): This final step, which forms the C-C bond and regenerates the active Pd(0) catalyst, is also often promoted by bulky ligands.
References
Technical Support Center: 3,5-Difluorotoluene Reaction Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of 3,5-difluorotoluene during chemical reactions.
Troubleshooting Guides
Issue 1: Low Yield or Product Contamination in Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
-
Lower than expected yield of the desired coupled product.
-
Presence of side products such as monofluorinated or non-fluorinated toluene derivatives in your reaction mixture, as identified by GC-MS or NMR.
-
Formation of homocoupled byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrodefluorination: The C-F bond is being cleaved and replaced by a C-H bond. This is a common decomposition pathway for polyfluorinated aromatics. | - Optimize Base Selection: Use a milder base. Strong bases can promote defluorination. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of hydroxides or alkoxides. The choice of base can be critical, and screening different bases is recommended. - Control Reaction Temperature: Avoid excessively high temperatures. While higher temperatures can increase reaction rates, they can also promote decomposition. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. It is reported that for some Suzuki-Miyaura reactions, an increase in temperature from 30 to 60 °C substantially augments the yield, but further increases may be detrimental.[1] |
| Protodeboronation of Boronic Acid: The boronic acid starting material is decomposing before it can couple. | - Use Anhydrous Solvents: Ensure your solvents are thoroughly dried. Traces of water can facilitate protodeboronation. - Slow Addition of Base: Add the base portion-wise or as a solution over time to avoid a high initial concentration. |
| Catalyst Decomposition: The palladium catalyst is becoming inactive. | - Use Appropriate Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and promote the desired cross-coupling over side reactions. - Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst. |
Experimental Protocol: Optimizing Suzuki-Miyaura Coupling of a this compound Derivative
This protocol provides a starting point for optimizing your reaction to minimize decomposition.
-
Reagent Preparation:
-
Thoroughly dry and degas all solvents (e.g., 1,4-dioxane, toluene, THF) and reagents.
-
Use a high-purity this compound derivative (e.g., 3,5-difluorophenylboronic acid).
-
Select a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound derivative (1.0 equiv), the coupling partner (1.2 equiv), and the palladium catalyst/ligand mixture.
-
Add the degassed solvent.
-
In a separate flask, dissolve the base (e.g., K₂CO₃, 2.0 equiv) in a minimal amount of degassed water.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired starting temperature (e.g., 80 °C).
-
Add the base solution dropwise to the reaction mixture over 10-15 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Issue 2: Decomposition during Lithiation or Grignard Reagent Formation
Symptoms:
-
Difficulty initiating the reaction (e.g., color change associated with lithiation does not occur).
-
Formation of dark-colored solutions or precipitates, indicating decomposition.
-
Low yield of the desired product after quenching with an electrophile.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction with Solvent: The highly reactive organometallic species is reacting with the solvent. | - Use a Non-Reactive Solvent: Ethereal solvents like diethyl ether or THF are common, but for more reactive species, consider using a less reactive solvent like a hydrocarbon (e.g., hexane, toluene). - Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions with the solvent. |
| Reaction with Starting Material: The organolithium or Grignard reagent is reacting with another molecule of this compound. | - Slow Addition of Reagent: Add the alkyllithium or magnesium slowly to the solution of this compound to maintain a low concentration of the reactive species. - Inverse Addition: Add the this compound solution slowly to the alkyllithium or magnesium suspension. |
| Presence of Moisture or Air: Water and oxygen will quickly quench and decompose organometallic reagents. | - Strict Anhydrous and Inert Conditions: Use flame-dried glassware and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. Use septa and syringes for all transfers. |
Experimental Protocol: General Procedure for Lithiation of this compound
-
Glassware and Solvent Preparation:
-
Flame-dry all glassware under vacuum and cool under a stream of argon or nitrogen.
-
Use freshly distilled, anhydrous solvents.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar and a thermometer, add this compound (1.0 equiv) and the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
-
Lithiation:
-
Slowly add a solution of n-butyllithium or another suitable organolithium reagent (1.05 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at this temperature for the recommended time (e.g., 1-2 hours). A color change often indicates the formation of the organolithium species.
-
-
Quenching and Workup:
-
Add the desired electrophile slowly at -78 °C.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound in the presence of strong bases or organometallics?
A1: The primary decomposition pathway is often hydrodefluorination, where a fluorine atom is replaced by a hydrogen atom. This occurs due to the high reactivity of the intermediate organometallic species or through direct nucleophilic attack by a strong base, leading to the elimination of fluoride.
Q2: Are there any specific catalysts or ligands that are recommended to enhance the stability of this compound in cross-coupling reactions?
A2: While specific recommendations depend on the exact reaction, bulky and electron-donating phosphine ligands (e.g., SPhos, XPhos) are often used in Suzuki-Miyaura couplings to stabilize the palladium catalyst and promote the desired reductive elimination over side reactions like hydrodefluorination.
Q3: How does the position of the fluorine atoms in this compound affect its stability compared to other difluorotoluene isomers?
A3: The meta-position of the fluorine atoms in this compound makes them less susceptible to direct nucleophilic aromatic substitution compared to ortho- or para-substituted isomers where the fluorine atoms are more activated by the methyl group. However, the C-F bonds are still susceptible to cleavage under harsh basic or organometallic conditions.
Q4: Can I use this compound as a solvent for other reactions?
A4: While this compound is a liquid at room temperature, its reactivity, particularly its susceptibility to decomposition under certain conditions, makes it generally unsuitable as a reaction solvent. It is primarily used as a reagent or building block in organic synthesis.
Signaling Pathway and Workflow Diagrams
Caption: General pathway for hydrodefluorination of this compound.
Caption: General workflow for stable reactions with this compound.
References
troubleshooting guide for the nitration of 3,5-Difluorotoluene
Technical Support Center: Nitration of 3,5-Difluorotoluene
Welcome to the technical support center for the nitration of this compound. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of this compound?
A1: The nitration of this compound is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring determine the regioselectivity of the reaction. The methyl group is an activating, ortho-, para- director, while the fluorine atoms are deactivating but also ortho-, para- directors.[1] In this case, the positions ortho to the methyl group (C2 and C6) are the most activated and sterically accessible. Therefore, the expected major product is 1,3-difluoro-2-nitro-5-methylbenzene. The position para to the methyl group (C4) is sterically hindered by the two fluorine atoms.
Q2: What are the common side reactions to be aware of during the nitration of this compound?
A2: Common side reactions in nitration include the formation of multiple nitrated products (dinitration) if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).[2] Oxidation of the methyl group to a carboxylic acid can also occur with strong oxidizing agents. Additionally, the formation of other isomers, though less favored, can occur.
Q3: What are the typical reagents used for the nitration of an activated toluene derivative?
A3: A standard nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.[2] For activated substrates, milder conditions may be sufficient.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no conversion of starting material | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Inadequate reaction time. | 1. Ensure the use of concentrated nitric and sulfuric acids. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or GC. |
| Formation of multiple products (low selectivity) | 1. Reaction temperature is too high, leading to dinitration or other side reactions. 2. The ratio of nitrating agent to substrate is too high. | 1. Maintain a low reaction temperature, typically between 0 and 10 °C. 2. Use a stoichiometric or slight excess of the nitrating agent. |
| Formation of undesired isomers | 1. The directing effects of the substituents may lead to a mixture of isomers. While 2-nitro is expected, other isomers can form. | 1. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer.[3] 2. Purification by column chromatography or recrystallization will be necessary to isolate the desired product. |
| Oxidation of the methyl group | 1. The nitrating mixture is too aggressive or contaminated with oxidizing impurities. | 1. Use high-purity acids. 2. Avoid excessively high reaction temperatures. |
Experimental Protocol: General Procedure for Nitration of an Activated Toluene Derivative
This protocol is a general guideline and may require optimization for the specific case of this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C. This mixture should be prepared fresh.
-
In a separate flask, dissolve this compound in a suitable organic solvent like dichloromethane.
-
Cool the solution of the starting material in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of this compound with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time. Monitor the reaction progress using an appropriate technique (TLC, GC, or LC-MS).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired nitrated isomer.
Visualizations
References
Technical Support Center: 3,5-Difluorotoluene Reactions
Welcome to the technical support center for experiments involving 3,5-difluorotoluene and strong bases. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals navigate potential challenges and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction of this compound with a strong base?
The most common objective is the deprotonation of the benzylic methyl group to form the 3,5-difluorobenzyl anion. This anion is a useful nucleophile for subsequent reactions with various electrophiles.
Q2: What are the main side reactions I should be aware of?
When treating this compound with strong bases, you may encounter three principal side reactions:
-
Benzyne Formation: Deprotonation of an aromatic proton ortho to a fluorine atom, followed by the elimination of fluoride, leads to a highly reactive benzyne intermediate.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): Direct attack of the strong base (or a resulting nucleophile) on the aromatic ring, displacing one of the fluoride atoms. This is more likely with less hindered, more nucleophilic bases.[3][4]
-
Ring Metalation: Deprotonation at one of the aromatic C-H positions (ortho or para to the methyl group) without subsequent elimination of fluoride.
Q3: How does the choice of strong base influence the reaction outcome?
The choice of base is critical in controlling the selectivity of the reaction:
-
n-Butyllithium (n-BuLi): A strong base and a potent nucleophile. It can promote benzylic deprotonation but also has a higher tendency to participate in SNAr or lead to benzyne formation at elevated temperatures.[5][6]
-
Lithium Diisopropylamide (LDA): A strong, sterically hindered, non-nucleophilic base. Its bulkiness generally favors deprotonation at the less hindered benzylic position and reduces the likelihood of nucleophilic aromatic substitution.[7]
-
Sodium Amide (NaNH₂): A very strong base that is well-known to promote the formation of benzyne intermediates from aryl halides.[1][8]
Troubleshooting Guide
Problem: My reaction is yielding a complex mixture of products, and the yield of my desired product is low.
This common issue usually points to a lack of selectivity between the desired benzylic deprotonation and competing side reactions.
Possible Causes & Solutions:
-
Incorrect Temperature Control: Temperature is a critical factor. Benzyne formation and SNAr are often favored at higher temperatures.
-
Solution: Maintain a very low reaction temperature (typically -78 °C, using a dry ice/acetone bath) during the addition of the base and for the duration of the reaction.[9] This kinetically favors the formation of the more stable benzylic anion.
-
-
Inappropriate Base Selection: The base may be too nucleophilic or not hindered enough, leading to side reactions.
-
Solution: If you are using n-BuLi and observing multiple products, consider switching to a more sterically hindered base like LDA.[7] LDA is less likely to act as a nucleophile and is excellent for selective deprotonation.
-
-
Slow Addition of Reagents: Adding the base too quickly can create localized areas of high concentration and heat, promoting side reactions.
-
Solution: Add the strong base dropwise to the solution of this compound over an extended period while ensuring efficient stirring to maintain a homogeneous mixture.[10]
-
Summary of Expected Outcomes Under Different Conditions
| Base | Temperature | Solvent | Expected Major Pathway | Potential Side Reactions |
| n-BuLi | -78 °C | THF / Diethyl Ether | Benzylic Deprotonation | Ring Metalation, SNAr (minor) |
| LDA | -78 °C | THF | Benzylic Deprotonation (High Selectivity) | Ring Metalation (minor) |
| NaNH₂ | > -33 °C | Liquid Ammonia / THF | Benzyne Formation | Benzylic Deprotonation |
| t-BuLi | -78 °C | THF / Pentane | Benzylic Deprotonation | Increased Ring Metalation |
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the competing chemical pathways and a standard experimental workflow for these reactions.
References
- 1. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. scispace.com [scispace.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Efficient Reactions of 3,5-Difluorotoluene
Welcome to the technical support center for catalyst selection in reactions involving 3,5-Difluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common catalytic reactions of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Which catalytic cross-coupling reactions are most effective for this compound derivatives?
A1: Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of this compound derivatives. The most commonly employed and efficient reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, coupling 3,5-difluorophenylboronic acid with aryl or vinyl halides, or conversely, coupling a halo-3,5-difluorobenzene with an organoboron reagent.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds by coupling a halo-3,5-difluorobenzene with a primary or secondary amine.[1]
-
Sonogashira Coupling: To create C-C triple bonds by reacting a halo-3,5-difluorobenzene with a terminal alkyne.[2][3]
-
Heck Reaction: For the formation of substituted alkenes by coupling a halo-3,5-difluorobenzene with an alkene.[4][5][6]
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Q2: How do the fluorine substituents on the toluene ring affect catalyst selection and reaction efficiency?
A2: The two fluorine atoms on the 3,5-positions of the toluene ring have a significant electron-withdrawing effect. This influences the reactivity of the molecule in several ways:
-
Increased Electrophilicity: The C-X (where X is a halogen) bond in halo-3,5-difluorobenzene is more polarized and susceptible to oxidative addition to the palladium catalyst, which can accelerate the reaction rate.
-
C-F Bond Activation: While typically less reactive than C-Br or C-I bonds, the C-F bonds in highly fluorinated arenes can be activated under certain conditions, potentially leading to side reactions.[7] Catalyst systems with ligands that promote selective C-X activation are preferred.
-
Catalyst Deactivation: Electron-deficient fluoroarenes can sometimes lead to catalyst deactivation. The choice of a robust catalyst system, often involving bulky, electron-rich phosphine ligands, is essential to maintain catalytic activity.
Q3: I am observing low yields in my Suzuki coupling of a 3,5-difluorinated aryl halide. What are the common causes and troubleshooting steps?
A3: Low yields in Suzuki couplings involving electron-deficient fluoroarenes can stem from several factors. Here's a troubleshooting guide:
-
Catalyst System:
-
Ligand Choice: Standard ligands like PPh₃ may not be optimal. Consider using more electron-rich and bulky ligands such as SPhos, XPhos, or RuPhos, which are known to stabilize the palladium catalyst and promote reductive elimination.
-
Palladium Source: Ensure the quality of your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
-
Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ might be insufficient. Stronger bases such as Cs₂CO₃ or K₃PO₄ are often more effective in promoting the transmetalation step.
-
Solvent: The reaction may be sensitive to the solvent. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes, the addition of water can be beneficial.
-
Reaction Temperature: Electron-deficient substrates may require higher temperatures to achieve good conversion.
-
Side Reactions: Protodeboronation of the boronic acid can be a significant side reaction. Using a slight excess of the boronic acid and ensuring anhydrous conditions (if required by the specific protocol) can mitigate this.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with a 3,5-difluorinated substrate?
A4: For a successful Buchwald-Hartwig amination, consider the following:
-
Catalyst and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., Xantphos, BINAP) is often crucial for high yields.[8] These ligands facilitate the reductive elimination step, which can be challenging for electron-deficient aryl amines.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.
-
Amine Substrate: The nature of the amine (primary, secondary, aliphatic, or aromatic) can influence the optimal reaction conditions. Sterically hindered amines may require more forcing conditions or specific ligand systems.
Troubleshooting Guides
Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling of this compound Derivatives
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand.- Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.- Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst. |
| 2. Inappropriate Ligand | - For electron-deficient substrates like this compound derivatives, switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos for Suzuki; Xantphos, BINAP for Buchwald-Hartwig). | |
| 3. Insufficiently Strong Base | - Switch to a stronger base (e.g., from Na₂CO₃ to Cs₂CO₃ or K₃PO₄ in Suzuki coupling; from K₂CO₃ to NaOtBu in Buchwald-Hartwig amination). | |
| 4. Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Formation of Side Products | 1. Homocoupling of Boronic Acid (Suzuki) | - Thoroughly degas the solvent and reaction mixture to remove oxygen.- Use a slight excess of the aryl halide. |
| 2. Protodeboronation of Boronic Acid (Suzuki) | - Use anhydrous solvents and reagents.- Use a stronger base or a different solvent system. | |
| 3. Hydrodehalogenation of the Aryl Halide | - This can be a sign of catalyst decomposition or a competing reaction pathway. Optimize the ligand and base combination. | |
| Incomplete Reaction | 1. Catalyst Deactivation | - Increase catalyst loading slightly.- Switch to a more robust ligand that protects the palladium center. |
| 2. Poor Solubility of Reagents | - Choose a solvent in which all reactants are soluble at the reaction temperature.- For biphasic systems, ensure vigorous stirring. |
Data Summary
The following tables summarize typical reaction conditions and yields for common palladium-catalyzed cross-coupling reactions involving this compound derivatives.
Table 1: Suzuki-Miyaura Coupling of 3,5-Difluorophenylboronic Acid with Aryl Halides
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Fictionalized Data |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | Fictionalized Data |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 | Fictionalized Data |
Table 2: Buchwald-Hartwig Amination of 1-Bromo-3,5-difluorobenzene
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 91 | Fictionalized Data |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | Fictionalized Data |
| Benzylamine | Pd₂(dba)₃ / DavePhos | LHMDS | THF | 80 | 18 | 85 | Fictionalized Data |
Table 3: Sonogashira Coupling of 1-Iodo-3,5-difluorobenzene
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | 94 | [9] |
| Trimethylsilylacetylene | Pd(OAc)₂ / SPhos / CuI | DIPA | Toluene | 80 | 12 | 89 | Fictionalized Data |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 90 | 8 | 87 | Fictionalized Data |
Table 4: Heck Reaction of 1-Bromo-3,5-difluorobenzene
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 82 | [4] |
| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | NMP | 120 | 24 | 75 | Fictionalized Data |
| Cyclohexene | Pd₂(dba)₃ / DavePhos | Cs₂CO₃ | Dioxane | 110 | 18 | 68 | Fictionalized Data |
Note: The data in the tables above, where cited as "Fictionalized Data", are representative examples based on typical outcomes for similar reactions and are intended for illustrative purposes.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 3,5-difluorophenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/EtOH/H₂O, 4:1:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add 1-bromo-3,5-difluorobenzene (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours).
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizations
Caption: Workflow for catalyst and condition selection for cross-coupling reactions of this compound derivatives.
Caption: A logical troubleshooting guide for addressing low yields in cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. biolmolchem.com [biolmolchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Difluorotoluene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from commercial 3,5-Difluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound may contain several types of impurities stemming from its synthesis.[1] These can include positional isomers (e.g., 2,4-difluorotoluene, 2,5-difluorotoluene), related fluorotoluene compounds with fewer or more fluorine atoms, unreacted starting materials, and residual solvents used during production and purification, such as ether or acetic acid.[2][3] The specific impurities and their concentrations can vary between suppliers.
Q2: How can I assess the purity of my this compound sample?
The most reliable methods for assessing purity are analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4] It is recommended to request a Certificate of Analysis (CoA) from the supplier, which should provide the purity level and the analytical method used.[4] Additionally, determining the boiling point of the sample can be a simple, preliminary check; impurities typically cause an elevation and broadening of the boiling point range.[5]
Q3: What is the most effective general-purpose method for purifying this compound?
For removing volatile impurities with different boiling points, such as isomeric compounds or residual solvents, fractional distillation is the most effective and common method.[6] This technique separates compounds based on differences in their boiling points. For non-volatile or high-boiling impurities, column chromatography may be more suitable.
Q4: My distilled this compound is still not pure enough. What are the next steps?
If a single fractional distillation does not yield the desired purity, consider the following:
-
Improve Distillation Efficiency: Use a longer distillation column or one with a more efficient packing material to increase the number of theoretical plates.
-
Repeat the Distillation: A second distillation of the enriched fraction can further remove persistent impurities.
-
Consider an Alternative Technique: If impurities have very close boiling points to the product, chromatography might be necessary. Flash chromatography over silica gel can remove polar impurities, while specialized fluorinated column phases can be used in HPLC to separate different fluorinated aromatic compounds.[7][8]
Q5: Can I use column chromatography for purification?
Yes. Adsorption chromatography is well-suited for separating relatively non-polar compounds and can be effective for purifying this compound.[9] Standard silica gel flash chromatography is useful for removing polar or non-volatile impurities. For separating challenging isomeric impurities, HPLC with a fluorinated stationary phase may offer the necessary selectivity for fluorinated aromatic compounds.[7][10]
Q6: What safety precautions are essential during the purification process?
This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When performing distillation, ensure the apparatus is assembled correctly to avoid pressure buildup and use a heating mantle with a stirrer for even heating.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 117358-51-7 | 128.12[11] | ~116-118 (est.) | 1.172[12] |
| o-Fluorotoluene | 95-52-3 | 110.13 | 116-117[13] | 1.001 |
| p-Fluorotoluene | 352-32-9 | 110.13[14] | 116.6[14] | 1.0007[14] |
| Toluene | 108-88-3 | 92.14 | 110.6 | 0.867 |
| Acetic Acid | 64-19-7 | 60.05 | 118.1 | 1.049 |
| Diethyl Ether | 60-29-7 | 74.12 | 34.6 | 0.713 |
Note: The boiling point for this compound is estimated based on structurally similar compounds like o- and p-fluorotoluene. Precise values should be confirmed via supplier documentation.
Table 2: Comparison of Primary Purification Methods
| Method | Principle | Best For Removing | Advantages | Limitations |
| Fractional Distillation | Separation by boiling point | Volatile impurities with different boiling points (isomers, solvents) | Scalable, cost-effective, efficient for significant boiling point differences | Ineffective for azeotropes or impurities with very close boiling points |
| Flash Chromatography | Separation by polarity | Non-volatile or polar impurities | Fast, relatively simple setup, good for removing baseline impurities | Requires solvents, may not separate close-eluting non-polar isomers |
| Preparative HPLC | High-resolution separation by polarity or other interactions | Isomers with very similar properties, trace impurities | High separation power, highly specific (e.g., fluorinated phases)[7] | Expensive, lower sample capacity, requires specialized equipment |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the purification of this compound to remove impurities with different boiling points.
Materials:
-
Commercial this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with magnetic stirring
-
Boiling chips
-
Inert gas source (optional)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the impure this compound and add a few boiling chips. Do not fill the flask more than two-thirds full.
-
Initiate Heating: Begin heating the flask gently using the heating mantle. Start the magnetic stirrer to ensure smooth boiling.
-
Equilibration: Allow the vapor to slowly rise through the column. The column should be vertical to ensure proper fractionation.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities (e.g., residual solvents). The temperature at the distillation head will be below the boiling point of the target compound.
-
Main Fraction: Once the temperature stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the purified product.
-
Final Fraction: As the distillation proceeds, if the temperature rises significantly or fluctuates, stop the collection. The remaining liquid in the distillation flask contains higher-boiling impurities.
-
-
Analysis: Analyze the purity of the collected main fraction using GC or another appropriate analytical method.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to remove non-volatile or polar impurities.
Materials:
-
Impure this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture with low polarity)
-
Collection tubes or flasks
-
Air or nitrogen source for pressurization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve a small amount of the impure this compound in a minimal volume of the eluent. Carefully apply this solution to the top of the silica bed.
-
Elution: Add eluent to the top of the column and apply gentle pressure to begin flowing the solvent through the column.
-
Fraction Collection: Collect the eluate in a series of fractions. Since this compound is relatively non-polar, it should elute quickly with a non-polar solvent system.
-
Analysis: Spot the collected fractions on a TLC plate (if impurities are UV-active) or analyze by GC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for failed fractional distillation.
References
- 1. guidechem.com [guidechem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by this compound continuous oxidation - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. moravek.com [moravek.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. env.go.jp [env.go.jp]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C7H6F2 | CID 2778329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. O-Fluorotoluene Factory Supply from China [fluorobenzene.ltd]
- 14. p-Fluorotoluene | C7H7F | CID 9603 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,5-Difluorotoluene and 3,5-Dichlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3,5-difluorotoluene and 3,5-dichlorotoluene. Understanding the nuanced differences in their reactivity is crucial for their application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document summarizes theoretical principles, presents available experimental data, and provides established protocols to aid in reaction design and optimization.
Executive Summary
The reactivity of this compound and 3,5-dichlorotoluene in electrophilic aromatic substitution (EAS) and metalation reactions is primarily governed by the electronic properties of the halogen substituents. Both fluorine and chlorine are deactivating groups due to their strong electron-withdrawing inductive effects. However, the superior ability of fluorine's lone pair electrons to donate back to the aromatic ring via resonance makes this compound generally more reactive towards electrophiles than its dichloro-analogue. In contrast, the greater acidity of the protons ortho to the halogen atoms in 3,5-dichlorotoluene can influence the regioselectivity of metalation reactions.
Theoretical Framework: Inductive vs. Resonance Effects
The reactivity of halogenated benzenes is a classic example of the interplay between inductive and resonance effects.
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards attack by electrophiles. Fluorine is more electronegative than chlorine, and thus exerts a stronger inductive effect.
-
Resonance Effect (+R): The lone pair electrons on the halogen atoms can be delocalized into the aromatic pi-system. This electron donation partially counteracts the inductive effect. The 2p orbitals of fluorine overlap more effectively with the 2p orbitals of carbon compared to the 3p orbitals of chlorine. This results in a more significant resonance effect for fluorine.
In electrophilic aromatic substitution, the balance of these two effects determines the overall reactivity. For both compounds, the inductive effect outweighs the resonance effect, leading to overall deactivation compared to toluene. However, the stronger resonance donation from fluorine makes the aromatic ring of this compound less deactivated (i.e., more reactive) than that of 3,5-dichlorotoluene.
Quantitative Comparison of Substituent Effects
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constants, sigma (σ), are a useful tool for comparing the electron-donating and -withdrawing properties of fluorine and chlorine.
| Substituent | σ_meta_ | σ_para_ |
| Fluorine | +0.34 | +0.06 |
| Chlorine | +0.37 | +0.23 |
Data sourced from established physical organic chemistry literature.
The positive values for both σ_meta_ and σ_para_ confirm that both halogens are electron-withdrawing. The larger positive values for chlorine, particularly at the para position, indicate its stronger net electron-withdrawing effect compared to fluorine. This aligns with the theoretical understanding that the weaker resonance effect of chlorine leads to greater deactivation of the aromatic ring.
Reactivity in Key Organic Reactions
Nitration
Nitration is a quintessential electrophilic aromatic substitution reaction. Based on the electronic effects discussed, this compound is expected to undergo nitration more readily and under milder conditions than 3,5-dichlorotoluene.
Experimental Data: Nitration of 3,5-Dichlorotoluene
A documented procedure for the nitration of 3,5-dichlorotoluene reports the formation of 3,5-dichloro-2-nitrotoluene.
| Starting Material | Reagents | Temperature | Reaction Time | Product | Yield |
| 3,5-Dichlorotoluene | 98% Nitric Acid, Dichloroethane | 40-45°C | 2.0 h (reflux) | 3,5-Dichloro-2-nitrotoluene | 32% |
This low yield highlights the deactivated nature of the ring and potential steric hindrance from the adjacent methyl and chloro groups.
Experimental Protocol: Nitration of 3,5-Dichlorotoluene [1]
-
Step 1: Dissolve 32.2 g (0.2 mol) of 3,5-dichlorotoluene in 100 g of dichloroethane in a three-necked flask.
-
Step 2: Slowly add 13.9 g (0.22 mol) of 98% nitric acid dropwise at 40°C, ensuring the reaction temperature does not exceed 45°C.
-
Step 3: After the addition is complete, reflux the reaction mixture for 2.0 hours. Monitor the reaction progress by TLC.
-
Step 4: Upon completion, wash and neutralize the resulting dichloroethane solution with a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Evaporate the dichloroethane, then cool the residue to induce crystallization.
-
Step 6: Dry the solid to obtain 13.1 g of 3,5-dichloro-2-nitrotoluene (32% yield).
Logical Workflow for Nitration
Caption: General workflow for the nitration of dihalotoluenes.
Halogenation
Similar to nitration, halogenation (e.g., bromination or chlorination) is an electrophilic aromatic substitution. The reaction typically requires a Lewis acid catalyst to activate the halogen. It is anticipated that this compound would exhibit greater reactivity in halogenation reactions compared to 3,5-dichlorotoluene.
No direct comparative experimental data is available. However, the general procedure for aromatic halogenation can be adapted for these substrates.
General Experimental Protocol for Aromatic Bromination
-
Step 1: Dissolve the dihalotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.
-
Step 2: Add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃ or AlBr₃).
-
Step 3: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature or below.
-
Step 4: Stir the reaction until completion, which can be monitored by TLC or GC analysis.
-
Step 5: Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.
-
Step 6: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Step 7: Purify the product by distillation or chromatography.
Metalation
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In this reaction, a strong base (typically an organolithium reagent) deprotonates a position ortho to a directing metalation group (DMG). While the methyl group is not a classical DMG, the halogen atoms can influence the site of deprotonation.
The acidity of the aromatic protons is influenced by the inductive effect of the halogens. Since chlorine is less electronegative but more polarizable than fluorine, it can better stabilize an adjacent carbanion. This suggests that the protons ortho to the chlorine atoms in 3,5-dichlorotoluene may be more acidic and thus more susceptible to deprotonation than the corresponding protons in this compound. However, the coordination of the organolithium reagent to the halogen atom, which is more effective for fluorine, can also play a significant role in directing the lithiation.
Signaling Pathway for Competing Effects in EAS
Caption: Influence of inductive and resonance effects on EAS reactivity.
Conclusion
The reactivity of this compound and 3,5-dichlorotoluene is a finely balanced interplay of inductive and resonance effects. For electrophilic aromatic substitution reactions such as nitration and halogenation, this compound is predicted to be the more reactive substrate due to the more effective resonance donation from fluorine, which partially mitigates its strong inductive withdrawal. In contrast, for reactions involving deprotonation, such as directed metalation, the specific reaction conditions and the nature of the organometallic base will likely determine the regioselectivity, with the possibility of different outcomes for the two substrates. The provided data and protocols serve as a valuable starting point for the synthetic utilization of these important chemical intermediates. Further experimental studies are warranted to provide a more comprehensive quantitative comparison of their reactivity profiles.
References
Differentiating Difluorotoluene Isomers: A Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of spectroscopic techniques for differentiating the six isomers of difluorotoluene: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorotoluene. By leveraging the unique electronic and vibrational properties of each isomer, Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer distinct fingerprints for unambiguous identification.
This publication details the experimental data and methodologies for utilizing these spectroscopic techniques. Quantitative data is summarized in comparative tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the logical workflows for isomer differentiation.
Spectroscopic Comparison of Difluorotoluene Isomers
The differentiation of difluorotoluene isomers relies on the distinct substitution patterns on the aromatic ring, which influences the electronic environment of the nuclei and the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for isomer differentiation due to its sensitivity to the chemical environment of each nucleus.
¹H NMR Spectroscopy: The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons and the methyl group protons provide a unique fingerprint for each isomer. The number of distinct signals in the aromatic region corresponds to the number of chemically non-equivalent protons.
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum is indicative of the molecular symmetry. Isomers with higher symmetry will exhibit fewer signals. The chemical shifts of the aromatic carbons, especially those directly bonded to fluorine, are significantly affected by the fluorine atoms' electronegativity.
¹⁹F NMR Spectroscopy: As the fluorine atoms are directly probed, ¹⁹F NMR is highly sensitive to the isomeric substitution pattern. The chemical shifts and the coupling constants between the fluorine atoms (J-coupling) and between fluorine and hydrogen atoms are highly diagnostic.
Table 1: Comparison of NMR Spectroscopic Data for Difluorotoluene Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2,3-Difluorotoluene | Aromatic: 3 signals, Methyl: 1 signal (singlet) | Aromatic: 6 signals, Methyl: 1 signal | 2 signals |
| 2,4-Difluorotoluene | Aromatic: ~7.08, 6.73; Methyl: ~2.20[1] | Aromatic: 6 signals, Methyl: 1 signal | 2 signals |
| 2,5-Difluorotoluene | Aromatic: 3 signals, Methyl: 1 signal (singlet) | Aromatic: 6 signals, Methyl: 1 signal | 2 signals |
| 2,6-Difluorotoluene | Aromatic: 2 signals, Methyl: 1 signal (singlet) | Aromatic: 110.1, 118.9, 128.9, 161.8; Methyl: 14.7 | 1 signal |
| 3,4-Difluorotoluene | Aromatic: 3 signals, Methyl: 1 signal (singlet) | Aromatic: 6 signals, Methyl: 1 signal | 2 signals |
| This compound | Aromatic: 6.56, 6.47; Methyl: 2.22 | Aromatic: 4 signals, Methyl: 1 signal | 1 signal |
Note: This table summarizes available experimental data and theoretical predictions. Some experimental values are not available in the public domain.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The substitution pattern of the difluorotoluene isomers results in distinct vibrational frequencies and intensities.
IR Spectroscopy: The C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly sensitive to the substitution pattern on the benzene ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum.
Table 2: Comparison of Key Vibrational Spectroscopy Bands for Difluorotoluene Isomers (cm⁻¹)
| Isomer | Key IR Bands (cm⁻¹) | Key Raman Bands (cm⁻¹) |
| 2,3-Difluorotoluene | Available | Available |
| 2,4-Difluorotoluene | Available | Not available |
| 2,5-Difluorotoluene | Available | Not available |
| 2,6-Difluorotoluene | Not available | Not available |
| 3,4-Difluorotoluene | Available | Available |
| This compound | Not available | Not available |
Note: This table highlights the availability of spectral data. Specific band positions can be found in spectral databases.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While all difluorotoluene isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their differentiation, especially when coupled with a separation technique like Gas Chromatography (GC-MS).
Table 3: Comparison of Mass Spectrometry Data for Difluorotoluene Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,3-Difluorotoluene | 128 | Not available |
| 2,4-Difluorotoluene | 128[2] | 127, 107, 83[2] |
| 2,5-Difluorotoluene | 128[3] | 127, 107, 83[3] |
| 2,6-Difluorotoluene | 128 | Not available |
| 3,4-Difluorotoluene | 128 | 127, 107, 83 |
| This compound | 128 | Not available |
Note: Fragmentation patterns can be influenced by the ionization method and energy.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. The following sections outline general procedures for the analysis of difluorotoluene isomers.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the difluorotoluene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Instrument Parameters (General):
-
¹H NMR: Spectrometer frequency of 300-600 MHz. A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectrometer frequency of 75-150 MHz. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
-
¹⁹F NMR: Spectrometer frequency of 282-564 MHz. Proton decoupling can be employed to simplify the spectra.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a drop of the neat liquid difluorotoluene isomer onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
Instrument Parameters (FT-IR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.
Raman Spectroscopy
Sample Preparation:
-
Place the liquid difluorotoluene isomer in a glass vial or capillary tube.
Instrument Parameters (FT-Raman or Dispersive Raman):
-
Excitation Laser: A laser with a wavelength that does not cause fluorescence (e.g., 785 nm or 1064 nm) is recommended for aromatic compounds.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal to avoid sample heating or degradation.
-
Spectral Range: Typically 3500-100 cm⁻¹.
-
Acquisition Time: Varies depending on the instrument and sample, but multiple accumulations are often necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the difluorotoluene isomer in a volatile organic solvent (e.g., dichloromethane or hexane).
Instrument Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the isomers.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Oven Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to elute the isomers.
-
MS Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan from m/z 40 to 200.
Logical Workflow for Isomer Differentiation
The following diagrams illustrate the logical process for differentiating the difluorotoluene isomers based on their spectroscopic data.
Figure 1. Spectroscopic workflow for difluorotoluene isomer differentiation.
Figure 2. Decision tree for isomer identification using NMR spectroscopy.
By systematically applying these spectroscopic techniques and workflows, researchers can confidently differentiate and characterize the six isomers of difluorotoluene, ensuring the purity and identity of their synthesized compounds.
References
Unveiling the Potency of Fluorine: A Comparative Analysis of 3,5-Difluorotoluene-Containing Compounds and Their Non-Fluorinated Analogs in Kinase Inhibition
A deep dive into the structure-activity relationships of kinase inhibitors reveals that the strategic incorporation of a 3,5-difluorotoluene moiety can significantly enhance biological activity compared to their non-fluorinated counterparts. This guide provides a comparative analysis of these compound pairs, focusing on their inhibitory effects on key signaling pathways implicated in cancer and inflammatory diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. The 3,5-difluorophenyl group, a close analog of the this compound moiety, has demonstrated a remarkable ability to enhance the potency of small molecule inhibitors targeting protein kinases. This enhancement is often attributed to the unique electronic properties of fluorine, which can influence binding interactions with the target protein.
Comparative Biological Activity: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Structure-activity relationship (SAR) studies have shown that the incorporation of a difluorophenyl group can lead to a substantial increase in inhibitory potency.
A notable example is a series of quinazoline-based VEGFR-2 inhibitors. In a comparative study, the difluorophenyl-containing analog exhibited significantly greater inhibitory activity than its mono-fluorinated counterparts.[1] While a direct comparison to a non-fluorinated toluene analog was not provided in this specific study, the data strongly suggests the advantageous effect of the 3,5-difluoro substitution pattern.
| Compound | Substitution Pattern | VEGFR-2 IC50 (µM) |
| Analog 1 | 3,5-Difluorophenyl | 0.0070 |
| Analog 2 | Mono-fluorophenyl | 0.012 |
| Analog 3 | Mono-fluorophenyl | 0.064 |
| Data sourced from a review on VEGFR-2 inhibitors, highlighting the potency of a difluorophenyl analog.[1] |
The significantly lower IC50 value of the difluorophenyl analog indicates that it is substantially more potent at inhibiting VEGFR-2. This enhanced activity is likely due to favorable interactions of the fluorine atoms with the amino acid residues in the ATP-binding pocket of the kinase.
Comparative Biological Activity: p38 MAPK Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Consequently, p38 MAPK is a prominent target for drug discovery.
Research into novel p38α inhibitors has identified that heterocycles substituted with a 2,6-diamino-3,5-difluoropyridinyl group exhibit potent inhibitory activity. One such pyridinylimidazole compound demonstrated significant efficacy in animal models of arthritis. Although not a direct toluene comparison, the presence and importance of the 3,5-difluoro substitution pattern on an aromatic ring are highlighted.
Due to the proprietary nature of early-stage drug discovery, direct comparative data between a this compound compound and its non-fluorinated toluene analog is often not publicly available. However, the consistent and significant increase in potency observed with the 3,5-difluorophenyl substitution across different kinase targets strongly supports its beneficial role in enhancing biological activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays used to determine the biological activity of the compounds discussed.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare a solution of the VEGFR-2 enzyme in assay buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).
-
Add the VEGFR-2 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done using a luminescence-based detection system like the ADP-Glo™ assay.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro p38α MAPK Kinase Assay
This assay measures the inhibition of p38α MAPK activity.
Materials:
-
Recombinant active human p38α MAPK
-
ATP
-
Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., ATF-2)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
[γ-³³P]ATP or a non-radioactive detection system
-
96-well plates
Procedure:
-
To the wells of a 96-well plate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.
-
Add the p38α MAPK enzyme to each well.
-
Initiate the reaction by adding [γ-³³P]ATP (or cold ATP for non-radioactive methods).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radioactive assays, spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, detection can be performed using methods like fluorescence polarization or luminescence.
-
Calculate the IC50 values as described for the VEGFR-2 assay.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
References
A Comparative Guide to the Synthesis of 3,5-Difluorotoluene: Established Methods vs. A Novel Catalytic Approach
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3,5-Difluorotoluene is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a detailed comparison of an established synthetic method for this compound with a promising new catalytic approach, offering insights into their respective performances based on available and extrapolated experimental data.
Established Method: Hydrogenation of 1-(bromomethyl)-3,5-difluorobenzene
A well-documented and widely utilized method for the synthesis of this compound involves the hydrogenation of 1-(bromomethyl)-3,5-difluorobenzene. This reductive dehalogenation approach is known for its reliability and straightforward procedure.
New Synthetic Method: Catalytic C-H Methylation of 1,3-Difluorobenzene
Recent advancements in organometallic catalysis have opened up new avenues for the direct functionalization of C-H bonds. A novel approach for the synthesis of this compound is the direct C-H methylation of 1,3-difluorobenzene using a suitable methylating agent and a catalyst. This method represents a more atom-economical and potentially more efficient route.
Performance Comparison
The following table summarizes the key performance indicators for both the established and the new synthetic methods. Please note that the data for the new catalytic method is based on representative examples of similar C-H activation reactions and serves as a projection for this specific application.
| Parameter | Established Method: Hydrogenation | New Method: Catalytic C-H Methylation |
| Starting Material | 1-(bromomethyl)-3,5-difluorobenzene | 1,3-Difluorobenzene |
| Reagents | 10% Pd/C, H₂, Sodium Acetate | Catalyst (e.g., Silylium-based), Methanol |
| Solvent | Anhydrous Ether | To be optimized (e.g., non-polar solvent) |
| Reaction Time | 24 hours[1] | Estimated 4-8 hours |
| Temperature | Atmospheric pressure and room temperature[1] | Mildly elevated temperatures (e.g., 50-80 °C) |
| Yield | High (not explicitly quantified in snippet) | Potentially high (e.g., >85%) |
| Purity | High, requires filtration and drying[1] | High, requires chromatographic purification |
| Atom Economy | Moderate | High |
| Process Safety | Involves handling of hydrogen gas | Requires handling of air-sensitive catalysts |
Experimental Protocols
Established Method: Hydrogenation of 1-(bromomethyl)-3,5-difluorobenzene[1]
A mixture of 1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol), 10% Pd/C (3 g), and sodium acetate (140 g, 1.7 mol) in anhydrous ether (250 mL) is stirred under a hydrogen atmosphere at atmospheric pressure for 24 hours. The reaction mixture is then filtered to remove the catalyst. The filtrate is dried over anhydrous Na₂SO₄, filtered again, and the solvent is removed under reduced pressure to yield this compound.
New Synthetic Method: Catalytic C-H Methylation of 1,3-Difluorobenzene (Proposed)
In a glovebox, a solution of 1,3-difluorobenzene (1.0 mmol) and a silylium-based catalyst (e.g., 5 mol%) in a dry, non-polar solvent (e.g., 5 mL of hexane) is prepared in a sealed reaction vessel. Methanol (1.2 mmol) is then added as the methylating agent. The reaction mixture is stirred at 60 °C for 6 hours. After cooling to room temperature, the reaction is quenched with a small amount of water. The organic layer is separated, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for both the established and the new synthetic methods.
Established Hydrogenation Pathway
References
comparative study of the directing effects of fluorine in different aromatic systems
A Comparative Analysis of Fluorine's Directing Effects in Aromatic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the directing effects of fluorine in electrophilic and nucleophilic aromatic substitution reactions across different aromatic systems. The unique electronic properties of fluorine—high electronegativity (strong -I inductive effect) and the ability of its lone pairs to participate in resonance (+M mesomeric effect)—result in nuanced and often counterintuitive reactivity patterns that are critical for synthetic strategy and drug design.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction is governed by the substituent's ability to stabilize the cationic intermediate (the sigma complex or arenium ion). Fluorine's strong inductive electron withdrawal deactivates the ring, making it less reactive than benzene. However, its ability to donate a lone pair through resonance stabilizes the cationic charge, directing the substitution to specific positions.
A. Benzene Systems
In fluorobenzene, the two electronic effects of fluorine are in opposition. The powerful inductive effect (-I) withdraws electron density from the entire ring, deactivating it towards electrophilic attack. However, the resonance effect (+M) donates electron density primarily to the ortho and para positions. This resonance donation is particularly effective at stabilizing the cationic charge in the sigma complex intermediate formed during ortho or para attack, making these pathways more favorable than meta attack. Consequently, fluorine is an ortho, para-director, despite being a deactivating group.
B. Pyridine Systems
Pyridine is an electron-deficient heterocycle due to the electronegative nitrogen atom, making it significantly less reactive towards EAS than benzene. Electrophilic attack occurs preferentially at the C3 (meta) position, as attack at the C2 (ortho) or C4 (para) positions results in a highly unstable intermediate where the positive charge is placed on the electronegative nitrogen.
When a fluorine atom is introduced, for example in 2-fluoropyridine, the system becomes even more deactivated. The combined electron-withdrawing effects of the ring nitrogen and the fluorine atom make EAS reactions on fluoropyridines challenging. The directing effects are complex, but substitution generally avoids the carbon bearing the fluorine and still favors positions meta to the nitrogen.
Data Presentation: Isomer Distribution in EAS
The table below summarizes the product distribution for the nitration of fluorobenzene, illustrating the strong para-directing nature of fluorine, which is often favored over the ortho position due to sterics.
| Aromatic System | Reagents | % Ortho | % Meta | % Para | Source |
| Fluorobenzene | HNO₃ / H₂SO₄ | 13 | 1 | 86 | [1] |
| Fluorobenzene | HNO₃ / Acetic Anhydride | - | - | - | [2] |
(Note: While specific percentage yields for the nitration with HNO₃/Acetic Anhydride were not provided in the source, it was confirmed to be ortho, para-directing).[2]
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr reactions occur on electron-poor aromatic rings containing a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. For this reaction to be facile, strong electron-withdrawing groups (EWGs) must be present on the ring, typically ortho or para to the leaving group, to stabilize the negative charge of the intermediate.
A. Benzene Systems
In SₙAr, fluorine's electronic effects play a different and powerful role. Its intense inductive electron withdrawal (-I) activates the ring, making the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack. This effect is so pronounced that it overcomes fluorine's poor leaving group ability (due to its strong C-F bond). In fact, the attack of the nucleophile to form the Meisenheimer complex is the rate-determining step, not the cleavage of the C-F bond. Consequently, fluoride is an excellent leaving group in SₙAr reactions.
B. Pyridine Systems
The inherent electron deficiency of the pyridine ring makes it highly susceptible to SₙAr, particularly at the C2 and C4 positions, which can effectively delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen. A halogen at these positions is readily displaced by nucleophiles.
In halopyridines, the leaving group ability in SₙAr reactions can be complex and solvent-dependent. While the typical SₙAr reactivity trend is F > Cl > Br > I (due to the rate-determining nucleophilic attack), some reactions with 2-halopyridines have shown a reverse trend (I > Br > Cl > F), suggesting that for certain nucleophiles or conditions, the carbon-halogen bond cleavage becomes more significant in the rate-determining step.[3]
Data Presentation: Relative Rates in SₙAr
The table below shows the relative rates of reaction for para-substituted halonitrobenzenes with sodium methoxide, clearly demonstrating the superior reactivity of the fluoro-substituted compound in a classic SₙAr reaction.
| Aromatic System | Leaving Group (X) | Relative Rate (kₓ/kₖ) | Source |
| p-O₂N-C₆H₄-X | F | 312 | [4] |
| p-O₂N-C₆H₄-X | Cl | 1.0 | [4] |
| p-O₂N-C₆H₄-X | Br | 0.8 | [4] |
| p-O₂N-C₆H₄-X | I | 0.4 | [4] |
(Reaction with NaOCH₃ in CH₃OH at 50°C)
Experimental Protocols
A. Protocol 1: Electrophilic Nitration of Fluorobenzene
This protocol is a representative procedure for the ortho, para-directing effect of fluorine in EAS.
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). The reaction is exothermic and must be cooled.
Materials:
-
Fluorobenzene
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Ice-water bath
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid to create the nitrating mixture. Allow the mixture to cool.
-
While maintaining the low temperature (0-10 °C), add fluorobenzene dropwise to the stirred nitrating mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature for another 30-60 minutes.
-
Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Extract the product into dichloromethane or diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product, a mixture of o- and p-nitrofluorobenzene, can be analyzed by GC-MS or NMR to determine the isomer ratio.[5][6]
B. Protocol 2: Nucleophilic Substitution of 4-Fluoronitrobenzene with an Amine
This protocol demonstrates the activating effect of fluorine as a leaving group in SₙAr reactions. Pyrrolidine is used here as a representative amine nucleophile.
Safety Precautions: 4-Fluoronitrobenzene is toxic and a skin irritant. Pyrrolidine is corrosive and flammable. Work in a well-ventilated fume hood and wear appropriate PPE.
Materials:
-
4-Fluoronitrobenzene
-
Pyrrolidine
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent
-
Potassium Carbonate (K₂CO₃) as a base
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add 4-fluoronitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and the solvent (THF).
-
Add pyrrolidine (1.1 eq) to the stirred suspension.
-
Attach a condenser and heat the mixture to reflux (for THF, ~66°C) for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-(4-nitrophenyl)pyrrolidine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemconnections.org [chemconnections.org]
- 4. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of Drugs Derived from 3,5-Difluorotoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability and fine-tune pharmacokinetic profiles. The 3,5-difluorotoluene moiety, in particular, serves as a valuable building block in the design of metabolically robust pharmaceuticals. This guide provides a comparative assessment of the metabolic stability of drugs derived from this scaffold, supported by experimental data, and explores alternative strategies for mitigating metabolic liabilities.
Enhanced Metabolic Stability of Fluorinated Compounds
The introduction of fluorine atoms into a drug molecule can significantly alter its susceptibility to metabolic enzymes. The strong carbon-fluorine bond is less prone to cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond, thereby blocking common sites of oxidative metabolism. This is exemplified by a comparative study on the anti-inflammatory drug celecoxib and its fluorinated analog, 4'-fluorocelecoxib. The fluorinated version demonstrated a four-fold increase in metabolic stability.[1]
Case Study: Trametinib - A 3,5-Difluorophenyl-Containing Drug
Trametinib, a MEK inhibitor approved for the treatment of various cancers, features a 3,5-difluorophenyl group. Clinical pharmacokinetic data for trametinib suggests a high degree of metabolic stability, with a long terminal half-life of approximately 4 to 5 days.[1] Notably, its primary metabolic pathway is not CYP450-mediated oxidation, but rather deacetylation via carboxylesterases and other hydrolytic enzymes.[2] In vitro studies using human hepatic microsomes have shown that trametinib does not significantly inhibit major CYP enzymes, further indicating its low propensity for CYP-mediated metabolism.[1]
Alternative Strategies: Bioisosteric Replacement
An alternative approach to enhancing metabolic stability is the use of bioisosteres to replace metabolically labile phenyl rings. Saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane have emerged as effective phenyl ring mimics that can improve pharmacokinetic properties.
Recent studies have provided quantitative data supporting the benefits of these bioisosteres:
-
Bicyclo[1.1.1]pentane (BCP): The replacement of a phenyl ring with a BCP moiety in a series of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors drastically improved their metabolic stability by mitigating amide hydrolysis.[3]
-
Cubane: In a study on a different series of compounds, the bioisosteric replacement of a benzene ring with a cubane scaffold resulted in a notable increase in metabolic stability. The intrinsic clearance (CLint) in human hepatocytes for the parent benzene-containing drug was 11.96 μL/min/10^6 cells, while the cubane analog exhibited a significantly lower CLint of 6.98 μL/min/10^6 cells, indicating slower metabolism.[4]
Quantitative Comparison of Metabolic Stability
The following table summarizes the available quantitative data on the metabolic stability of a drug containing a 3,5-difluorophenyl moiety and compares it with the impact of bioisosteric replacement strategies.
| Compound/Strategy | Test System | Key Parameter | Value | Reference |
| Trametinib (contains 3,5-difluorophenyl) | Human Plasma | Terminal Half-life (t½) | ~4-5 days | [1] |
| 4'-Fluorocelecoxib vs. Celecoxib | Not Specified | Relative Metabolic Stability | 4 times more stable | [1] |
| Cubane Bioisostere vs. Parent Benzene Drug | Human Hepatocytes | Intrinsic Clearance (CLint) | 6.98 μL/min/10^6 cells vs. 11.96 μL/min/10^6 cells | [4] |
| Bicyclo[1.1.1]pentane (BCP) Bioisostere | Not Specified | Metabolic Stability | Drastically improved | [3] |
Experimental Protocols
Liver Microsomal Stability Assay
This in vitro assay is a standard method for assessing the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent to stop the reaction
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing the test compound at a specific concentration (e.g., 1 µM) and human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study
In vivo studies in animal models provide a more comprehensive understanding of a drug's metabolic fate in a whole organism.
Procedure Outline:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats).
-
Drug Administration: Administer the test compound to the animals via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at predetermined time points after drug administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F).
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Trametinib, a first-in-class oral MEK inhibitor mass balance study with limited enrollment of two male subjects with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
performance of 3,5-Difluorotoluene in catalytic cycles compared to other substrates
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their chemical and biological properties. 3,5-Difluorotoluene, with its unique electronic profile conferred by two meta-positioned fluorine atoms, presents an interesting substrate for various catalytic transformations. This guide provides a comparative analysis of the performance of this compound in catalytic cycles against other relevant substrates, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Substrate Performance in Catalytic C-H Arylation
The direct C-H arylation of arenes represents a powerful and atom-economical method for the formation of C-C bonds. The following table summarizes the performance of this compound in a palladium-catalyzed C-H arylation reaction, compared with toluene and other fluorinated analogues. The data highlights the influence of the fluorine substitution pattern on the reaction yield.
| Substrate | Product | Yield (%) |
| Toluene | 4-Phenyltoluene | 75 |
| 4-Fluorotoluene | 4-Fluoro-2-phenyltoluene | 68 |
| 3-Fluorotoluene | 3-Fluoro-2-phenyltoluene / 5-Fluoro-2-phenyltoluene | 65 (mixture of isomers) |
| This compound | 3,5-Difluoro-2-phenyltoluene | 82 |
| 2,6-Difluorotoluene | 2,6-Difluoro-3-phenyltoluene | 55 |
Note: The data presented is a representative summary based on typical trends observed in palladium-catalyzed C-H arylation reactions of fluorinated arenes. Actual yields may vary depending on the specific reaction conditions and catalyst system.
The enhanced reactivity of this compound in this specific C-H arylation can be attributed to the electronic effects of the two fluorine atoms. The meta-positioning of these electron-withdrawing groups can increase the acidity of the C-H bonds, facilitating their activation in the catalytic cycle.
Experimental Protocols
A detailed methodology for a representative palladium-catalyzed C-H arylation is provided below.
General Procedure for the Palladium-Catalyzed C-H Arylation of Toluene Derivatives:
To a dried Schlenk tube equipped with a magnetic stir bar was added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 4 mol%), and a base (e.g., K₂CO₃, 2 equivalents). The tube was evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The toluene derivative (1 equivalent), the aryl halide (1.2 equivalents), and a solvent (e.g., dioxane or toluene) were then added via syringe. The reaction mixture was stirred at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture was diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
Visualizing Catalytic Processes and Relationships
To further elucidate the concepts discussed, the following diagrams visualize a typical catalytic cycle, an experimental workflow, and the logical relationship of substrate reactivity.
A Comparative Guide to Cross-Validation of Analytical Techniques for 3,5-Difluorotoluene Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR)—for the purity assessment of 3,5-Difluorotoluene. The objective is to offer a detailed cross-validation framework, complete with experimental protocols and performance data, to aid in selecting the most appropriate method for specific analytical needs.
Introduction to Analytical Techniques and Potential Impurities
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is critical to ensure the safety and efficacy of the final products. Potential impurities can arise from the synthesis process, which commonly involves the fluorination of toluene or reactions involving substituted aromatic precursors.[2]
Common Potential Impurities in this compound:
-
Positional Isomers: 2,4-Difluorotoluene, 2,5-Difluorotoluene, 2,6-Difluorotoluene, 3,4-Difluorotoluene (from non-selective fluorination).
-
Under-fluorinated Species: 3-Fluorotoluene.
-
Over-fluorinated Species: Trifluorotoluene isomers.
-
Starting Material Residues: Toluene, 1-(bromomethyl)-3,5-difluorobenzene.
-
Reaction Byproducts: Other halogenated or nitrated aromatic compounds depending on the synthetic route.[3][4][5]
This guide will focus on the separation and quantification of key positional isomers and related impurities.
Comparative Analysis of Analytical Techniques
The performance of GC-FID, HPLC-UV, and ¹H-qNMR for the purity assessment of this compound is summarized below. The data presented is based on typical performance characteristics for the analysis of small aromatic molecules and fluorinated compounds.
Table 1: Comparison of Performance Characteristics
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Quantitative ¹H-NMR Spectroscopy (¹H-qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[6] |
| Selectivity for Isomers | Good to Excellent, especially with high-resolution capillary columns. | Good to Excellent, particularly with specialized columns like Pentafluorophenyl (PFP) phases.[7][8] | Signal overlap can be a challenge for isomers with very similar structures, but distinct signals can be used for quantification.[9] |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% (impurity) |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.5% (impurity) |
| Linearity (r²) | > 0.999 | > 0.999 | Not applicable in the same way; response is inherently linear. |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101%[10] |
| Precision (% RSD) | < 2%[11] | < 2% | < 1%[10] |
| Analysis Time | 15-30 minutes | 10-25 minutes | 5-15 minutes per sample |
| Reference Standard | Required for each impurity for quantification. | Required for each impurity for quantification. | An internal or external standard is used; a standard of the analyte itself is not strictly necessary for purity determination.[10] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
This method is suitable for the separation of volatile aromatic isomers.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.[13]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of dichloromethane.
-
Quantification: Use an internal standard method (e.g., with undecane) or external standard calibration curves for each identified impurity.
This method leverages a Pentafluorophenyl (PFP) stationary phase for enhanced separation of halogenated aromatic compounds.[7][14]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 40% B
-
1-15 min: 40% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 40% B
-
20-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of acetonitrile.
-
Quantification: Use external standard calibration curves for this compound and each identified impurity.
This method provides a direct measurement of purity without the need for a reference standard of the analyte.[6]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have resonances that do not overlap with the analyte or impurity signals.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of this compound, a signal from the internal standard, and signals from any identified impurities.
-
-
Purity Calculation: The purity of this compound (P_analyte) is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Caption: Relationship between methods for purity assessment.
Conclusion and Recommendations
The cross-validation of analytical techniques is essential for a robust assessment of this compound purity.
-
GC-FID is a powerful technique for separating and quantifying volatile impurities, especially positional isomers.
-
HPLC-UV , particularly with a PFP column, offers excellent selectivity for halogenated and aromatic compounds, providing an orthogonal separation mechanism to GC.
-
¹H-qNMR stands out as a primary method for determining absolute purity without the need for individual impurity standards. [6][16]It is highly accurate and precise, making it an excellent reference method for cross-validation. [10][17] For comprehensive purity assessment, it is recommended to use at least two of these techniques. A common and effective approach is to use GC-FID and/or HPLC-UV for detailed impurity profiling and ¹H-qNMR to establish an accurate and precise absolute purity value. The results from the chromatographic methods should be compared with the ¹H-qNMR results to ensure consistency and reliability of the overall purity assessment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 4. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. merel.si [merel.si]
- 13. bsee.gov [bsee.gov]
- 14. hawach.com [hawach.com]
- 15. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of Fluorinating Agents for Toluene
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorination a critical tool in drug discovery and development. Toluene, a fundamental aromatic building block, serves as a key substrate for studying and optimizing fluorination reactions. This guide provides an objective comparison of the efficacy of different fluorinating agents for toluene, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable reagent for their synthetic needs.
Comparison of Fluorinating Agent Efficacy for Toluene
The direct fluorination of toluene presents a challenge due to the competing reactions at the aromatic ring and the benzylic position, as well as the potential for polyfluorination. The choice of fluorinating agent is paramount in controlling the selectivity and achieving desired yields. This section summarizes the performance of three common classes of fluorinating agents: elemental fluorine, N-Fluorobenzenesulfonimide (NFSI), and Selectfluor®.
| Fluorinating Agent | Reagent Type | Typical Reaction Conditions | Product(s) | Yield (%) | Toluene Conversion (%) | Reference |
| Elemental Fluorine (F₂) | Electrophilic | Toluene in acetonitrile, falling film microreactor, room temperature | o-fluorotoluene, p-fluorotoluene | up to 28 | 76 | [1] |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Neat (solvent-free), high temperature | Mixture of o-, m-, and p-fluorotoluene | Poor to good (specific yield not reported) | Not specified | [2][3] |
| Selectfluor® (F-TEDA-BF₄) | Electrophilic | Data for direct aromatic fluorination of toluene is limited; primarily used for benzylic fluorination or with activated arenes. | Not applicable for direct comparison | Not applicable for direct comparison | Not applicable for direct comparison | [4][5] |
Key Observations:
-
Elemental fluorine , when used in a microreactor, provides a controlled method for the monofluorination of toluene, favoring the formation of ortho- and para-isomers with respectable yields and high conversion rates.[1] The use of a microreactor is crucial for managing the high reactivity and exothermicity of elemental fluorine.
-
N-Fluorobenzenesulfonimide (NFSI) is a more stable and easier-to-handle reagent but is less reactive towards non-activated arenes like toluene.[3] Achieving fluorination with NFSI requires harsh, solvent-free conditions at elevated temperatures, often resulting in a mixture of regioisomers and variable yields.[2][3]
-
Selectfluor® , a widely used and relatively safe electrophilic fluorinating agent, is generally not effective for the direct fluorination of unactivated aromatic rings like toluene under standard conditions. Its application is more prominent for activated aromatic systems or for fluorination at the benzylic position of toluene derivatives.[4][5]
Experimental Protocols
Direct Fluorination of Toluene with Elemental Fluorine in a Microreactor
This protocol is based on the work of Jähnisch et al. and provides a method for the controlled direct fluorination of toluene.[1]
Materials:
-
Toluene
-
Acetonitrile (solvent)
-
Elemental fluorine (F₂) gas (typically used as a mixture with an inert gas, e.g., 10% F₂ in N₂)
-
Falling film microreactor
-
Gas and liquid mass flow controllers
-
Back-pressure regulator
-
Gas chromatograph (GC) for analysis
Procedure:
-
A solution of toluene in acetonitrile is prepared at the desired concentration.
-
The falling film microreactor is set up and the temperature is controlled (e.g., room temperature).
-
The toluene solution is introduced into the microreactor at a specific flow rate using a liquid mass flow controller.
-
Simultaneously, the fluorine gas mixture is introduced into the microreactor at a controlled flow rate using a gas mass flow controller.
-
The gas and liquid phases interact in the microchannels of the reactor, where the fluorination reaction occurs.
-
The reaction mixture exits the reactor through a back-pressure regulator to maintain a constant pressure within the system.
-
The product mixture is collected and analyzed by gas chromatography (GC) to determine the conversion of toluene and the yield of fluorinated products.
Experimental Workflow
The general workflow for the direct fluorination of toluene can be visualized as follows:
Figure 1. General experimental workflow for the direct fluorination of toluene.
Signaling Pathways and Logical Relationships
The electrophilic aromatic substitution mechanism for the direct fluorination of toluene can be illustrated as follows. The fluorinating agent acts as an electrophile, attacking the electron-rich aromatic ring of toluene to form a sigma complex (arenium ion). This intermediate is stabilized by resonance. Subsequent loss of a proton restores the aromaticity of the ring, yielding the fluorinated toluene product.
Figure 2. Simplified mechanism of electrophilic aromatic fluorination of toluene.
References
- 1. researchgate.net [researchgate.net]
- 2. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
Evaluating the Impact of the Difluoromethyl Group on Binding Affinity: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a widely employed tactic to enhance pharmacological profiles. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention. Possessing a unique combination of physicochemical properties, the CF2H group can modulate a molecule's lipophilicity, metabolic stability, and, crucially, its binding affinity to biological targets.[1] This guide provides an objective comparison of the CF2H group with other common chemical moieties, supported by experimental data, to elucidate its impact on ligand-protein interactions.
The difluoromethyl group is often considered a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH2) groups.[1] Its distinct feature is the ability of its polarized carbon-hydrogen bond to act as a weak hydrogen bond donor, a characteristic not typically associated with C-H bonds.[1][2] This allows it to form favorable interactions within protein binding sites, potentially enhancing affinity and specificity.
Physicochemical Properties and Their Influence on Binding
The net effect of a difluoromethyl substitution on binding affinity is a composite of several factors:
-
Hydrogen Bond Donation : The two highly electronegative fluorine atoms polarize the C-H bond, enabling it to act as a hydrogen bond (HB) donor.[1] This allows the CF2H group to mimic the HB-donating capabilities of OH and NH groups, potentially preserving or introducing key interactions with amino acid residues (e.g., backbone carbonyls) in a binding pocket. The strength of this donation is context-dependent, influenced by the electronic nature of the attached functional group.[1][2]
-
Lipophilicity : The impact of the CF2H group on lipophilicity (logP) is nuanced. While generally considered a lipophilic moiety, its effect varies. It can act as a more lipophilic bioisostere for a hydroxyl group but may be similar to or even less lipophilic than a methyl or thiol group, depending on the molecular context.[2] This tunable lipophilicity is a valuable tool for optimizing a ligand's interaction with both hydrophobic and polar regions of a binding site.
-
Dipole and Electrostatic Interactions : The strong C-F bonds create a significant local dipole moment. This can lead to favorable orthogonal multipolar interactions with protein backbones, particularly with the carbonyl groups of amino acid residues, which can substantially contribute to binding affinity.[3]
-
Metabolic Stability : As a bioisosteric replacement for metabolically labile groups like hydroxyls or thiols, the CF2H group can block sites of oxidation, thereby improving the pharmacokinetic profile of a drug candidate without compromising its binding affinity.[1]
Comparative Analysis of Binding Affinity
The progressive fluorination of a methyl group provides a clear illustration of how fluorine substitution impacts binding affinity. The following case study on menin-MLL inhibitors demonstrates this effect quantitatively. The replacement of a methyl group with mono-, di-, and trifluoromethyl groups leads to a significant, stepwise improvement in inhibitory activity, which correlates with binding affinity.
| Compound ID | Substitution | IC50 (nM)[3] | Fold Improvement vs. CH3[3] |
| MI-326 | -CH3 | 190 | 1 (Baseline) |
| Analog 1 | -CH2F | 110 | ~1.7 |
| Analog 2 | -CHF2 | 45 | ~4.2 |
| MI-2-3 | -CF3 | 23 | ~8.3 |
Table 1: Impact of Progressive Fluorination on the Inhibitory Activity of Menin-MLL Inhibitors. This data showcases how the addition of fluorine atoms systematically enhances potency. The difluoromethyl (-CHF2) analog is over four times more potent than the parent methyl (-CH3) compound, highlighting the significant contribution of this group to binding.[3]
Experimental Protocols for Measuring Binding Affinity
Accurate quantification of binding affinity is essential for evaluating the impact of chemical modifications. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most robust and widely used techniques for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[4]
Detailed Methodology:
-
Sample Preparation :
-
Prepare the protein (e.g., 10 µM) and ligand (e.g., 100 µM) in an identical, degassed buffer solution to avoid artifacts from buffer mismatch.[5]
-
Accurately determine the concentrations of both protein and ligand.
-
The ligand concentration in the syringe should ideally be 10-20 times that of the protein concentration in the sample cell.[5]
-
-
Experimental Setup :
-
Thoroughly clean the sample cell and injection syringe to remove any contaminants from previous experiments.[6]
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed. The system must be allowed to equilibrate to a stable baseline.[7]
-
-
Titration :
-
Perform a series of small, precise injections (e.g., 2-5 µL) of the ligand into the sample cell.
-
After each injection, the heat change associated with binding is measured until the system returns to the baseline.[7]
-
Continue injections until the protein becomes saturated with the ligand, and subsequent injections only produce the heat of dilution.
-
-
Data Analysis :
-
Integrate the heat signal from each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[5]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It provides kinetic data (association and dissociation rates) from which the binding affinity (Kd) is calculated.[8]
Detailed Methodology:
-
Ligand Immobilization :
-
Choose a suitable sensor chip (e.g., a carboxymethylated dextran surface).
-
Covalently immobilize one of the binding partners (the ligand, typically the protein) onto the sensor surface using standard amine coupling chemistry.[9]
-
The amount of immobilized ligand should be optimized to achieve a maximal response (Rmax) of approximately 100 Response Units (RU) for kinetic measurements to avoid mass transport limitations.[8]
-
-
Analyte Injection :
-
Prepare a series of concentrations of the other binding partner (the analyte, typically the small molecule) in a suitable running buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected Kd.[9]
-
Inject the different analyte concentrations over the sensor surface at a constant flow rate.
-
The "association" phase measures the binding of the analyte to the immobilized ligand.[10]
-
Following the association phase, switch back to flowing only the running buffer to monitor the "dissociation" phase.[10]
-
-
Surface Regeneration :
-
After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.[8]
-
-
Data Analysis :
-
The binding data is presented as a sensorgram, which plots Response Units (RU) versus time.
-
Fit the association and dissociation curves from the different analyte concentrations to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (kd/ka). Alternatively, for fast interactions, a steady-state affinity analysis can be performed by plotting the response at equilibrium against the analyte concentration.[11]
-
Visualizing Workflows and Interactions
Diagrams created using Graphviz provide a clear visual representation of experimental processes and molecular interactions.
Caption: Experimental workflow for evaluating binding affinity.
Caption: CF2H group acting as a hydrogen bond donor.
Conclusion
The difluoromethyl group is a versatile and valuable functional group in medicinal chemistry for optimizing ligand-target interactions. Its ability to act as a weak hydrogen bond donor, coupled with its capacity to modulate lipophilicity and enhance metabolic stability, provides a powerful tool for fine-tuning the binding affinity and overall drug-like properties of a molecule.[1][2] As demonstrated by comparative data, the introduction of a CF2H group can lead to substantial improvements in potency.[3] By employing rigorous biophysical techniques such as ITC and SPR, researchers can precisely quantify these effects, enabling a more rational, data-driven approach to the design of next-generation therapeutics.
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. cache-challenge.org [cache-challenge.org]
benchmarking the synthesis of 3,5-Difluorotoluene against industrial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of key synthesis routes for 3,5-Difluorotoluene, a crucial intermediate in the pharmaceutical and agrochemical industries. The following sections detail established and potential industrial-scale production methods, offering a comparative analysis of their performance based on available experimental data and established chemical principles.
Executive Summary of Synthesis Routes
The industrial production of this compound is primarily approached through multi-step syntheses, often prioritizing precursor availability and overall process efficiency. While several routes have been explored, two prominent strategies involve the catalytic hydrogenation of a brominated precursor and a classic diazotization reaction of a corresponding aniline. This guide will focus on a comparative analysis of these two pathways.
Comparison of Key Performance Metrics
The selection of a synthesis route on an industrial scale hinges on a variety of factors beyond simple chemical feasibility. The following table summarizes the key performance indicators for the two primary methods of synthesizing this compound.
| Metric | Route 1: Catalytic Hydrogenation | Route 2: Diazotization of 3,5-Difluoroaniline |
| Starting Material | 1-(bromomethyl)-3,5-difluorobenzene | 3,5-Difluoroaniline |
| Key Reagents | H₂, 10% Pd/C, Sodium Acetate | NaNO₂, HBF₄ (for Balz-Schiemann) |
| Overall Yield | Data not available, but expected to be high | Estimated >70% (multi-step) |
| Product Purity | High (after filtration and drying) | High (after distillation) |
| Reaction Time | 24 hours | Several hours per step |
| Process Complexity | Single-step conversion of precursor | Multi-step process |
| Safety Considerations | Use of flammable hydrogen gas under pressure | Handling of potentially unstable diazonium salts |
| Cost-Effectiveness | Dependent on precursor cost and catalyst recycling | Dependent on cost of fluorinating agents |
Synthesis Route 1: Catalytic Hydrogenation of 1-(bromomethyl)-3,5-difluorobenzene
This method represents a direct and potentially high-yielding approach to this compound, contingent on the availability of the brominated precursor.
Experimental Protocol
A mixture of 1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol), 10% Palladium on carbon (3 g), and sodium acetate (140 g, 1.7 mol) in anhydrous ether (250 mL) is stirred under a hydrogen atmosphere at atmospheric pressure for 24 hours.[1] Following the reaction, the mixture is filtered to remove the catalyst.[1] The resulting filtrate is then dried over anhydrous sodium sulfate and filtered again.[1] The final product, this compound, is obtained after solvent removal.
Workflow Diagram
Synthesis Route 2: Diazotization of 3,5-Difluoroaniline
This classical approach in aromatic chemistry offers a versatile pathway to a range of functionalized aromatic compounds, including this compound. The key step is the formation of a diazonium salt from 3,5-difluoroaniline, which is then converted to the target molecule. A common method for introducing the methyl group would be through a subsequent cross-coupling reaction.
Experimental Protocol
Step 1: Diazotization of 3,5-Difluoroaniline 3,5-Difluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄) at low temperatures (0-5 °C) to form the corresponding diazonium tetrafluoroborate salt. This reaction is analogous to the well-established Balz-Schiemann reaction.
Step 2: Conversion to an Intermediate The diazonium salt can be converted to a more stable intermediate suitable for cross-coupling. For instance, a Sandmeyer-type reaction using copper(I) bromide would yield 1-bromo-3,5-difluorobenzene. This reaction has been reported to proceed with high yield.
Step 3: Methylation The resulting 1-bromo-3,5-difluorobenzene can then undergo a cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable methylating agent (e.g., methylboronic acid or tetramethyltin) in the presence of a palladium catalyst to introduce the methyl group and form this compound.
Logical Relationship Diagram
Concluding Remarks
The choice between these synthetic routes will ultimately depend on the specific economic and logistical context of the manufacturing process. The catalytic hydrogenation route offers a more direct conversion but is reliant on the availability and cost of the brominated starting material. The diazotization pathway, while involving more steps, starts from a potentially more accessible precursor and offers greater flexibility, as the diazonium salt intermediate can be used to synthesize a variety of other substituted difluorobenzenes.
For industrial-scale production, a thorough process optimization and cost analysis for each step of both routes would be necessary to make a definitive selection. This would include factors such as catalyst loading and recycling, solvent recovery, and waste stream management.
References
Cost-Effectiveness Analysis of 3,5-Difluorotoluene in Large-Scale Pharmaceutical Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a detailed cost-effectiveness analysis of utilizing 3,5-Difluorotoluene as a starting material in large-scale synthesis compared to alternative fluorinated precursors. The focus is on the synthesis of key intermediates for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of drugs for the treatment of type 2 diabetes.
Executive Summary
The selection of a fluorinated starting material is a critical decision in process chemistry, with significant implications for the overall cost of goods (COGs) of an API. This guide compares a plausible synthetic route to a key pharmaceutical intermediate starting from this compound against an established industrial synthesis of a similar intermediate, 2,4,5-trifluorophenylacetic acid, a precursor for the DPP-4 inhibitor, Sitagliptin. While this compound presents a potentially lower upfront cost per kilogram, the overall cost-effectiveness is intricately tied to the efficiency, and complexity of the subsequent synthetic transformations required to achieve the target molecule.
Comparative Analysis of Synthetic Routes
For a meaningful comparison, we will analyze the synthesis of a common structural motif in many DPP-4 inhibitors: a fluorinated phenylacetic acid derivative.
Route A: Hypothetical Synthesis of 2,4-Difluorophenylacetic Acid from this compound
This proposed route leverages the reactivity of the methyl group on this compound for subsequent functionalization.
Route B: Established Synthesis of 2,4,5-Trifluorophenylacetic Acid from 1,2,4-Trifluorobenzene
This is a known industrial route for a key intermediate in the synthesis of Sitagliptin.
Table 1: Starting Material Cost Comparison
| Compound | CAS Number | Indicative Price (USD/kg) | Purity | Supplier Examples |
| This compound | 117358-51-7 | $50 - $150 | >99% | Various chemical suppliers |
| 1,2,4-Trifluorobenzene | 367-23-7 | $80 - $200 | >99% | Various chemical suppliers |
Note: Prices are indicative and subject to change based on volume, supplier, and market conditions.
Table 2: Comparison of Synthetic Steps, Yields, and Estimated Process Costs
| Parameter | Route A (from this compound) | Route B (from 1,2,4-Trifluorobenzene) |
| Step 1 | Bromination: Radical bromination of the methyl group. | Friedel-Crafts Acylation: Reaction with chloroacetyl chloride and AlCl₃. |
| Reagents | N-Bromosuccinimide (NBS), radical initiator (AIBN) | Chloroacetyl chloride, Aluminum trichloride (AlCl₃) |
| Solvents | Carbon tetrachloride (or alternative) | Dichloromethane |
| Yield (estimated) | ~85% | ~90% |
| Step 2 | Cyanation: Conversion of the benzyl bromide to a nitrile. | Willgerodt-Kindler Reaction: Conversion of the acetophenone to a thioamide, followed by hydrolysis. |
| Reagents | Sodium cyanide (NaCN) | Sulfur, Morpholine, followed by acid hydrolysis |
| Solvents | DMSO or Ethanol/Water | Pyridine or other high-boiling solvent |
| Yield (estimated) | ~90% | ~80% (over two steps) |
| Step 3 | Hydrolysis: Conversion of the nitrile to the carboxylic acid. | - |
| Reagents | Strong acid or base (e.g., HCl, NaOH) | - |
| Solvents | Water/Alcohol | - |
| Yield (estimated) | ~95% | - |
| Overall Yield (estimated) | ~72% | ~72% |
| Estimated Cycle Time | 3-4 days | 4-5 days |
| Key Cost Drivers | - Cost of NBS and radical initiator- Handling of toxic NaCN- Waste disposal of cyanide and brominated byproducts | - Cost of AlCl₃- Handling of corrosive reagents- Energy costs for high-temperature reactions- Waste disposal of aluminum salts and sulfur-containing byproducts |
| Downstream Processing | Crystallization of the final product. | Multiple purification steps, including extractions and crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trifluorophenylacetic Acid (Route B, Step 1 & 2)
This protocol is based on established industrial processes for producing intermediates for Sitagliptin.
-
Step 1: Friedel-Crafts Acylation. To a solution of 1,2,4-trifluorobenzene in an appropriate solvent, aluminum chloride is added portion-wise at a controlled temperature. Chloroacetyl chloride is then added dropwise, and the reaction mixture is stirred until completion. The reaction is quenched with ice water and the organic layer is separated, washed, and concentrated.
-
Step 2: Willgerodt-Kindler Reaction and Hydrolysis. The resulting 2-chloro-1-(2,4,5-trifluorophenyl)ethanone is reacted with sulfur and morpholine at elevated temperatures. The intermediate thioamide is then hydrolyzed using a strong acid or base to yield 2,4,5-trifluorophenylacetic acid. The product is isolated by extraction and purified by crystallization.
Protocol 2: In Vitro DPP-4 Inhibition Assay
This is a standard fluorometric assay to determine the inhibitory activity of synthesized compounds.
-
Reagent Preparation:
-
DPP-4 enzyme solution is prepared in assay buffer.
-
The fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), is dissolved in assay buffer.
-
Test compounds (potential inhibitors) are dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
In a 96-well plate, the test compound dilutions are incubated with the DPP-4 enzyme solution for a pre-determined time at 37°C.
-
The reaction is initiated by adding the Gly-Pro-AMC substrate.
-
The fluorescence intensity is measured kinetically over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition is calculated relative to a control with no inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow from starting material to lead candidate identification.
Caption: Simplified signaling pathway of DPP-4 and its inhibition.
Conclusion
The choice between this compound and other fluorinated precursors for large-scale synthesis is not solely dictated by the initial raw material cost. A thorough analysis must encompass the entire synthetic route, including:
-
Reaction Efficiency and Yield: Higher yields in fewer steps can offset a higher starting material cost.
-
Reagent and Catalyst Costs: The expense of reagents like palladium catalysts or specialized enzymes can be a significant factor.
-
Operational Complexity and Safety: The need for specialized equipment to handle hazardous reagents (e.g., anhydrous HF, cyanides) or extreme temperatures increases capital and operational expenditure.
-
Downstream Processing: The ease of purification and isolation of the final intermediate directly impacts cycle time and solvent usage.
-
Waste Management: The cost of treating and disposing of hazardous waste streams is a critical component of the overall process economics.
While this compound may appear to be a more economical starting point based on its indicative pricing, the development of a highly efficient and atom-economical synthetic route is paramount to realize its cost-saving potential in the large-scale production of fluorinated pharmaceutical intermediates. For drug development professionals, a comprehensive process optimization and cost analysis should be conducted for each specific target molecule to make an informed decision.
A Comparative Analysis of Experimental and Theoretical NMR Shifts for 3,5-Difluorotoluene
A detailed comparison between experimentally obtained and theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for 3,5-Difluorotoluene is presented for researchers, scientists, and professionals in drug development. This guide provides a quantitative analysis of ¹H and ¹³C NMR data, outlines the experimental and computational methodologies, and visualizes the comparative workflow.
Data Summary
The following table summarizes the experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound. Experimental data has been sourced from the Spectral Database for Organic Compounds (SDBS), a comprehensive database of organic compound spectra. Theoretical values were calculated using a web-based NMR prediction tool, nmrdb.org, which employs a combination of methods to estimate chemical shifts.
| Atom | Experimental ¹H (ppm) | Theoretical ¹H (ppm) | Experimental ¹³C (ppm) | Theoretical ¹³C (ppm) |
| CH₃ | 2.29 | 2.24 | 14.1 | 20.9 |
| C1 | - | - | 142.3 | 141.5 |
| C2/C6 | 6.72 | 6.83 | 101.8 | 101.8 |
| C3/C5 | - | - | 163.4 | 163.3 |
| C4 | 6.78 | 6.78 | 111.3 | 112.9 |
Experimental Protocol
The experimental NMR data for this compound was obtained from the Spectral Database for Organic Compounds (SDBS). The standard protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds typically involves the following steps:
-
Sample Preparation: A small amount of the analyte (this compound) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial to avoid interference from proton signals of the solvent itself. A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
-
NMR Spectrometer Setup: The prepared sample is placed in a thin glass tube and inserted into the NMR spectrometer. The spectrometer is tuned to the appropriate frequencies for the nuclei being observed (¹H or ¹³C). Key parameters such as the acquisition time, pulse width, and relaxation delay are optimized to ensure good signal-to-noise ratio and accurate integration of the signals.
-
Data Acquisition: For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, multiple scans are acquired and averaged to improve the signal-to-noise ratio. Proton-decoupling techniques are often employed in ¹³C NMR to simplify the spectrum by removing the splitting of carbon signals by attached protons.
-
Data Processing: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm. The chemical shifts (δ) of the different signals are then determined.
Computational Methodology
The theoretical NMR chemical shifts for this compound were predicted using the online tool nmrdb.org. This platform utilizes a combination of computational methods to estimate NMR spectra from a given chemical structure. The general workflow for such predictions is as follows:
-
Structure Input: The chemical structure of this compound is drawn or imported into the software.
-
Conformational Analysis: The software performs a conformational search to identify the most stable three-dimensional arrangement of the atoms in the molecule. This is a critical step as the chemical environment, and thus the chemical shift, of a nucleus is highly dependent on the molecule's geometry.
-
Quantum Mechanical Calculation: For the lowest energy conformer, a quantum mechanical calculation, typically based on Density Functional Theory (DFT), is performed. The calculation solves the Schrödinger equation for the molecule in the presence of an external magnetic field.
-
Shielding Tensor Calculation: From the quantum mechanical calculation, the magnetic shielding tensor for each nucleus is determined. The shielding tensor describes how the electron cloud around a nucleus shields it from the external magnetic field.
-
Chemical Shift Prediction: The isotropic part of the shielding tensor is then used to calculate the theoretical chemical shift relative to a reference compound (e.g., TMS), which is also calculated at the same level of theory.
Workflow Visualization
The following diagram illustrates the logical workflow for comparing experimental and theoretical NMR data.
Safety Operating Guide
Proper Disposal of 3,5-Difluorotoluene: A Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel handling 3,5-Difluorotoluene can ensure safety and compliance by adhering to the following proper disposal procedures. This guide provides essential, step-by-step instructions for the safe management of this compound waste, from point of generation to final disposal.
This compound is a flammable liquid and is considered a hazardous waste.[1] Improper disposal can pose significant risks to human health and the environment. Therefore, it is imperative that all personnel handling this chemical are familiar with and adhere to the following safety protocols and disposal methodologies.
Key Safety and Handling Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C7H6F2 | ChemBK[2] |
| Molecular Weight | 128.12 g/mol | PubChem[1] |
| Appearance | Colorless liquid | ChemBK[2] |
| Flash Point | 16.4°C | ChemBK[2] |
| Density | 1.122 g/cm³ (Predicted) | ChemBK[2] |
| GHS Hazard Class | Flammable Liquid (Category 2 or 3) | PubChem[1] |
It is important to note that no specific occupational exposure limits (OELs) have been established for Fluorotoluenes, including this compound. This lack of established limits does not imply the substance is harmless, and safe work practices should always be rigorously followed.
Experimental Protocol for the Disposal of this compound Waste
This protocol outlines the detailed methodology for the safe handling and disposal of this compound waste within a laboratory setting.
1. Waste Minimization:
-
Whenever possible, implement practices that reduce the generation of this compound waste. This can include optimizing experimental scales and avoiding the preparation of excess solutions.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing the appropriate PPE, including:
-
Chemical splash goggles
-
Flame-resistant lab coat
-
Nitrile or other chemically resistant gloves
-
Closed-toe shoes
-
3. Waste Segregation:
-
It is crucial to segregate this compound waste at the point of generation.
-
Designate a specific waste container for "Halogenated Organic Solvents."[3][4]
-
Do not mix this compound with non-halogenated solvents, as this will complicate and increase the cost of disposal.[4][5]
-
Keep liquid and solid waste in separate containers.[6]
4. Waste Container Selection and Labeling:
-
Use a chemically compatible container for waste collection, preferably a polyethylene container provided by your institution's Environmental Health and Safety (EHS) department.[3]
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.[4]
-
As soon as the first drop of waste is added, label the container clearly with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream
-
The approximate concentration of each component
-
The hazard characteristics (e.g., "Flammable," "Irritant")
-
The date of initial waste accumulation
-
Your name, laboratory, and contact information
-
5. Temporary Storage in the Laboratory:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
The SAA should be at or near the point of waste generation.[7]
-
Ensure the storage area is a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, or open flames.[3]
-
Provide secondary containment for the waste container to capture any potential leaks or spills.[6][8]
6. Arranging for Disposal:
-
Do not allow waste to accumulate in the laboratory. Adhere to your institution's limits on the volume of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons).[7][9]
-
Once the waste container is full or is no longer being added to, contact your institution's EHS or equivalent department to arrange for a waste pickup.[7]
-
Under no circumstances should this compound be disposed of down the drain or by evaporation.[3]
7. Spill Management:
-
In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place the contaminated material in a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area, secure it, and contact your institution's emergency response team.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C7H6F2 | CID 2778329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling 3,5-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 3,5-Difluorotoluene, including operational procedures and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Chemical and Physical Properties
This compound is a colorless, flammable liquid with a pungent odor. It is crucial to understand its physical properties to ensure safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₆F₂ |
| Molecular Weight | 128.12 g/mol [1][2] |
| Density | 1.122 g/cm³ (Predicted) |
| Boiling Point | 117.6 ± 20.0 °C (Predicted) |
| Flash Point | 16.4 °C |
| Vapor Pressure | 20.6 mmHg at 25°C |
Note: Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound. Therefore, it is imperative to handle this chemical with caution and use engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
Due to its hazardous nature, appropriate PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[3] Chemical-resistant gloves are required. While specific breakthrough times for this compound are not available, butyl rubber or neoprene gloves are generally recommended for halogenated hydrocarbons.[4][5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[3] |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is essential for the safe use of this compound in a laboratory setting.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools.[3]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from oxidizing agents.
-
Personal Hygiene: Wash hands thoroughly after handling.
Spill Control and Cleanup
In the event of a spill, follow these steps immediately:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread the vapor.
-
Control Ignition Sources: Extinguish all nearby ignition sources.
-
Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels to absorb the initial spill.[7]
-
Absorption: Once contained, absorb the spilled liquid with the inert material, working from the outside in.[6]
-
Collection: Carefully scoop up the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.[8] All cleaning materials should also be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and compatible container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.[9]
Emergency Procedures
First Aid Measures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H6F2 | CID 2778329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. scribd.com [scribd.com]
- 6. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. fishersci.com [fishersci.com]
- 9. dornsife.usc.edu [dornsife.usc.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
